molecular formula C23H30N2O2 B048418 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone CAS No. 119313-12-1

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Cat. No.: B048418
CAS No.: 119313-12-1
M. Wt: 366.5 g/mol
InChI Key: UHFFVFAKEGKNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2-(dimethylamino)-4′ -morpholinobutyrophenone (DBMP) is a photoinitiator that acts at near UV and visible range. It can be incorporated into the polymeric matrix, which upon UV irradiation forms radicals by radical chain polymerization.>

Properties

IUPAC Name

2-benzyl-2-(dimethylamino)-1-(4-morpholin-4-ylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFFVFAKEGKNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044786
Record name 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid
Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

119313-12-1
Record name Irgacure 369
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119313-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZYL-2-(DIMETHYLAMINO)-1-(4-(MORPHOLIN-4-YL)PHENYL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413O6RKS6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, widely known by its trade name Irgacure 369, is a highly efficient Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a rapid photochemical cleavage reaction, known as a Norrish Type I reaction, to generate reactive free radicals. These radicals are capable of initiating the polymerization of various unsaturated monomers and oligomers, making it a crucial component in UV-curable formulations such as inks, coatings, adhesives, and materials for additive manufacturing. Its chemical structure, featuring an α-amino ketone moiety, is key to its high reactivity and broad absorption characteristics, particularly in pigmented systems. This guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed descriptions of relevant experimental protocols, and visual representations of the underlying chemical processes.

Photochemical Mechanism of Action

The primary mechanism of action for this compound is a Norrish Type I cleavage, a photochemical process characteristic of ketones.[1] This process can be broken down into the following key steps:

  • Photoexcitation: The process begins with the absorption of a photon of UV light by the carbonyl group of the molecule. This elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • α-Cleavage: From the excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha (α) to the carbonyl group.[2] This is the defining step of the Norrish Type I reaction. This cleavage is highly efficient due to the presence of the electron-donating amino group at the α-position, which stabilizes the resulting radical.

  • Radical Formation: The α-cleavage results in the formation of two distinct free radical species: a benzoyl radical and an aminobenzyl radical .

  • Initiation of Polymerization: Both of these newly formed radicals are highly reactive and can initiate the polymerization of monomers (e.g., acrylates) in the formulation by attacking their carbon-carbon double bonds. This initiates a chain reaction, leading to the rapid formation of a cross-linked polymer network, commonly referred to as UV curing.

The high efficiency of Irgacure 369, particularly in pigmented systems, is attributed to its strong absorption in the near-UV range, which allows it to compete effectively for photons even in the presence of light-absorbing pigments.[2]

Quantitative Data

PropertyValueReference
Chemical Name This compound[3]
CAS Number 119313-12-1[4]
Molecular Formula C₂₃H₃₀N₂O₂[3]
Molecular Weight 366.5 g/mol [3]
Melting Point 110-114 °C[4]
Absorption Maximum (in Acetonitrile) ~323 nm[4][5]
Solubility at 20°C ( g/100g solution) [4]
   Acetone17[4]
   Butyl Acetate11[4]
   Toluene27[4]
   Hexanediol Diacrylate (HDDA)5[4]

Experimental Protocols for Mechanistic Elucidation

The mechanism of action of photoinitiators like Irgacure 369 is investigated using a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique is used to monitor the kinetics of the photopolymerization process by observing the disappearance of specific functional groups in the monomers over time.

  • Principle: The conversion of monomer to polymer is tracked by measuring the decrease in the infrared absorbance of the reactive functional groups, typically the carbon-carbon double bond (C=C) of acrylate or methacrylate monomers.[6][7]

  • Instrument Setup: An FTIR spectrometer is configured for rapid, continuous scanning. The sample is positioned in the spectrometer's sample compartment and is irradiated with a UV light source.

  • Sample Preparation: A thin film of the liquid resin containing Irgacure 369 and the monomer is prepared between two transparent salt plates (e.g., KBr or NaCl) or on an Attenuated Total Reflectance (ATR) crystal.[6][7] The film thickness is typically controlled to be between 20-50 µm.

  • Data Acquisition: An initial IR spectrum of the uncured sample is recorded as a baseline (time = 0). The UV exposure is then initiated simultaneously with the rapid collection of IR spectra at regular, short intervals (e.g., every second).[6]

  • Data Analysis: The degree of conversion is calculated by monitoring the decrease in the area of the characteristic absorption peak of the reactive monomer (e.g., the C=C stretching vibration around 1638 cm⁻¹ for acrylates) relative to an internal standard peak that does not change during the reaction.[7][8]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.

  • Principle: The exothermic heat of polymerization is directly proportional to the extent of the reaction. By measuring the heat flow as a function of time, the reaction kinetics can be determined.[6]

  • Instrument Setup: A DSC instrument equipped with a UV light source is used. The instrument must be calibrated, and the light source stabilized before the experiment.

  • Sample Preparation: A small amount of the liquid photopolymer resin (typically 1-5 mg) is accurately weighed into an open aluminum pan. An empty, identical pan serves as a reference.[6]

  • Data Acquisition: The sample is equilibrated at a desired isothermal temperature (e.g., 25°C). Once the heat flow signal is stable, the sample is exposed to UV light of a specific intensity and wavelength. The instrument records the exothermic heat flow over time.

  • Data Analysis: The total heat evolved during the reaction is used to calculate the degree of conversion. The rate of heat flow provides information about the polymerization rate.

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

ESR is a powerful technique for the direct detection and identification of the free radical species generated during photoinitiation.

  • Principle: ESR spectroscopy detects species with unpaired electrons, such as free radicals. Due to the short lifetime of the radicals generated by Irgacure 369, a technique called spin trapping is often employed. A "spin trap" molecule reacts with the transient radicals to form a more stable radical adduct that can be detected by ESR.[9][10]

  • Instrument Setup: An ESR spectrometer is used. The sample is placed in a quartz tube within the spectrometer's resonant cavity and is irradiated in situ with a UV light source.

  • Sample Preparation: A solution of Irgacure 369 and a spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN) in a suitable solvent is prepared. The monomer may also be included to study the initiation process. The solution is typically deoxygenated to prevent quenching of the radicals by oxygen.

  • Data Acquisition: An ESR spectrum is recorded before UV irradiation to establish a baseline. The sample is then irradiated, and ESR spectra are recorded at various time points to observe the formation and evolution of the spin adducts.

  • Data Analysis: The resulting ESR spectrum provides information about the structure of the trapped radical through the hyperfine coupling constants of the spin adduct. This allows for the identification of the initially formed benzoyl and aminobenzyl radicals.[9]

Visualizations

Signaling Pathway of Photoinitiation

G cluster_0 Photoexcitation cluster_1 Intersystem Crossing cluster_2 α-Cleavage (Norrish Type I) cluster_3 Polymerization Initiation Irgacure_S0 Irgacure 369 (S₀) Irgacure_S1 Irgacure 369* (S₁) Irgacure_S0->Irgacure_S1 hν (UV light) Irgacure_T1 Irgacure 369* (T₁) Irgacure_S1->Irgacure_T1 ISC Radicals Benzoyl Radical + Aminobenzyl Radical Irgacure_T1->Radicals Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation pathway of Irgacure 369 via Norrish Type I cleavage.

Experimental Workflow for Mechanistic Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation Prep Prepare formulation: Irgacure 369 + Monomer (+ Spin Trap for ESR) RT_FTIR RT-FTIR Spectroscopy Prep->RT_FTIR Photo_DSC Photo-DSC Prep->Photo_DSC ESR ESR Spectroscopy Prep->ESR Kinetics Polymerization Kinetics (Rate, Conversion) RT_FTIR->Kinetics Thermo Reaction Enthalpy Photo_DSC->Thermo Radical_ID Radical Identification ESR->Radical_ID Mechanism Elucidation of Mechanism of Action Kinetics->Mechanism Thermo->Mechanism Radical_ID->Mechanism

Caption: Workflow for the experimental elucidation of the photoinitiator mechanism.

References

Irgacure 369 photoinitiation mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Photoinitiation Mechanism of Irgacure 369

Introduction

Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1, is a highly efficient, solid, Norrish Type I photoinitiator.[1][2] It is widely utilized in industrial applications to initiate the photopolymerization of unsaturated resins, such as acrylates, upon exposure to ultraviolet (UV) radiation.[3][4] A key characteristic of Irgacure 369 is its strong absorption in the long-wave UV spectrum, which makes it exceptionally suitable for curing pigmented and thick-film systems where UV light penetration can be limited.[4][5] Its mechanism involves an α-cleavage process that generates two distinct free radicals, both capable of initiating polymerization, leading to rapid and efficient curing.

Physicochemical and Spectroscopic Properties

The fundamental properties of Irgacure 369 are summarized below. Its UV absorption profile is critical to its function, with a maximum absorption peak (λmax) around 322 nm, enabling it to effectively capture UV energy for initiation.[6]

PropertyValueReference
Chemical Name 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1[3]
CAS Number 119313-12-1[3]
Molecular Weight 366.5 g/mol [3]
Appearance Slightly yellow powder[3]
Melting Point 110 - 114 °C[3]
UV Absorption Max (λmax) ~322 nm[6]
Two-Photon Absorption ~7 GM at 335 nm[7]
Solubility ( g/100g solution at 20°C) Acetone: 17, Butyl Acetate: 11, Toluene: 27, HDDA: 5[3]

The Core Photoinitiation Mechanism

Irgacure 369 functions as a Type I photoinitiator, meaning a single molecule absorbs light and subsequently undergoes bond cleavage to form initiating radicals.[1][8] The process is a rapid and efficient cascade from light absorption to radical generation.

Pathway to Radical Formation

The mechanism proceeds through the following key steps upon UV irradiation:

  • Photon Absorption: The ketone chromophore within the Irgacure 369 molecule absorbs a photon of UV light, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The short-lived excited singlet state undergoes a rapid and efficient intersystem crossing to the more stable, longer-lived excited triplet state (T₁).[1]

  • α-Cleavage (Photofragmentation): From the excited triplet state, the molecule undergoes the characteristic Norrish Type I cleavage.[2] This involves the homolytic scission of the carbon-carbon bond positioned alpha to the carbonyl group.[1]

  • Free Radical Generation: This α-cleavage results in the formation of two distinct free radical species: a substituted benzoyl radical and an aminobenzyl radical.[1][4] Both of these radicals are highly reactive and can initiate the polymerization process.[1]

G cluster_nodes I369_GS Irgacure 369 (Ground State, S₀) I369_S1 Excited Singlet State (S₁) I369_GS->I369_S1 1. Photon Absorption (hν) I369_T1 Excited Triplet State (T₁) I369_S1->I369_T1 2. Intersystem Crossing Radicals Two Free Radicals (Benzoyl Radical + Aminobenzyl Radical) I369_T1->Radicals 3. α-Cleavage Polymerization Initiation of Polymerization Radicals->Polymerization 4. Reaction with Monomers

Caption: Photoinitiation pathway of Irgacure 369.

Experimental Protocols and Characterization

Determining the photoinitiation mechanism and efficiency of a compound like Irgacure 369 involves several key analytical techniques. While specific, detailed protocols are proprietary or found within specialized literature, the standard methodologies are well-established.

Key Experimental Methodologies
  • UV-Visible Spectroscopy: This is the foundational experiment to determine the absorption spectrum of the photoinitiator. The sample is dissolved in a suitable solvent (e.g., acetonitrile), and its absorbance is measured across a range of UV and visible wavelengths to identify the λmax, which dictates the optimal wavelength for activation.[3]

  • Steady-State Photolysis: To confirm photochemical reactivity, a solution of the photoinitiator is irradiated with a UV lamp (filtered for the appropriate wavelength). The rate of decomposition is monitored over time by periodically measuring the decrease in the characteristic absorption peak using UV-Vis spectroscopy. This provides evidence of the molecule's light sensitivity and cleavage.

  • Electron Spin Resonance (ESR) Spectroscopy: This is a definitive technique for detecting and identifying the transient free radical species generated during photolysis. The sample is irradiated directly within the ESR spectrometer's cavity, and the resulting magnetic spectrum provides a unique "fingerprint" of the radicals formed, confirming the α-cleavage mechanism.

  • Laser Flash Photolysis (LFP): This advanced technique uses a short, high-energy laser pulse to generate excited states and radicals, which are then monitored using a time-resolved spectroscopic method. LFP allows for the direct observation of the excited triplet state and the subsequent formation and decay kinetics of the generated free radicals on the nanosecond to microsecond timescale.

G cluster_workflow Start Photoinitiator Sample UVVis UV-Vis Spectroscopy Start->UVVis Photolysis Steady-State Photolysis Start->Photolysis ESR ESR Spectroscopy Start->ESR LFP Laser Flash Photolysis Start->LFP Result1 Absorption Spectrum (λmax) UVVis->Result1 Result2 Photodecomposition Rate Photolysis->Result2 Result3 Radical Identification ESR->Result3 Result4 Excited State & Radical Kinetics LFP->Result4

Caption: General experimental workflow for photoinitiator analysis.

Applications and Recommended Usage

The high efficiency and favorable absorption characteristics of Irgacure 369 make it a preferred choice for a range of demanding applications. Its ability to absorb longer wavelength UV light allows for effective curing even in the presence of pigments (like TiO₂) and UV absorbers, which compete for photons.

ApplicationRecommended Concentration (% w/w)Key Benefit
Offset Inks 2.0 - 4.0%High reactivity, good surface cure.[3]
Screen Inks 2.0 - 4.0% (+ co-initiator)Excellent for pigmented formulations.[3]
Pigmented Coatings 1.0 - 4.0%Superior through-cure performance.[3][5]
Photoresists & Imaging 0.5 - 5.0%High sensitivity and resolution.[3]
Adhesives 1.0 - 5.0%Effective for curing thicker sections.[5]

Conclusion

The photoinitiation mechanism of Irgacure 369 is a well-defined Norrish Type I α-cleavage process that occurs from an excited triplet state.[1] This photofragmentation efficiently generates two distinct radical species, both of which actively initiate polymerization. This dual-radical pathway is the basis for its high reactivity and makes it particularly effective for challenging applications such as pigmented inks, thick coatings, and photoresists.[3][4][5] While its performance is robust, it is important to note that Irgacure 369 has faced increased regulatory scrutiny due to toxicological concerns, prompting the development of alternative photoinitiators in the industry.[6] Nevertheless, its foundational mechanism remains a benchmark for high-efficiency photoinitiator design.

References

An In-depth Technical Guide to CAS 119313-12-1 (Irgacure 369)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of the compound with CAS number 119313-12-1, also known by its IUPAC name 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one and trade name Irgacure 369. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physical Properties

CAS 119313-12-1 is a highly efficient photoinitiator used to initiate the photopolymerization of resins upon exposure to UV light.[1] It is a yellowish, odorless solid that is practically insoluble in water.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number119313-12-1
IUPAC Name2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one
SynonymsIrgacure 369, 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone, DBMP, Photoinitiator 369, UV-369
Molecular FormulaC₂₃H₃₀N₂O₂[3]
SMILESCCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
InChI KeyUHFFVFAKEGKNAQ-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight366.50 g/mol
AppearanceLight yellow to light orange-greenish crystalline powder[4]
Melting Point110-119 °C[5]
Boiling Point528.8 °C (Predicted)
Density1.094 g/cm³ (Predicted)
SolubilityPractically insoluble in water. Soluble in acetone, butyl acetate, and toluene.[2][5]
Absorption Peaks232 nm, 323 nm

Mechanism of Action: Photoinitiation

As a Type I photoinitiator, Irgacure 369 undergoes a homolytic cleavage upon absorption of UV radiation, forming two free radicals. These radicals then initiate a chain polymerization reaction with monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network. This rapid curing process is crucial in applications such as inks, coatings, and adhesives.

Below is a diagram illustrating the photoinitiation and polymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Irgacure369 Irgacure 369 Radicals Free Radicals (R•) Irgacure369->Radicals α-cleavage UV_light UV Light (hν) UV_light->Irgacure369 Radical_Monomer R-M• Radicals->Radical_Monomer Radical Addition Monomer Monomer (M) Growing_Chain R-(M)n-M• Radical_Monomer->Growing_Chain Chain Growth Polymer Cross-linked Polymer Growing_Chain->Polymer Combination or Disproportionation

Photoinitiation and Polymerization Workflow

Experimental Protocols

This protocol describes a general procedure for the synthesis of the title compound from 2-benzyl-2-dimethylamino-1-p-fluorophenyl-1-butanone and morpholine.[6][7]

Materials:

  • 2-benzyl-2-dimethylamino-1-p-fluorophenyl-1-butanone

  • Morpholine

  • 1,2-Dichloroethane (ethylene dichloride)

  • Water

  • Ethanol

  • Four-necked flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • TLC or HPLC for reaction monitoring

Procedure:

  • Dissolve 2-benzyl-2-dimethylamino-1-p-fluorophenyl-1-butanone in 1,2-dichloroethane and transfer the solution to a four-necked flask equipped with a reflux condenser and stirrer.[6]

  • Add morpholine (1.6 mol equivalent) and additional 1,2-dichloroethane to the flask.[7]

  • Heat the reaction mixture to reflux.[6]

  • Monitor the progress of the reaction by TLC or HPLC until completion.[7]

  • Cool the reaction mixture to room temperature.[6]

  • Wash the reaction mixture with 200 ml of water by stirring for 30 minutes.[7]

  • Allow the layers to separate and collect the organic phase.[6]

  • Remove the solvent from the organic phase by distillation under reduced pressure to obtain the crude product.[7]

  • Recrystallize the crude product from ethanol to yield a light yellow solid.[6] The expected yield is approximately 80% with a purity of over 99%.[7]

G Reactant1 2-benzyl-2-dimethylamino- 1-p-fluorophenyl-1-butanone Reaction Reflux Reactant1->Reaction Reactant2 Morpholine Reactant2->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction Workup Aqueous Wash & Separation Reaction->Workup Cooling Purification Solvent Evaporation & Recrystallization Workup->Purification Product Irgacure 369 Purification->Product

Synthetic Workflow for Irgacure 369

This protocol provides a general method for the quantitative analysis of Irgacure 369 in food contact materials, adapted from multi-analyte methods.[8]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standards

  • Sample extraction apparatus (e.g., Soxhlet or ultrasonic bath)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Cut a representative sample of the food contact material into small pieces.

    • Extract the photoinitiators from the sample using acetonitrile, either through Soxhlet extraction or ultrasonication.

    • Concentrate the extract under a stream of nitrogen if necessary.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare a mobile phase gradient of acetonitrile and water.

    • Inject the prepared sample extract into the HPLC system.

    • Monitor the elution using the DAD at the absorption maxima of Irgacure 369 (232 nm and 323 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of Irgacure 369.

    • Use internal standards to correct for variations in extraction efficiency and injection volume.

    • Calculate the concentration of Irgacure 369 in the original sample based on the peak area and the calibration curve.

Biological Activity and Toxicological Profile

Irgacure 369 is primarily used in industrial applications; however, its potential for migration from food packaging has led to studies on its biological effects.

  • Cytotoxicity: Studies have shown that Irgacure 369 can exhibit cytotoxicity to various cell types, and this toxicity can be enhanced upon exposure to blue light.[9] One study indicated that primary lymphocytes were relatively sensitive to its toxic effects.[9]

  • Signaling Pathways: The specific biological signaling pathways affected by Irgacure 369 are not well-elucidated in the available literature. Cytotoxicity studies suggest that at high concentrations or upon irradiation, it may induce apoptosis, a programmed cell death pathway. However, the precise molecular targets and signaling cascades involved require further investigation. General apoptotic pathways often involve the activation of caspases and are regulated by complex signaling networks such as the PI3K/Akt and JNK pathways, though a direct link to Irgacure 369 has not been established.[10]

Applications

The primary application of Irgacure 369 is as a photoinitiator in UV-curable formulations. Its high reactivity and absorption characteristics make it suitable for:

  • Printing Inks: Especially in offset and screen printing inks.[5]

  • Coatings: For paper, metal, and plastic substrates.[5]

  • Electronics: In the manufacturing of photoresists and solder masks.[5]

  • Biomedical Scaffolds: It has been used in two-photon polymerization to create 3D biocompatible scaffolds for tissue engineering.[1]

Safety and Handling

Irgacure 369 should be handled in accordance with good industrial hygiene and safety practices. It is sensitive to visible light and should be stored in a light-protected container.[5] It is classified as a reproductive toxicant (Category 1B) and is very toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

References

An In-Depth Technical Guide to the UV Absorption Spectrum of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of the photoinitiator 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly known as Irgacure 369. This document details its spectral properties, a standard experimental protocol for its analysis, and a workflow for the evaluation of its efficacy in photopolymerization processes.

Core Compound Identity

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 119313-12-1[1][2][3]

  • Synonyms: Irgacure 369, Omnirad 369[1][2][3]

  • Molecular Formula: C₂₃H₃₀N₂O₂[2][3]

  • Molecular Weight: 366.50 g/mol [2]

UV Absorption Spectrum and Properties

This compound is a highly efficient photoinitiator characterized by its strong absorption in the UV region of the electromagnetic spectrum. This property is fundamental to its function, as it allows the molecule to absorb light energy and initiate the chemical reactions that lead to polymerization.

The UV absorption spectrum of this compound exhibits distinct peaks that are crucial for determining the optimal wavelength of UV light for curing applications. The primary absorption maxima (λmax) are consistently reported in the literature.

ParameterValueReference
Absorption Peak 1 (λmax)~232 nmAnyang General Chemical Co., Ltd.
Absorption Peak 2 (λmax)~323 nmAnyang General Chemical Co., Ltd., Baoxu Chemical

The presence of these two distinct absorption bands indicates different electronic transitions within the molecule. The peak around 323 nm is of particular importance for many practical applications as it falls within the range of commonly used UV curing lamps.

Mechanism of Action in Photopolymerization

As a photoinitiator, this compound functions by absorbing UV radiation, which elevates the molecule to an excited state. This excited molecule then undergoes cleavage to generate free radicals. These highly reactive species initiate a chain reaction with monomers and oligomers in a formulation, leading to the formation of a cross-linked polymer network, a process known as photopolymerization. This rapid, light-induced curing is a cornerstone of modern adhesive, coating, and ink technologies.[4]

Experimental Protocol: UV-Visible Absorption Spectroscopy

The following protocol outlines a standard procedure for determining the UV absorption spectrum of this compound.

Objective: To determine the ultraviolet absorption spectrum and identify the wavelengths of maximum absorbance (λmax) for this compound.

Materials and Equipment:

  • This compound (analytical standard)

  • Spectrophotometric grade solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Dual-beam UV-Visible spectrophotometer

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the photoinitiator.

    • Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV analysis (e.g., 0.01 mg/mL). The ideal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrument Setup:

    • Turn on the UV-Visible spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-450 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Run a baseline correction with the solvent to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Initiate the scan to record the absorbance of the sample solution as a function of wavelength.

  • Data Analysis:

    • The resulting spectrum will show one or more absorption bands.

    • Identify the wavelength at which the maximum absorbance occurs for each band (λmax).

    • Record the absorbance value at each λmax.

Experimental Workflow for Photoinitiator Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel photoinitiator like this compound.

G A Synthesis and Purification of Photoinitiator B UV-Vis Spectroscopy A->B Characterize Absorption C Formulation with Monomers and Oligomers A->C Incorporate into Formulation B->C Determine Optimal Curing Wavelength D UV Curing Process C->D Expose to UV Radiation E Characterization of Cured Polymer D->E Measure Physical and Chemical Properties F Data Analysis and Performance Evaluation E->F Assess Curing Efficiency and Performance

References

In-Depth Technical Guide: Solubility of Irgacure 369 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Irgacure 369 (2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1), a widely used photoinitiator in UV-curable formulations. Understanding the solubility of Irgacure 369 is critical for optimizing formulation stability, ensuring homogeneity, and achieving desired curing performance in a variety of applications, from inks and coatings to advanced materials in drug development.

Core Concepts in Solubility

The solubility of a solid solute, such as Irgacure 369, in a liquid solvent is a measure of the maximum amount of that solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent play a crucial role. For Irgacure 369, a relatively large and complex organic molecule, its solubility is influenced by its molecular structure, including the presence of both polar (e.g., the morpholino and ketone groups) and nonpolar (e.g., the benzyl and butyl groups) moieties.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Irgacure 369 in various common organic solvents and monomers at a standard temperature of 20°C. This data has been compiled from technical data sheets provided by manufacturers.

Table 1: Solubility in Common Organic Solvents

SolventChemical ClassSolubility at 20°C ( g/100 g of solution)
AcetoneKetone17
Butyl AcetateEster~11
TolueneAromatic Hydrocarbon27

Table 2: Solubility in Acrylate Monomers

MonomerChemical ClassSolubility at 20°C (% by weight)
Hexanediol Diacrylate (HDDA)Acrylate~5-10
Trimethylolpropane Triacrylate (TMPTA)Acrylate~5
Tripropyleneglycol Diacrylate (TPGDA)Acrylate~6

Table 3: Aqueous and Fat Solubility

SolventSolubilityTemperature
Water5.9 mg/L20°C
Standard Fat3240 mg/100g20°C

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a photoinitiator like Irgacure 369 in an organic solvent. This protocol is based on the equilibrium solubility method, which is a standard approach for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of Irgacure 369 in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • Irgacure 369 powder

  • High-purity organic solvent of choice

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Glass beads (optional, for aiding dissolution)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Irgacure 369 and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of Irgacure 369 powder to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume or weight of the selected organic solvent to each vial.

    • If necessary, add a few glass beads to each vial to aid in the agitation and prevent clumping of the solid.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the standard solutions and the prepared samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of each standard and sample onto the column and record the peak area.

    • For UV-Vis analysis, measure the absorbance of the standards and samples at the wavelength of maximum absorbance for Irgacure 369.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of Irgacure 369 in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 g of solution, g/100 mL of solvent, or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Irgacure 369.

Solubility_Workflow prep_standards Prepare Standard Solutions analysis Analyze via HPLC or UV-Vis prep_standards->analysis Generate Calibration Curve prep_samples Prepare Saturated Solution Samples equilibrate Equilibrate at Constant Temperature prep_samples->equilibrate sample_collection Collect and Filter Supernatant equilibrate->sample_collection sample_collection->analysis Analyze Sample data_analysis Calculate Solubility from Calibration Curve analysis->data_analysis result Final Solubility Value data_analysis->result

Caption: Workflow for the experimental determination of Irgacure 369 solubility.

An In-depth Technical Guide to the Synthesis of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, a photoinitiator commonly known as Irgacure 369. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and process visualizations to support research and development in related fields.

Pathway 1: Nucleophilic Aromatic Substitution of a Fluorinated Precursor

This pathway offers a direct and high-yielding route to the target compound, starting from 2-benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone and morpholine. The core of this synthesis is a nucleophilic aromatic substitution reaction where the morpholine displaces the fluorine atom on the phenyl ring.

Experimental Protocol

The synthesis involves the reaction of 2-benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone with morpholine in a suitable solvent under reflux conditions.[1]

Materials:

  • 2-Benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone

  • Morpholine[1]

  • 1,2-Dichloroethane (ethylene dichloride)[1]

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone in 1,2-dichloroethane in a four-necked flask.[1]

  • Add morpholine to the solution.[1]

  • Heat the reaction mixture to reflux.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Wash the reaction mixture with water and stir for 30 minutes.[1]

  • Separate the organic phase after allowing the layers to stand and separate.[1]

  • Recover the solvent from the organic phase by distillation under reduced pressure to obtain the crude product.[1]

  • Recrystallize the crude product from ethanol to yield the pure this compound as a light yellow solid.[1]

Quantitative Data
ParameterValueReference
Yield80% - 85%[1]
Purity99.3%[1]
Melting Point115-116 °C[1]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone C Nucleophilic Aromatic Substitution (Solvent: 1,2-Dichloroethane, Reflux) A->C B Morpholine B->C D Water Wash C->D E Solvent Removal D->E F Recrystallization from Ethanol E->F G This compound F->G

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution.

Pathway 2: Multi-step Synthesis from Chlorobenzene

This pathway involves a sequence of classical organic reactions, starting from readily available chlorobenzene and n-butyryl chloride. This route provides a more foundational approach to constructing the target molecule from basic building blocks.

Experimental Protocols

This multi-step synthesis involves the following key transformations:

  • Friedel-Crafts Acylation: Reaction of chlorobenzene with n-butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form 1-(4-chlorophenyl)-1-butanone.

  • Bromination: α-Bromination of the resulting ketone to yield 2-bromo-1-(4-chlorophenyl)-1-butanone.

  • Amination: Substitution of the bromine atom with dimethylamine to produce 2-dimethylamino-1-(4-chlorophenyl)-1-butanone.

  • Quaternization: Reaction with benzyl chloride to form a quaternary ammonium salt.

  • Nucleophilic Substitution: Displacement of the chlorine atom on the phenyl ring with morpholine.

  • Rearrangement: A final rearrangement step to yield the desired product.

Detailed experimental procedures for each step are outlined below, based on established methodologies for similar transformations.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

  • Reaction: Chlorobenzene is acylated with n-butyryl chloride using aluminum trichloride as a catalyst. The reaction is typically carried out in an inert solvent like dichloromethane.

  • Protocol: To a cooled suspension of anhydrous aluminum trichloride in dichloromethane, a solution of n-butyryl chloride and chlorobenzene is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Work-up involves quenching with ice-water, followed by extraction and purification.

Step 2: α-Bromination of 1-(4-chlorophenyl)-1-butanone

  • Reaction: The ketone is brominated at the α-position using a brominating agent such as bromine in a suitable solvent like methanol or acetic acid.

  • Protocol: 1-(4-chlorophenyl)-1-butanone is dissolved in the chosen solvent, and bromine is added dropwise. The reaction is monitored until completion, followed by work-up to remove excess bromine and acidic byproducts.

Step 3: Amination with Dimethylamine

  • Reaction: The α-bromo ketone undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group.

  • Protocol: 2-bromo-1-(4-chlorophenyl)-1-butanone is reacted with an excess of dimethylamine (either as a solution or gas) in a suitable solvent. The reaction mixture is typically stirred at room temperature or gently heated. Work-up involves extraction and purification to isolate the α-amino ketone.

Step 4: Quaternization with Benzyl Chloride

  • Reaction: The tertiary amine is quaternized with benzyl chloride to form a quaternary ammonium salt.

  • Protocol: 2-dimethylamino-1-(4-chlorophenyl)-1-butanone is treated with benzyl chloride in a solvent like acetonitrile or acetone. The reaction may require heating to proceed at a reasonable rate. The quaternary salt often precipitates from the solution upon cooling.

Step 5: Nucleophilic Substitution with Morpholine

  • Reaction: The chlorine atom on the aromatic ring of the quaternary ammonium salt is substituted by morpholine.

  • Protocol: The quaternary ammonium salt is reacted with an excess of morpholine, which acts as both the nucleophile and the solvent, or in a high-boiling polar aprotic solvent. The reaction is heated to drive the substitution.

Step 6: Rearrangement

  • Reaction: A final rearrangement step, often facilitated by a base, yields the stable final product.

  • Protocol: The product from the previous step is treated with a base in a suitable solvent to induce the rearrangement and afford this compound.

Synthesis Workflow

G A Chlorobenzene + n-Butyryl Chloride B 1-(4-chlorophenyl)-1-butanone A->B Friedel-Crafts Acylation C 2-bromo-1-(4-chlorophenyl)-1-butanone B->C α-Bromination D 2-dimethylamino-1-(4-chlorophenyl)-1-butanone C->D Amination with Dimethylamine E Quaternary Ammonium Salt D->E Quaternization with Benzyl Chloride F Substituted Intermediate E->F Nucleophilic Substitution with Morpholine G This compound F->G Rearrangement

Pathway 2: Multi-step Synthesis from Chlorobenzene.

This technical guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

An In-Depth Technical Guide to the Free Radical Generation from Irgacure 369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1, is a highly efficient Type I photoinitiator extensively utilized in UV curable formulations. Upon exposure to ultraviolet radiation, it undergoes a rapid α-cleavage, a Norrish Type I reaction, to generate reactive free radicals that initiate polymerization. This technical guide provides a comprehensive overview of the core principles of free radical generation from Irgacure 369, including its photochemical mechanism, the nature of the generated radical species, and a summary of its photophysical properties. Detailed experimental protocols for the characterization of the photolysis process and its products are also presented to aid researchers in their investigations.

Introduction

Irgacure 369 is a versatile photoinitiator valued for its high reactivity and absorption characteristics in the long-wave UV region (350-380 nm), making it particularly suitable for pigmented systems and thick coatings.[1] Its mechanism of action involves the absorption of UV light, leading to the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α-cleavage.[2][3] This unimolecular fragmentation results in the formation of two distinct free radical species, which subsequently initiate the polymerization of monomers and oligomers in the formulation.[1] Understanding the intricacies of this radical generation process is crucial for optimizing curing efficiency, controlling polymerization kinetics, and ensuring the safety and stability of the final cured product.

Photochemical Mechanism and Radical Generation

The primary photochemical process for Irgacure 369 is a Norrish Type I reaction.[2] Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes α-cleavage at the C-C bond between the carbonyl group and the quaternary carbon atom.

This cleavage event results in the formation of two primary radical species:

  • An α-aminoalkyl radical: This is a highly reactive species that readily initiates polymerization.

  • A benzoyl radical derivative: This radical also contributes to the initiation of the polymerization process.

The proposed mechanism for the α-cleavage of Irgacure 369 is depicted in the signaling pathway diagram below.

Irgacure_369_Alpha_Cleavage Irgacure369 Irgacure 369 (Ground State) ExcitedState Excited State (Singlet or Triplet) Irgacure369->ExcitedState hν (UV light) AlphaCleavage α-Cleavage (Norrish Type I) ExcitedState->AlphaCleavage Radical1 α-Aminoalkyl Radical AlphaCleavage->Radical1 Radical2 4-Morpholinobenzoyl Radical AlphaCleavage->Radical2 Polymerization Polymerization Initiation Radical1->Polymerization Radical2->Polymerization

Figure 1: α-Cleavage of Irgacure 369.

Physicochemical and Photochemical Properties

PropertyValueReference
Chemical Name 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1[4]
CAS Number 119313-12-1[3]
Molecular Formula C₂₃H₃₀N₂O₂
Molecular Weight 366.5 g/mol [5]
Appearance Yellowish powder[6]
Melting Point 116-119 °C[5]
Absorption Peaks 206 nm, 323 nm[6]
Solubility Soluble in many organic solvents, 5.9 mg/L in water at 20°C[5]

Potential Photolysis Byproducts

The free radicals generated from the photolysis of Irgacure 369 can undergo various secondary reactions, leading to the formation of different byproducts. While a comprehensive analysis of all possible byproducts is complex and formulation-dependent, studies on similar photoinitiators and initial findings for Irgacure 369 suggest the formation of compounds such as benzyl ethyl ketone .[7] The 4-morpholinobenzoyl radical can also lead to other derivatives. The identification of these byproducts is crucial for assessing the long-term stability and potential for migration of non-reacted species from the cured material.

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the free radical generation from Irgacure 369.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR spectroscopy is a powerful technique for the direct detection and characterization of free radicals.[8] The spin trapping technique is often employed to stabilize highly reactive radicals for easier detection.[9][10]

Objective: To detect and identify the free radicals generated from the photolysis of Irgacure 369.

Materials:

  • Irgacure 369

  • Solvent (e.g., acetonitrile, benzene)

  • Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO))

  • ESR spectrometer

  • UV light source (e.g., mercury arc lamp with appropriate filters)

  • Quartz ESR flat cell

Protocol:

  • Prepare a solution of Irgacure 369 (e.g., 1-10 mM) and the spin trapping agent (e.g., 50-100 mM) in the chosen solvent.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of radicals by oxygen.

  • Transfer the solution to a quartz ESR flat cell.

  • Place the ESR cell in the cavity of the ESR spectrometer.

  • Record a baseline ESR spectrum before UV irradiation.

  • Irradiate the sample directly in the ESR cavity using the UV light source.

  • Acquire ESR spectra at different irradiation times.

  • Analyze the hyperfine splitting constants of the resulting spectra to identify the trapped radical adducts.

ESR_Workflow cluster_prep Sample Preparation cluster_analysis ESR Analysis A Dissolve Irgacure 369 & Spin Trap in Solvent B Deoxygenate Solution A->B C Transfer to ESR Cell B->C D Record Baseline Spectrum C->D E UV Irradiation in Cavity D->E F Acquire ESR Spectra E->F G Analyze Hyperfine Splitting F->G

Figure 2: ESR Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

GC-MS is a standard technique for separating and identifying volatile and semi-volatile photolysis byproducts.

Objective: To identify the photolysis byproducts of Irgacure 369.

Materials:

  • Irgacure 369 solution (in a suitable solvent like acetonitrile or methanol)

  • UV photoreactor

  • GC-MS system with a suitable column (e.g., a nonpolar or medium-polarity column like a DB-5ms)

  • Syringes and vials

Protocol:

  • Prepare a solution of Irgacure 369 (e.g., 0.1-1% w/v) in a UV-transparent solvent.

  • Place the solution in a quartz tube or other suitable vessel within the UV photoreactor.

  • Irradiate the solution for a defined period. Samples can be taken at different time intervals to monitor the degradation kinetics.

  • Directly inject a small volume (e.g., 1 µL) of the irradiated solution into the GC-MS.

  • Set up an appropriate temperature program for the GC oven to separate the components.

  • Operate the mass spectrometer in full scan mode to obtain mass spectra of the eluting compounds.

  • Identify the byproducts by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Degradation Kinetics

HPLC is a versatile technique for monitoring the degradation of the parent photoinitiator and the formation of non-volatile byproducts over time.

Objective: To determine the photodegradation kinetics of Irgacure 369.

Materials:

  • Irgacure 369 solution

  • UV photoreactor

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water)

Protocol:

  • Prepare a stock solution of Irgacure 369 in a suitable solvent (e.g., acetonitrile).

  • Irradiate the solution in a UV photoreactor.

  • At specific time intervals, withdraw an aliquot of the solution.

  • Dilute the aliquot if necessary and inject it into the HPLC system.

  • Monitor the chromatogram at the absorption maximum of Irgacure 369 (around 323 nm) and at other wavelengths to detect byproducts.

  • Quantify the decrease in the peak area of Irgacure 369 over time to determine the degradation rate constant.

  • The formation of byproduct peaks can also be monitored to understand the reaction pathways.

Conclusion

Irgacure 369 is a highly effective photoinitiator that generates free radicals through a well-defined α-cleavage mechanism upon UV irradiation. This technical guide has provided a detailed overview of this process, including the nature of the radical species formed and potential byproducts. The provided experimental protocols for ESR, GC-MS, and HPLC offer a robust framework for researchers to investigate the photochemical behavior of Irgacure 369 in detail. A thorough understanding of these fundamental processes is essential for the rational design and optimization of UV-curable formulations in various scientific and industrial applications, including the development of novel drug delivery systems and medical devices. Further research to quantify the quantum yield and detailed kinetic parameters will provide even greater insight into the performance of this important photoinitiator.

References

An In-Depth Technical Guide to Irgacure 369: Discovery, Development, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the photoinitiator Irgacure 369, intended for researchers, scientists, and professionals in drug development and related fields. It covers the historical development, chemical properties, synthesis, mechanism of action, and diverse applications of this widely used compound.

Introduction and Historical Context

Irgacure 369, chemically known as 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1, is a highly efficient Type I photoinitiator for radical polymerization.[1][2] Its development can be traced back to the pioneering work of Ciba Specialty Chemicals (now part of BASF) in the field of UV-curing technology, which began in the 1970s with the introduction of the first commercial photoinitiators.[2] The emergence of α-amino ketones as a significant class of photoinitiators in the 1980s marked a pivotal advancement, offering improved absorption characteristics and radical generation efficiency.[1]

Patented by Ciba in 1991, Irgacure 369 was the result of systematic structure-activity relationship studies focused on morpholine derivatives.[1] Researchers successfully optimized the molecular structure to balance the electron-donating properties of the dimethylamino group with the stabilizing effect of the morpholinophenyl moiety, leading to exceptional photoinitiation rates in acrylate-based systems.[1] Initially commercialized in the early 2000s, its primary applications were in the graphic arts industry.[1] However, its superior performance characteristics, particularly in pigmented systems, led to its rapid adoption in a broader range of applications, including industrial coatings and electronics.[1][3]

Physicochemical and Spectroscopic Properties

Irgacure 369 is a slightly yellow, odorless, crystalline powder.[4][5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1[4]
CAS Number 119313-12-1[4]
Molecular Formula C₂₃H₃₀N₂O₂[6]
Molecular Weight 366.5 g/mol [6][7]
Melting Point 110-119 °C[8]
Appearance Yellowish powder[8]

Solubility:

Irgacure 369 exhibits good solubility in a variety of common organic solvents and monomers, which facilitates its incorporation into diverse formulations.

SolventSolubility ( g/100 g solution at 20°C)Reference
Acetone17[4]
Butyl Acetate11[4]
Toluene27[4]
Hexanedioldiacrylate (HDDA)5[4]

UV Absorption Spectrum:

The UV absorption spectrum of Irgacure 369 is a critical characteristic that dictates its efficiency in capturing light energy to initiate polymerization.

Wavelength (nm)Molar Extinction Coefficient (ε) in Acetonitrile
232~41,000
321~27,000

Note: The molar extinction coefficients are estimated from the provided absorption spectrum in the Ciba technical datasheet.

Mechanism of Photoinitiation

Irgacure 369 is a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage (α-cleavage) upon absorption of UV radiation to generate free radicals.[1] This process is highly efficient and is the basis for its effectiveness in initiating polymerization.

The photoinitiation process can be described by the following signaling pathway:

G I369 Irgacure 369 (Ground State) I369_excited Irgacure 369 (Excited State) I369->I369_excited UV Light (hν) Radicals Free Radicals (Benzoyl and Aminoalkyl) I369_excited->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Mechanism of Photoinitiation for Irgacure 369.

Upon absorption of UV light, the Irgacure 369 molecule transitions to an excited state. This excited molecule then undergoes rapid α-cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the benzyl and dimethylamino groups. This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and an aminoalkyl radical. Both of these radical species are capable of initiating the polymerization of unsaturated monomers, such as acrylates, by attacking the double bonds and starting the chain reaction.[1]

Experimental Protocols

Synthesis of Irgacure 369

A common synthetic route to Irgacure 369 involves a multi-step process starting from readily available materials.[1][6][9]

G cluster_0 Synthesis Pathway Chlorobenzene Chlorobenzene FriedelCrafts Friedel-Crafts Acylation Chlorobenzene->FriedelCrafts ButyrylChloride n-Butyryl Chloride ButyrylChloride->FriedelCrafts CompoundI Compound I (1-(4-chlorophenyl)-1-butanone) FriedelCrafts->CompoundI Bromination Bromination CompoundI->Bromination Bromine Bromine Bromine->Bromination CompoundII Compound II (2-bromo-1-(4-chlorophenyl)-1-butanone) Bromination->CompoundII Substitution1 Substitution CompoundII->Substitution1 Dimethylamine Dimethylamine Dimethylamine->Substitution1 CompoundIII Compound III Substitution1->CompoundIII Quaternization Quaternization CompoundIII->Quaternization BenzylChloride Benzyl Chloride BenzylChloride->Quaternization CompoundIV Compound IV Quaternization->CompoundIV Substitution2 Substitution CompoundIV->Substitution2 Morpholine Morpholine Morpholine->Substitution2 CompoundV Compound V Substitution2->CompoundV Rearrangement Rearrangement CompoundV->Rearrangement Irgacure369 Irgacure 369 Rearrangement->Irgacure369 G cluster_0 Experimental Workflow Formulation Prepare Formulation (Monomer + Irgacure 369) Application Apply Thin Film onto Substrate Formulation->Application UVCuring UV Curing Application->UVCuring Characterization Characterize Cured Film (e.g., FTIR, hardness) UVCuring->Characterization Analysis Analyze Data Characterization->Analysis

References

A Technical Guide to 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the photoinitiator 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, widely known by its trade name, Irgacure 369. It is intended to serve as a resource for professionals in research, science, and drug development who utilize photopolymerization technologies.

Chemical Identity and Synonyms

The compound is a highly efficient, solid, Norrish Type I photoinitiator used to initiate the radical polymerization of unsaturated monomers and oligomers upon exposure to UV light.[1][2] Its systematic IUPAC name is this compound.[3]

A comprehensive list of its identifiers and common synonyms is provided below for ease of reference in literature and supplier databases.

Identifier TypeValue
CAS Number 119313-12-1[3]
Molecular Formula C₂₃H₃₀N₂O₂[3]
Molecular Weight 366.5 g/mol [3]
Common Synonyms Irgacure 369, Photoinitiator 369, Speedcure BDMB, GENOCURE BDMM, Omnirad 369[3][4][5]
IUPAC Name This compound[3]

Mechanism of Action: Type I Photoinitiation

This compound is classified as a Type I photoinitiator, specifically an α-amino ketone. Its mechanism relies on a process known as α-cleavage (Norrish Type I). Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a triplet state.[6] From this excited triplet state, the molecule undergoes fragmentation, cleaving at the carbon-carbon bond adjacent to the carbonyl group.[6] This cleavage event generates two distinct free radicals: a benzoyl radical and an aminoalkyl radical.[3] Both of these radical species are capable of initiating the chain polymerization of reactive monomers and prepolymers, such as acrylates.[4][7] This dual radical generation contributes to its high efficiency.

G cluster_initiation Photoinitiation cluster_cleavage α-Cleavage cluster_propagation Polymerization PI Irgacure 369 (Ground State) PI_excited Irgacure 369 (Excited Triplet State) PI->PI_excited Excitation & Intersystem Crossing UV UV Photon (hν) UV->PI Absorption Rad1 Benzoyl Radical PI_excited->Rad1 Norrish Type I Cleavage Rad2 Aminoalkyl Radical PI_excited->Rad2 Norrish Type I Cleavage Monomer Acrylate Monomers Rad1->Monomer Initiation Rad2->Monomer Initiation Polymer Polymer Chain Growth Monomer->Polymer Propagation

Caption: Mechanism of Type I photoinitiation by Irgacure 369.

Physicochemical & Spectral Properties

Understanding the physical and spectral properties of a photoinitiator is critical for formulation development. Irgacure 369 is a slightly yellow powder with key properties summarized below.[4][7]

PropertyValueSource
Appearance Slightly yellow powder[7]
Melting Point 110-119 °C[4][8]
Absorption Peaks 206 nm, 323 nm[8]
Solubility at 20°C ( g/100g )
   Acetone17[7]
   Toluene27[7]
   Butyl Acetate11[7]
   Hexanediol Diacrylate (HDDA)5[7]
Water Solubility 5.9 mg/L at 20°C[9][10]

Its strong absorption in the UV-A range (peak at 323 nm) makes it particularly effective for curing pigmented systems and thick films, as it can capture photons that penetrate deeper into the formulation.[4][7]

Applications in Research and Development

Irgacure 369's high efficiency and broad absorption characteristics make it suitable for a wide array of applications.[7][11]

  • UV Curable Inks and Coatings: It is extensively used in offset, screen, and flexo inks, especially in pigmented systems where light penetration is a challenge.[7][8]

  • Electronics: Key applications include the manufacturing of photoresists for printed circuit boards (PCBs) and solder masks.[4][7]

  • Biomedical and Tissue Engineering: It has been employed as an initiator for two-photon polymerization (2PP) to fabricate 3D biocompatible hydrogel scaffolds for tissue engineering.[12][13]

  • Adhesives: The compound is used in UV-curable adhesives that require rapid curing and strong bonding.[2][4]

  • 3D Printing (Photopolymerization): Its properties are valuable in stereolithography (SLA) and other photopolymerization-based 3D printing technologies.

Experimental Protocols

This protocol describes the preparation of a basic clear UV-curable coating.

Materials:

  • Oligomer: Epoxy Acrylate (e.g., Ebecryl 600)

  • Monomer (Reactive Diluent): Trimethylolpropane Triacrylate (TMPTA)

  • Photoinitiator: Irgacure 369

  • Solvent (optional, for viscosity adjustment): Acetone

  • Amber glass vials or light-blocking containers

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Preparation: In a fume hood, weigh the desired amount of epoxy acrylate oligomer into an amber glass vial.

  • Monomer Addition: Add the TMPTA monomer to the oligomer. A typical starting ratio is 70:30 oligomer to monomer by weight.

  • Mixing: Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogenous solution is formed. If the viscosity is too high, a small amount of acetone can be added, but it must be evaporated before curing.

  • Photoinitiator Addition: Weigh Irgacure 369. A typical concentration ranges from 1% to 5% by weight of the total resin (oligomer + monomer) mixture.[7][11] Add the powder to the resin mixture.

  • Dissolution: Continue stirring in the amber vial, protecting the mixture from ambient light. Gentle heating (e.g., to 40-50°C) may be required to fully dissolve the Irgacure 369, which has poor solubility in some systems.[1] Ensure the powder is completely dissolved to avoid defects in the cured film.

  • Storage: Store the final formulation in a tightly sealed, light-proof container away from heat sources.

References

Methodological & Application

Application Notes and Protocols for Photopolymerization of Hydrogels using Irgacure 369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Irgacure 369 as a photoinitiator for the fabrication of hydrogels for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.

Introduction to Irgacure 369

Irgacure 369 is a highly efficient, Type I photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional monomers upon exposure to ultraviolet (UV) light.[1] Its chemical name is 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1. As a Type I photoinitiator, Irgacure 369 undergoes a unimolecular cleavage (α-cleavage) upon UV absorption to generate two free radicals, which then initiate the polymerization chain reaction. This process is highly efficient and allows for rapid curing. Irgacure 369 is particularly well-suited for pigmented UV curable systems.[1]

Key Properties of Irgacure 369:

PropertyValueReference
Chemical Name 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1[1]
Molecular Weight 366.5 g/mol [1]
Appearance Slightly yellow powder[1]
Melting Point 110-114°C[1]
UV Absorption Maximum ~369 nm[2]
Solubility ( g/100g solution at 20°C) Acetone: 17, Butyl Acetate: 11, Toluene: 27, Hexanedioldiacrylate (HDDA): 5[1]

Mechanism of Photopolymerization

The photopolymerization process initiated by Irgacure 369 involves three main stages: initiation, propagation, and termination.

  • Initiation: Upon exposure to UV radiation, Irgacure 369 absorbs photons and undergoes α-cleavage, forming two distinct free radicals.

  • Propagation: These highly reactive free radicals attack the double bonds of the monomer or prepolymer (e.g., acrylated gelatin or polyethylene glycol diacrylate), creating a new radical. This new radical then reacts with other monomers, propagating the polymer chain.

  • Termination: The polymerization process continues until the growing polymer chains are terminated, either by combining two radicals or through disproportionation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I369 Irgacure 369 Radicals Free Radicals (R●) I369->Radicals α-Cleavage UV UV Light (365 nm) UV->I369 Absorption Monomer Monomer (e.g., PEGDA, GelMA) Radicals->Monomer Attack GrowingChain Growing Polymer Chain Monomer->GrowingChain Chain Growth GrowingChain->Monomer Hydrogel Crosslinked Hydrogel Network GrowingChain->Hydrogel Termination

Caption: Photopolymerization mechanism of hydrogels using Irgacure 369.

Experimental Protocols

Materials and Equipment
  • Prepolymers: Poly(ethylene glycol) diacrylate (PEGDA), Gelatin Methacrylate (GelMA)

  • Photoinitiator: Irgacure 369

  • Solvent: Phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous solutions

  • UV Light Source: 365 nm UV lamp with controlled intensity

  • Molds: Polydimethylsiloxane (PDMS) or other suitable material for casting hydrogels

  • Standard laboratory equipment: Vortex mixer, sonicator, analytical balance, pH meter, etc.

Preparation of Precursor Solution

This protocol provides a general guideline. The optimal concentrations of the prepolymer and Irgacure 369 should be determined experimentally based on the desired hydrogel properties.

  • Dissolve the Prepolymer:

    • For PEGDA hydrogels, dissolve the desired amount of PEGDA (e.g., 10-20% w/v) in PBS.

    • For GelMA hydrogels, dissolve lyophilized GelMA (e.g., 5-15% w/v) in PBS at 37°C with gentle stirring.

  • Prepare Irgacure 369 Stock Solution: Due to its limited water solubility, a stock solution of Irgacure 369 is often prepared in a more soluble solvent like dimethyl sulfoxide (DMSO) or methanol. However, for biomedical applications, direct dissolution in the aqueous prepolymer solution is preferred to avoid solvent cytotoxicity. Gentle heating and sonication can aid dissolution.

  • Add Photoinitiator to Prepolymer Solution: Add the Irgacure 369 solution to the prepolymer solution to achieve the desired final concentration (typically 0.05% to 1% w/v). Mix thoroughly by vortexing or sonicating until the photoinitiator is completely dissolved. If working with cells, ensure the solution is sterile and at a physiological pH.

Photopolymerization Procedure
  • Pipette the Precursor Solution: Pipette the precursor solution into the desired molds.

  • UV Curing: Expose the precursor solution to UV light (typically 365 nm). The exposure time and light intensity will depend on the concentration of Irgacure 369, the prepolymer concentration, and the desired degree of crosslinking.

  • Washing: After polymerization, wash the hydrogels extensively with PBS or cell culture medium to remove any unreacted photoinitiator and other cytotoxic components.[3]

G cluster_prep Precursor Solution Preparation cluster_poly Photopolymerization cluster_char Characterization start Start dissolve_poly Dissolve Prepolymer (PEGDA or GelMA) in PBS start->dissolve_poly dissolve_pi Dissolve Irgacure 369 in Prepolymer Solution dissolve_poly->dissolve_pi mix Vortex/Sonicate to Homogenize dissolve_pi->mix pipette Pipette into Molds mix->pipette uv_cure Expose to UV Light (365 nm) pipette->uv_cure wash Wash Hydrogels with PBS uv_cure->wash characterize Analyze Hydrogel Properties wash->characterize end End characterize->end

Caption: Experimental workflow for hydrogel photopolymerization.

Data Presentation: Influence of Irgacure 369 Concentration

The concentration of Irgacure 369 significantly impacts the final properties of the hydrogel. The following tables summarize expected trends based on available data for similar photoinitiators.

Table 1: Recommended Starting Concentrations of Irgacure 369 for Various Applications

ApplicationRecommended Concentration (% w/v)Reference
Photopolymers for Imaging0.5 - 5[1]
Pigmented Coatings1 - 4[1]
Offset and Screen Inks2 - 4[1]

Table 2: Effect of Photoinitiator Concentration on Hydrogel Properties (General Trends)

PropertyEffect of Increasing Photoinitiator ConcentrationRationale
Crosslinking Density IncreasesHigher initiator concentration leads to more initiation sites and a denser polymer network.
Mechanical Stiffness (e.g., Young's Modulus) IncreasesA denser network results in a stiffer material.
Swelling Ratio DecreasesA more tightly crosslinked network restricts the uptake of water.
Gelation Time DecreasesMore free radicals are generated, leading to faster polymerization.
Cell Viability Decreases (at higher concentrations)Unreacted photoinitiator and byproducts can be cytotoxic.[4][5]

Table 3: Cytotoxicity of Irgacure 369 in PEGDA Hydrogels

Irgacure 369 Concentration (% wt)IC50 (Inhibitory Extract Concentration)Cytotoxicity LevelReference
0.545%Cytotoxic[4]
1.056%Cytotoxic[4]
2.037%Cytotoxic[4]
3.013%More Cytotoxic[4]

Note: The study indicates that even at 0.5% wt, Irgacure 369 exhibits cytotoxicity. Aging the samples in water can significantly reduce the cytotoxic potential.[4]

Comparison with Irgacure 2959

Irgacure 2959 is a commonly used photoinitiator for biomedical applications due to its relatively good water solubility and lower cytotoxicity compared to other initiators. While specific comparative data for Irgacure 369 is limited in the context of hydrogels, some general comparisons can be made.

FeatureIrgacure 369Irgacure 2959
Water Solubility LimitedRelatively good
UV Absorption Higher absorptivity, especially in pigmented systems[1]Lower absorption
Cytotoxicity Potentially higherGenerally considered more cytocompatible at low concentrations[5]
Applications Inks, coatings, pigmented systems[1]Widely used in hydrogels for cell encapsulation and tissue engineering[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete or slow gelation - Insufficient UV light intensity or exposure time- Low photoinitiator concentration- Oxygen inhibition- Increase UV intensity or exposure time- Increase Irgacure 369 concentration- Perform polymerization in a nitrogen atmosphere
Brittle hydrogels - High prepolymer concentration- High photoinitiator concentration leading to excessive crosslinking- Decrease prepolymer concentration- Decrease Irgacure 369 concentration
Low cell viability - High photoinitiator concentration- Prolonged UV exposure- Use the lowest effective concentration of Irgacure 369- Minimize UV exposure time- Thoroughly wash hydrogels after polymerization

Safety and Handling

Irgacure 369 should be handled in accordance with good industrial hygiene and safety practices. It is sensitive to visible light and any exposure to sunlight should be avoided. Keep the container tightly closed and protected from light. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1]

Conclusion

Irgacure 369 is a potent photoinitiator that can be effectively used for the photopolymerization of hydrogels. Its high efficiency allows for rapid curing, which can be advantageous in various applications. However, researchers must carefully optimize its concentration and the UV curing conditions to balance the desired mechanical properties with the need for high cell viability, particularly in biomedical applications. The information provided in these notes serves as a starting point for developing robust and reproducible protocols for hydrogel synthesis using Irgacure 369.

References

Application Notes and Protocols for 3D Printing with 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly known as Irgacure 369, is a highly efficient Type I photoinitiator used to initiate the photopolymerization of resins in 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies. Its chemical structure features a morpholinophenyl group and a benzyl-dimethylamino moiety, which enables the efficient generation of free radicals upon exposure to UV light.[1] This document provides detailed application notes and protocols for utilizing this compound in 3D printing for research, scientific, and drug development applications.

Key Properties and Applications

This compound is favored for its high photosensitivity and its ability to cure thick and pigmented resins, making it suitable for a wide range of applications.

Table 1: Properties of this compound

PropertyValue
CAS Number 119313-12-1
Molecular Formula C₂₃H₃₀N₂O₂
Molecular Weight 366.5 g/mol [2]
Appearance Yellowish odorless solid[3]
Solubility Practically insoluble in water[3], soluble in a wide range of organic solvents.
UV Absorption Effective in the near UV and visible light range.

Table 2: Recommended Starting Concentrations in 3D Printing Resins

ApplicationResin SystemRecommended Concentration (% w/w)
Biomedical Scaffolds Poly(propylene fumarate) (PPF) / Diethyl fumarate (DEF)0.5 - 2.0
Hydrogels for Cell Culture Acrylate-based (e.g., PEGDA)0.1 - 1.0
General Prototyping Acrylate or Methacrylate blends1.0 - 5.0

Experimental Protocols

Protocol 1: Preparation of a Biocompatible Resin for Scaffold 3D Printing

This protocol describes the preparation of a resin formulation suitable for printing biocompatible scaffolds for tissue engineering applications.

Materials:

  • Poly(propylene fumarate) (PPF)

  • Diethyl fumarate (DEF)

  • This compound (Irgacure 369)

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Precision balance

Procedure:

  • In a fume hood, weigh the desired amounts of PPF and DEF into an amber glass bottle. A common starting ratio is 70:30 (w/w) PPF to DEF.

  • Place the magnetic stir bar in the bottle and stir the mixture on a magnetic stirrer at room temperature until the PPF is completely dissolved in the DEF. This may take several hours.

  • Weigh the required amount of this compound. For biocompatible applications, start with a low concentration, for example, 0.5% (w/w) of the total resin weight.

  • Add the photoinitiator to the PPF/DEF mixture and continue stirring in the dark until it is fully dissolved.

  • Store the prepared resin in the amber glass bottle at room temperature, protected from light, until use.

Protocol 2: SLA/DLP 3D Printing of Fabricated Scaffolds

This protocol outlines the general steps for 3D printing with the prepared resin. Parameters will need to be optimized for your specific printer and resin formulation.

Equipment:

  • SLA or DLP 3D printer

  • Prepared photopolymer resin

  • Digital 3D model of the scaffold (STL file)

  • Slicing software

Procedure:

  • Load the digital 3D model of your scaffold into the slicing software.

  • Set the printing parameters. Key parameters to optimize include:

    • Layer Height: Start with 50-100 µm for good resolution.

    • Exposure Time: This is highly dependent on the printer's light intensity and resin composition. Begin with a range of 2-10 seconds per layer and perform calibration prints to determine the optimal time.

    • Lift Speed: A slower lift speed (e.g., 30-60 mm/min) can help prevent delamination of layers.

  • Pour the prepared resin into the printer's vat.

  • Level the build platform according to the manufacturer's instructions.

  • Start the printing process.

Protocol 3: Post-Processing of 3D Printed Scaffolds

Post-processing is crucial for removing uncured resin and ensuring the biocompatibility and mechanical integrity of the printed object.

Materials:

  • Isopropyl alcohol (IPA) or ethanol

  • Beakers or containers for washing

  • UV curing chamber (with a wavelength appropriate for the photoinitiator, typically 365-405 nm)

  • Soft brush

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Washing:

    • Carefully remove the printed scaffold from the build platform.

    • Immerse the scaffold in a container of isopropyl alcohol.

    • Gently agitate the scaffold in the IPA or use a soft brush to remove excess uncured resin from the surfaces and within the pores.

    • Transfer the scaffold to a second container of clean IPA for a final rinse to ensure all uncured resin is removed. The washing time can vary from 5 to 15 minutes per bath.

  • Drying:

    • Remove the scaffold from the IPA and allow it to air dry completely in a well-ventilated area. Compressed air can be used to speed up the process, but care should be taken not to damage the delicate structures.

  • Post-Curing:

    • Place the dry scaffold in a UV curing chamber.

    • Cure the scaffold for a predetermined time to ensure complete polymerization of the entire structure. A typical post-curing time can range from 30 to 60 minutes, but this should be optimized for the specific material and part geometry.[4] Insufficient curing can lead to poor mechanical properties and potential cytotoxicity from leachable unreacted monomers.

Data Presentation

Table 3: Example Mechanical Properties of 3D Printed Acrylate-Based Resin

PropertyValue
Tensile Strength 9.19 ± 1.3 MPa[5]
Tensile Modulus 315.19 ± 40.78 MPa[5]

Note: These values are illustrative and will vary depending on the specific resin formulation, printing parameters, and post-processing conditions.

Table 4: Biocompatibility Assessment of 3D Printed Scaffolds

AssayCell LineResult
MTT Assay Human FibroblastsNo significant cytotoxicity observed after appropriate post-processing.[6]
XTT Assay Fibroblasts3D-printed scaffold extracts did not induce significant cell death.[7]

Visualizations

photopolymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (Irgacure 369) Radicals Free Radicals (R•) PI->Radicals Cleavage UV UV Light (hv) UV->PI Absorption Monomer Monomer Radicals->Monomer Addition PolymerChain Growing Polymer Chain Monomer->PolymerChain Chain Growth PolymerChain->Monomer CrosslinkedPolymer Crosslinked Polymer Network PolymerChain->CrosslinkedPolymer Combination or Disproportionation experimental_workflow ResinPrep 1. Resin Preparation (Monomer + Photoinitiator) Printing 4. 3D Printing (SLA/DLP) ResinPrep->Printing 3DModel 2. 3D Model Design (.stl file) Slicing 3. Slicing (Set Print Parameters) 3DModel->Slicing Slicing->Printing Washing 5. Washing (e.g., Isopropyl Alcohol) Printing->Washing Drying 6. Drying Washing->Drying PostCuring 7. UV Post-Curing Drying->PostCuring Characterization 8. Characterization (Mechanical, Biocompatibility) PostCuring->Characterization logical_relationship cluster_inputs Input Parameters cluster_outputs Output Properties PI_Conc Photoinitiator Concentration Mech_Prop Mechanical Properties (e.g., Stiffness, Strength) PI_Conc->Mech_Prop Biocomp Biocompatibility (Cell Viability) PI_Conc->Biocomp Exp_Time Exposure Time Exp_Time->Mech_Prop Resolution Print Resolution Exp_Time->Resolution Light_Int Light Intensity Light_Int->Mech_Prop Light_Int->Resolution

References

Application Notes and Protocols: Irgacure 369 in UV Curable Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Irgacure 369, a high-efficiency photoinitiator for UV (ultraviolet) curable systems. This document details its mechanism of action, key performance characteristics, and provides starting formulations and standardized protocols for its application and evaluation in coatings and inks.

Introduction to Irgacure 369

Irgacure 369 is a versatile, Type I free-radical photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional monomers upon exposure to UV light.[1] Its chemical name is 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1.[1]

Due to its high absorptivity, particularly in the longer wavelength UVA range, Irgacure 369 is exceptionally well-suited for curing pigmented and thick-section formulations.[1] This makes it a preferred choice for applications in graphic arts (offset and screen inks), electronics (photoresists, solder masks), and industrial coatings where efficient through-cure is critical.[1]

Mechanism of Action: Norrish Type I Cleavage

Irgacure 369 functions via a Norrish Type I cleavage mechanism.[2][3] Upon absorption of UV energy, the molecule is promoted to an excited state and undergoes a homolytic cleavage of the α-carbon bond adjacent to the carbonyl group. This process generates two distinct free radical species that subsequently initiate the polymerization of acrylate-functional resins and monomers, rapidly converting the liquid formulation into a solid, cross-linked polymer network.[3]

G cluster_initiation Photoinitiation cluster_cleavage α-Cleavage (Norrish Type I) cluster_propagation Polymerization I369 Irgacure 369 (Ground State) UV UV Photon (hν) I369_excited Irgacure 369* (Excited State) UV->I369_excited Absorption Rad1 Benzoyl Radical (R•) I369_excited->Rad1 Cleavage I369_excited->Rad1 Rad2 Aminoalkyl Radical (R'•) Monomer Acrylate Monomers (M) Rad1->Monomer Initiation Rad1->Monomer Rad2->Monomer Polymer Cross-linked Polymer Network Monomer->Polymer Propagation G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application & Curing cluster_eval Phase 3: Performance Evaluation a 1. Weigh Components (Oligomers, Monomers, Additives) b 2. Mix Components (Mechanical Stirrer, Ambient Temp) a->b c 3. Add Irgacure 369 (Protect from light) b->c d 4. Mix until Homogenous c->d e 5. Apply Film to Substrate (e.g., Bar Coater) d->e f 6. UV Curing (Specify Lamp, Irradiance, Dose) e->f g 7. Physical Tests (Hardness, Adhesion) f->g h 8. Chemical Resistance (Solvent Rub Test) g->h i 9. Analytical Tests (FTIR for Degree of Cure) h->i

References

Application Notes and Protocols: 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly known as Irgacure 369, is a highly efficient Type I photoinitiator used in the fabrication of tissue engineering scaffolds.[1][2][3][4][5][6] Upon exposure to ultraviolet (UV) light, it generates free radicals that initiate the polymerization of photosensitive biomaterials, such as gelatin methacryloyl (GelMA), to form hydrogel scaffolds.[1] These scaffolds provide a three-dimensional environment that mimics the native extracellular matrix, supporting cell growth, proliferation, and differentiation. This document provides detailed application notes and protocols for the use of this compound in creating tissue engineering scaffolds, with a focus on data presentation, experimental procedures, and the underlying cellular signaling pathways.

Data Presentation: Cytotoxicity of Photoinitiators

The selection of a photoinitiator for tissue engineering applications is critically dependent on its biocompatibility. The following tables summarize the cytotoxicity data for this compound (Irgacure 369) and a commonly used alternative, Irgacure 2959, across different cell lines.

Table 1: Cytotoxicity of this compound (Irgacure 369)

Cell LineConcentrationViability/EffectReference
L929 Mouse Fibroblasts0.5% (w/v)IC50 = 45% extract concentration[7]
L929 Mouse Fibroblasts1% (w/v)IC50 = 56% extract concentration[7]
L929 Mouse Fibroblasts2% (w/v)IC50 = 37% extract concentration[7]
L929 Mouse Fibroblasts3% (w/v)IC50 = 13% extract concentration[7]
Human Mesenchymal Stem Cells (hMSCs)Not SpecifiedConsidered cytotoxic at higher concentrations[8]
Rat (male/female)LD50 (Oral) > 5000 mg/kg bwLow acute oral toxicity[9]
Rat (male/female)LD50 (Dermal) > 2000 mg/kg bwLow acute dermal toxicity[9]

Table 2: Cytotoxicity of Irgacure 2959 (for comparison)

Cell LineConcentration (% w/v)Cell Viability (%)Reference
HN40.05Significant decrease[7][10]
HN40.1Dose-dependent decrease[7][10]
Human Mesenchymal Stem Cells (hMSCs)0.06~77%[8]

Experimental Protocols

Protocol 1: Fabrication of GelMA Hydrogel Scaffolds using this compound

This protocol describes the preparation of GelMA hydrogels, a common biomaterial for tissue engineering scaffolds, using this compound as the photoinitiator.

Materials:

  • Gelatin (Type A or B)

  • Methacrylic anhydride (MA)

  • This compound (Irgacure 369)

  • Phosphate-buffered saline (PBS), sterile

  • Dialysis tubing (12-14 kDa MWCO)

  • UV light source (365 nm)

  • Sterile filters (0.22 µm)

  • pH meter

Procedure:

  • GelMA Synthesis:

    • Dissolve gelatin in PBS at 50-60°C to a final concentration of 10% (w/v).

    • While stirring, slowly add methacrylic anhydride (typically 0.5-1 mL per gram of gelatin).

    • React for 1-3 hours at 50°C, maintaining the pH at 7.4.

    • Stop the reaction by diluting the mixture 5-fold with warm PBS.

    • Dialyze the solution against distilled water for 5-7 days at 40-50°C to remove unreacted methacrylic anhydride and other byproducts.

    • Freeze-dry the dialyzed solution to obtain a white, porous GelMA foam. Store at -20°C.

  • Hydrogel Precursor Solution Preparation:

    • Dissolve the lyophilized GelMA in sterile PBS at 37°C to the desired concentration (e.g., 5%, 10%, 15% w/v).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and add it to the GelMA solution to a final concentration of 0.1-0.5% (w/v). Ensure complete dissolution.

    • If encapsulating cells, prepare a cell suspension in culture medium and gently mix it with the GelMA/photoinitiator solution.

  • Photocrosslinking:

    • Pipette the GelMA precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a duration determined by the concentration of the photoinitiator, the intensity of the UV source, and the desired hydrogel stiffness (typically 30-180 seconds).[11][12]

    • After crosslinking, wash the hydrogel scaffolds with sterile PBS or cell culture medium to remove any unreacted components.

Protocol 2: Cytotoxicity Assessment using Live/Dead Assay

This protocol details the procedure for evaluating the viability of cells encapsulated within the hydrogel scaffolds.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Cell-laden hydrogel scaffolds in culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions. Typically, this involves diluting the stock solutions of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in PBS or serum-free culture medium.

  • Staining of Encapsulated Cells:

    • Remove the culture medium from the cell-laden hydrogel scaffolds.

    • Wash the scaffolds gently with sterile PBS.

    • Add the prepared Live/Dead staining solution to each scaffold, ensuring complete coverage.

    • Incubate the scaffolds at 37°C for 30-45 minutes, protected from light.

  • Imaging and Analysis:

    • After incubation, carefully remove the staining solution and wash the scaffolds with PBS.

    • Immediately visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

    • Live cells will fluoresce green, while dead cells will fluoresce red.

    • Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.

Mandatory Visualization

Signaling Pathways

The use of photoinitiators like this compound can influence cellular behavior through the generation of free radicals and potential leaching of unreacted molecules. These can lead to the production of Reactive Oxygen Species (ROS), which can modulate various intracellular signaling pathways.

cluster_0 UV-Induced Radical Generation cluster_1 Cellular Response UV UV Light (365 nm) PI 2-Benzyl-2-dimethylamino-1- (4-morpholinophenyl)-1-butanone UV->PI Activation Radicals Free Radicals PI->Radicals Cleavage ROS Reactive Oxygen Species (ROS) Radicals->ROS Generation Polymerization Monomer Polymerization Radicals->Polymerization Initiates AKT AKT Pathway ROS->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Scaffold Hydrogel Scaffold Polymerization->Scaffold Forms

Caption: UV activation of the photoinitiator generates free radicals, leading to scaffold formation and cellular ROS production, which can modulate the AKT signaling pathway.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

cluster_0 Scaffold Fabrication Workflow A Dissolve Gelatin in PBS B Add Methacrylic Anhydride A->B C Dialysis B->C D Lyophilization C->D E Dissolve GelMA & Photoinitiator D->E F (Optional) Add Cells E->F G UV Crosslinking E->G F->G H Wash Scaffold G->H

Caption: Step-by-step workflow for the fabrication of GelMA hydrogel scaffolds using a photoinitiator.

cluster_1 Cell Viability Assessment Workflow I Prepare Live/Dead Staining Solution J Incubate Scaffolds with Stain I->J K Wash Scaffolds J->K L Fluorescence Microscopy K->L M Quantify Live/Dead Cells L->M

Caption: Workflow for assessing cell viability within 3D hydrogel scaffolds using a Live/Dead assay.

References

Application Notes and Protocols for Two-Photon Polymerization Utilizing 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-photon polymerization (TPP) is a high-resolution 3D printing technique capable of fabricating micro- and nanoscale structures with precision. This document provides detailed application notes and experimental protocols for the use of the photoinitiator 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly known as Irgacure 369, in TPP. Irgacure 369 is a versatile photoinitiator suitable for a variety of monomers in the fabrication of complex three-dimensional structures, including those for biomedical applications such as scaffolds for tissue engineering and microneedles for drug delivery. These guidelines are intended to assist researchers in the successful implementation of Irgacure 369 in their TPP-based research and development.

Introduction to Two-Photon Polymerization and Irgacure 369

Two-photon polymerization is a direct laser writing technique that utilizes a focused femtosecond laser to induce polymerization in a photosensitive resin.[1] Unlike conventional single-photon polymerization, TPP is initiated by the simultaneous absorption of two photons, a phenomenon that occurs only at the focal point of the laser where the photon density is sufficiently high.[1] This localized polymerization enables the fabrication of true 3D structures with sub-micrometer resolution.

This compound (Irgacure 369) is a Type I photoinitiator that undergoes α-cleavage upon excitation to generate free radicals, which in turn initiate the polymerization of monomers.[2] While traditionally used in UV curing applications, Irgacure 369 has been successfully employed in TPP, demonstrating its efficacy in initiating polymerization through two-photon absorption.[1] Its utility in TPP extends to the fabrication of biomedical scaffolds and other microdevices.

Mechanism of Action

The initiation of polymerization by Irgacure 369 in a TPP system is a multi-step process. A femtosecond laser, typically in the near-infrared range, is focused into a photopolymer resin containing the monomer and Irgacure 369. At the focal point, the Irgacure 369 molecules simultaneously absorb two photons, transitioning to an excited state. From this excited state, the molecule undergoes cleavage, generating two radical species. These highly reactive radicals then interact with the surrounding monomer units, initiating a chain reaction of polymerization. This process is confined to the focal volume, allowing for the precise, layer-by-layer or point-by-point construction of a 3D object.

G cluster_initiation Photoinitiation cluster_propagation Polymerization cluster_output Fabrication I369 Irgacure 369 Excited_I369 Excited Irgacure 369 I369->Excited_I369 Laser Femtosecond Laser (Two Photons) Laser->I369 Two-Photon Absorption Radicals Free Radicals (R•) Excited_I369->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation Structure 3D Microstructure Polymer->Structure Voxel Formation

Photoinitiation and polymerization process using Irgacure 369 in TPP.

Experimental Protocols

Materials and Reagents
  • Photoinitiator: this compound (Irgacure 369)

  • Monomers: A variety of monomers can be used, including but not limited to:

    • SZ2080 (a hybrid organic-inorganic zirconia-containing sol-gel material)[3]

    • SU-8 (an epoxy-based negative photoresist)

    • Gelatin methacrylate (GelMA)

    • Poly(ethylene glycol) diacrylate (PEGDA)

    • ORMOCERs® (Organically Modified Ceramics)

  • Solvents (if required for dissolving Irgacure 369 and/or the monomer):

    • Acetone

    • Isopropanol

    • Dichloromethane

  • Substrate: Glass coverslips or silicon wafers

  • Developer: Appropriate solvent to wash away unpolymerized resin (e.g., 4-methyl-2-pentanone for SU-8, acetone or isopropanol for many acrylate-based resins).

Resin Formulation
  • Preparation of Photoinitiator Stock Solution (Optional): For ease of handling and precise concentration control, a stock solution of Irgacure 369 in a suitable solvent can be prepared.

  • Mixing: The desired amount of Irgacure 369 (as a solid or stock solution) is added to the liquid monomer. The concentration of Irgacure 369 can range from 0.2% to 2.7% by weight, depending on the monomer and the desired printing characteristics.[3]

  • Homogenization: The mixture is thoroughly stirred or sonicated in the dark until the photoinitiator is completely dissolved and the resin is homogeneous.

Two-Photon Polymerization Procedure
  • Substrate Preparation: The substrate is cleaned with an appropriate solvent (e.g., acetone, isopropanol) and dried.

  • Resin Deposition: A drop of the prepared photopolymer resin is placed on the substrate.

  • 3D Printing: The substrate with the resin is mounted on the TPP system. The 3D structure is then fabricated based on a pre-designed CAD model. The laser parameters must be optimized for the specific resin and desired feature size.

  • Development: After printing, the substrate is immersed in a developer solution to wash away the unpolymerized resin. The development time will vary depending on the resin and the size of the fabricated structure.

  • Final Rinse and Drying: The fabricated structure is rinsed with a fresh solvent (e.g., isopropanol) and gently dried with a stream of nitrogen or air.

G cluster_prep Preparation cluster_print Printing cluster_post Post-Processing A Weigh Irgacure 369 and Monomer B Mix and Dissolve (Stir/Sonicate in Dark) A->B D Deposit Resin on Substrate B->D C Clean Substrate C->D E Mount on TPP System D->E F Fabricate Structure (Laser Writing) E->F G Develop in Solvent (Remove Unpolymerized Resin) F->G H Rinse with Fresh Solvent G->H I Dry Structure H->I J SEM, Mechanical Testing, Biocompatibility Assays I->J Characterization

Experimental workflow for two-photon polymerization using Irgacure 369.

Data Presentation

TPP Parameters with Irgacure 369
MonomerPhotoinitiator Concentration (wt%)Laser Wavelength (nm)Scanning SpeedLaser PowerReference
SZ20801%800--[4]
SZ20801%515--[4]
-0.2%->150 mm/s110 mW[2]

Note: Further details on laser power and scanning speed are often system-dependent and require optimization.

Mechanical Properties

The mechanical properties of structures fabricated using TPP are highly dependent on the writing parameters such as laser power, scanning speed, and hatching distance. For SZ2080 photoresist with 1% Irgacure 369, the Young's modulus is known to be strongly influenced by these parameters.

MaterialPropertyValueConditionsReference
SZ2080 + 1% Irgacure 369Young's ModulusDependent on writing parametersTPP fabrication[3]

Researchers are encouraged to perform their own mechanical characterization based on their specific fabrication parameters.

Biocompatibility

The biocompatibility of photopolymers is a critical consideration for biomedical applications. While Irgacure 369 has been used to fabricate biomedical scaffolds, it is important to note that residual photoinitiator and unpolymerized monomers can be cytotoxic.[5] Post-fabrication cleaning and sterilization are crucial steps. Some studies have shown that alternative photoinitiators like riboflavin may offer improved biocompatibility compared to commercial photoinitiators such as Irgacure 369.[5]

Material/PhotoinitiatorCell TypeAssayResultReference
Irgacure 369VariousCytotoxicityHigher cytotoxicity compared to riboflavin[5]
ORMOCERsGFSHR-17 granulosa cellsDNA strand breaking, Gap junction conductanceNot affected by the material[6]
SU-8-CytotoxicityNot cytotoxic[6]

Applications

The use of Irgacure 369 in TPP has enabled the fabrication of a variety of microstructures for diverse applications:

  • Biomedical Scaffolds: TPP allows for the creation of scaffolds with controlled pore size and complex geometries, mimicking the natural extracellular matrix for tissue engineering.[1][6]

  • Microneedles: Fabrication of microneedles for transdermal drug delivery.[7]

  • Microfluidic Devices: The high resolution of TPP is suitable for creating microfluidic channels and components.

  • Metamaterials: The precise control over structure at the microscale enables the fabrication of materials with unique optical and mechanical properties.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Polymerization Insufficient laser power or exposure time. Low photoinitiator concentration.Increase laser power or decrease scanning speed. Increase the concentration of Irgacure 369.
Over-polymerization/Feature Broadening Excessive laser power or exposure time.Decrease laser power or increase scanning speed.
Structure Detachment from Substrate Poor adhesion of the polymer to the substrate.Use an adhesion promoter on the substrate. Optimize the first layer printing parameters.
Structural Defects/Inconsistencies Inhomogeneous resin mixture. Vibrations during printing.Ensure complete dissolution of the photoinitiator. Isolate the TPP system from vibrations.

Safety Precautions

  • Irgacure 369 and many monomers can be skin and eye irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area.

  • Avoid exposure of the photopolymer resin to light before printing to prevent premature polymerization.

  • Follow all safety guidelines for the operation of the high-power femtosecond laser system.

By following these application notes and protocols, researchers can effectively utilize Irgacure 369 for two-photon polymerization to fabricate high-resolution 3D microstructures for a wide range of scientific and biomedical applications.

References

Formulation of UV-Curable Adhesives with Irgacure 369: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating UV-curable adhesives utilizing the photoinitiator Irgacure 369. This document outlines representative formulations, detailed experimental protocols for performance testing, and visual representations of the underlying chemical processes and experimental workflows.

Introduction to UV-Curable Adhesives and Irgacure 369

UV-curable adhesives are single-component systems that rapidly polymerize upon exposure to ultraviolet (UV) light.[1] This technology offers numerous advantages, including fast curing times, low energy consumption, and the absence of volatile organic compounds (VOCs).[2][3] The formulation of these adhesives typically involves three primary components: oligomers, monomers, and a photoinitiator.[4][5]

  • Oligomers: These are low molecular weight polymers that form the backbone of the adhesive and largely determine its viscoelastic properties, such as shear strength.[1] Common oligomers include epoxy acrylates, urethane acrylates, and polyester acrylates.[1][5]

  • Monomers: Functioning as reactive diluents, monomers control the viscosity of the uncured adhesive and influence the crosslink density and final properties of the cured polymer.[1] Acrylates and methacrylates are frequently used monomers.[4]

  • Photoinitiators: These molecules absorb UV light and generate reactive species (free radicals or cations) that initiate the polymerization process.[1]

Irgacure 369 is a highly efficient, Type I free-radical photoinitiator, chemically identified as 2-Benzyl-2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-1-butanone.[6][7][8] It is particularly effective in pigmented UV-curable systems and is characterized by its high efficiency in generating free radicals upon UV exposure, leading to rapid curing.[9][10]

Representative Formulations

The following tables provide representative formulations for UV-curable adhesives. These are starting points and can be optimized based on specific application requirements. The concentration of Irgacure 369 typically ranges from 0.5% to 5% by weight, depending on the formulation's opacity and desired cure speed.[6]

Table 1: General Purpose UV-Curable Adhesive Formulation

ComponentChemical ClassFunctionConcentration (wt%)
Urethane Acrylate OligomerOligomerProvides flexibility and toughness40 - 60
Isobornyl Acrylate (IBOA)MonomerLowers viscosity, improves adhesion20 - 30
N-Vinylpyrrolidone (NVP)MonomerEnhances cure speed and adhesion5 - 15
Tri(propylene glycol) diacrylate (TPGDA)MonomerCrosslinker, improves hardness5 - 10
Irgacure 369 Photoinitiator Initiates polymerization 1 - 4
Adhesion Promoter (e.g., silane)AdditiveEnhances bonding to specific substrates0.5 - 2

Table 2: UV-Curable Pressure-Sensitive Adhesive (PSA) Formulation

ComponentChemical ClassFunctionConcentration (wt%)
Acrylic OligomerOligomerProvides tack and peel strength50 - 70
2-Ethylhexyl Acrylate (2-EHA)MonomerImparts tackiness and flexibility20 - 30
Icosyl AcrylateMonomerModifies viscoelastic properties5 - 15
Irgacure 369 Photoinitiator Initiates polymerization 0.5 - 3
Tackifier ResinAdditiveIncreases tack5 - 15

Experimental Protocols

Adhesive Preparation
  • In a light-blocking container, combine the oligomers, monomers, and any other additives.

  • Stir the mixture at room temperature using a mechanical stirrer until a homogeneous solution is obtained.

  • Add the specified amount of Irgacure 369 to the mixture.

  • Continue stirring in the absence of light until the photoinitiator is completely dissolved.

  • Degas the formulation in a vacuum chamber to remove any entrapped air bubbles.

UV Curing Procedure
  • Apply a uniform film of the adhesive onto the desired substrate using a film applicator or a doctor blade to control the thickness.

  • Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp).

  • Expose the adhesive to UV radiation. The required UV dose will depend on the film thickness, the concentration of Irgacure 369, and the opacity of the formulation. A typical UV dose for curing can range from 500 to 2000 mJ/cm².

  • Monitor the cure state by assessing the tack-free nature of the surface.

Performance Testing

This test measures the force required to peel an adhesive film from a substrate at a specified angle and speed.

  • Sample Preparation: Apply a strip of the adhesive-coated flexible substrate (e.g., PET film) onto a rigid substrate (e.g., stainless steel). Use a roller to ensure intimate contact.

  • Testing: After a specified dwell time (e.g., 24 hours), mount the rigid substrate in the jaws of a tensile testing machine.

  • Peel the flexible substrate from the rigid substrate at a 90° or 180° angle at a constant speed (e.g., 300 mm/min).[11]

  • Record the force required to peel the adhesive. The peel strength is typically reported in Newtons per meter (N/m) or pounds per inch (lb/in).

This test determines the shear strength of an adhesive bond between two rigid substrates.

  • Sample Preparation: Apply the adhesive to a defined area on one end of a substrate. Place a second substrate over the adhesive to create a single lap joint with a specified overlap area (e.g., 25 mm x 12.5 mm).[12]

  • Cure the adhesive as described in section 3.2.

  • Testing: Mount the bonded specimen in the grips of a universal testing machine.

  • Apply a tensile force to the specimen at a constant rate until the bond fails.[13]

  • The shear strength is calculated by dividing the maximum load at failure by the overlap area and is reported in megapascals (MPa) or pounds per square inch (psi).[13][12]

This test assesses the initial "stickiness" of a pressure-sensitive adhesive.

  • Sample Preparation: Form a loop with a strip of the adhesive-coated substrate, with the adhesive side facing out.

  • Testing: Lower the loop onto a test surface (e.g., a clean glass plate) until it makes contact over a defined area.

  • Immediately withdraw the loop from the surface at a constant speed.

  • The force required to detach the loop is the measure of its tack.

Visualizations

UV Curing Mechanism with Irgacure 369

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Irgacure369 Irgacure 369 Free_Radicals Free Radicals (R●) Irgacure369->Free_Radicals Cleavage UV_light UV Light (hv) UV_light->Irgacure369 Absorption Monomer Monomer (M) Free_Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (RM●) Monomer->Growing_Chain Addition Growing_Chain->Monomer Chain Growth Cured_Adhesive Cross-linked Polymer Network (Cured Adhesive) Growing_Chain->Cured_Adhesive Combination or Disproportionation

Caption: UV Curing Mechanism Initiated by Irgacure 369.

Experimental Workflow for Adhesive Formulation and Testing

Experimental_Workflow cluster_testing 5. Performance Testing Formulation 1. Adhesive Formulation - Select Oligomers, Monomers - Determine Irgacure 369 % Mixing 2. Mixing and Degassing Formulation->Mixing Application 3. Adhesive Application - Control film thickness Mixing->Application Curing 4. UV Curing - Control UV dose Application->Curing Peel Peel Strength (ASTM D3330) Curing->Peel Shear Shear Strength (ASTM D1002) Curing->Shear Tack Tack Measurement (e.g., Loop Tack) Curing->Tack Analysis 6. Data Analysis and Optimization Peel->Analysis Shear->Analysis Tack->Analysis

Caption: Experimental Workflow for Formulation and Testing.

References

Application Notes and Protocols: Microfabrication Using Irgacure 369

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Irgacure 369 is a highly efficient, versatile Type I photoinitiator used to initiate the photopolymerization of unsaturated resins upon exposure to ultraviolet (UV) light.[1][2] Its chemical name is 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1.[2] As a Type I initiator, it undergoes α-cleavage upon UV absorption to form two free radicals, which then initiate a chain polymerization reaction.[3] This rapid and efficient radical generation makes it particularly suitable for a variety of microfabrication techniques, including photolithography and two-photon polymerization (2PP), which are critical in research, drug development, and biomedical engineering.[1][4] Irgacure 369 is especially effective in pigmented or dark-colored systems and for curing thicker sections due to its high absorptivity in the long-wave UV spectrum (350-380 nm).[1][2] These characteristics enable the precise fabrication of complex micro- and nanostructures for applications ranging from drug delivery systems and tissue engineering scaffolds to micro-electromechanical systems (MEMS).[5][6][7]

Mechanism of Action: Type I Photoinitiation

Irgacure 369 operates via a unimolecular fragmentation process known as α-cleavage.[3] Upon absorption of UV photons, the molecule is promoted to an excited triplet state. From this state, it cleaves at the bond adjacent to the carbonyl group, generating two distinct free radicals.[3] Both of these radical species are capable of initiating the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a crosslinked polymer network.[1][3]

G Mechanism of Irgacure 369 Photoinitiation cluster_0 I369 Irgacure 369 (Ground State) I369_excited Irgacure 369 (Excited Triplet State) I369->I369_excited UV Photon (hν) Monomer Monomer (e.g., Acrylate) Radical1 Benzoyl Radical I369_excited->Radical1 α-Cleavage Radical2 Amine Radical Fragment Polymer Crosslinked Polymer Network Radical1->Polymer Initiation Radical2->Polymer Initiation

Caption: Photoinitiation mechanism of Irgacure 369.

Quantitative Data Summary

The optimal concentration of Irgacure 369 and other processing parameters are highly dependent on the specific resin formulation, the desired feature resolution, and the microfabrication technique employed. The following table summarizes typical parameters reported in various applications.

Microfabrication TechniquePolymer/Resin SystemIrgacure 369 Concentration (% w/w)Wavelength (nm)Application / Notes
Two-Photon Polymerization (2PP)SZ2080 (inorganic-organic hybrid)1%800 and 515Fabrication of 3D microstructures for biofabrication.[8]
Two-Photon Polymerization (2PP)General (e.g., for scaffolds)1%Near-IR (fs-pulsed)Suitable for fabricating scaffold materials.[9]
Photolithography / ImagingPhotopolymers for imaging0.5 - 5%UV (e.g., 365)General photopolymerization for imaging applications.[2]
UV Curing (Inks & Coatings)Pigmented coatings1 - 4%UVUsed in pigmented UV curable systems.[2]
UV Curing (Inks & Coatings)Offset and screen inks2 - 4%UVHigh absorptivity makes it suitable for UV curable inks.[2]
PhotolithographyNegative photoresistNot specifiedUVUsed to study the effect of photoinitiators on the contrast curve of photoresists.[10]
UV Curing (Hybrid Polymers)ORMOCER® I (inorganic-organic)0.5 - 4%300 - 350Studied the effect of concentration on polymerization degree and refractive index.[11]
StereolithographyPolycaprolactone (PCL) macromerNot specifiedUVSolvent-free fabrication of biodegradable tissue engineering scaffolds.[5]

Experimental Protocols

Protocol 1: General Photolithography for 2D Microstructure Fabrication

This protocol provides a general workflow for creating 2D microstructures using a photoresist containing Irgacure 369. Parameters such as spin speeds and bake times are highly dependent on the specific photoresist viscosity and desired thickness and should be optimized accordingly.[12][13]

G General Photolithography Workflow sub_prep 1. Substrate Preparation (Clean & Dehydrate Bake) spin_coat 2. Photoresist Coating (Static Dispense & Spin Coat) sub_prep->spin_coat soft_bake 3. Soft Bake (Evaporate Solvent) spin_coat->soft_bake uv_expose 4. UV Exposure (Transfer Pattern via Photomask) soft_bake->uv_expose peb 5. Post-Exposure Bake (PEB) (Crosslink Exposed Regions) uv_expose->peb develop 6. Development (Remove Unexposed Resist) peb->develop final 7. Final Structure (Rinse & Dry) develop->final

Caption: Workflow for a standard photolithography process.

Methodology:

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer, glass slide) using solvents like acetone and isopropanol (IPA) in an ultrasonic bath to remove organic residues.[14]

    • Rinse thoroughly with deionized (DI) water and dry with a stream of nitrogen gas.[14]

    • Perform a dehydration bake on a hot plate at 150-200°C for 5-15 minutes to remove any surface moisture, which improves photoresist adhesion.[13][14]

  • Photoresist Coating:

    • Center the cooled substrate on the chuck of a spin coater.[13]

    • Dispense the photoresist formulation containing Irgacure 369 onto the center of the substrate. Use approximately 1 mL per inch of substrate diameter to avoid air bubbles.[12][14]

    • Initiate the spin coating program. A typical two-stage process involves:

      • Spread Cycle: Ramp to 500 rpm for 10 seconds to evenly spread the resist.[12]

      • Spin Cycle: Ramp to a higher speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired thickness.[14]

  • Soft Bake:

    • Carefully transfer the coated substrate to a level hot plate.

    • Bake at a temperature range of 65°C to 95°C for 1-5 minutes to evaporate the solvent from the photoresist film.[12][14] This solidifies the film before exposure.

    • Allow the substrate to cool to room temperature slowly.[12]

  • UV Exposure:

    • Place the substrate in a mask aligner.

    • Position the photomask over the substrate, ensuring gentle contact.

    • Expose the substrate to UV light (typically i-line at 365 nm) with a specific dose (mJ/cm²). The required dose depends on the resist thickness and sensitivity.[12] The presence of Irgacure 369 facilitates efficient polymerization in the exposed regions.

  • Post-Exposure Bake (PEB):

    • Transfer the substrate to a hot plate immediately after exposure.

    • Perform a bake, often in two stages (e.g., 1 minute at 65°C followed by 2 minutes at 95°C), to complete the crosslinking reaction initiated by the UV exposure.[12][15]

    • A latent image of the pattern may become visible during this step.[15]

  • Development:

    • Immerse the substrate in a suitable developer solution (e.g., SU-8 developer, PGMEA) and agitate gently.[14]

    • The unexposed, unpolymerized regions of the resist will dissolve. Development time depends on the film thickness.

    • A whitish residue appearing after a brief rinse in IPA indicates under-development.[14]

  • Rinse and Dry:

    • After development, rinse the substrate with IPA for ~30 seconds to remove residual developer.[14]

    • Gently dry the substrate with a nitrogen gun to yield the final patterned microstructures.

Protocol 2: Two-Photon Polymerization (2PP) for 3D Microstructure Fabrication

2PP is an additive manufacturing technique that allows for the creation of true 3D structures with sub-micron resolution.[3][4] Irgacure 369 is frequently used in resin formulations for 2PP.[4][8]

G Two-Photon Polymerization (2PP) Workflow resin_prep 1. Resin Formulation (Dissolve Irgacure 369 in Monomer) sub_prep 2. Substrate Preparation (Clean & Mount) resin_prep->sub_prep fab 3. Fabrication (Voxel-by-Voxel Laser Writing) sub_prep->fab develop 4. Development (Wash Away Uncured Resin) fab->develop final 5. Final 3D Structure (Rinse & Dry) develop->final

Caption: Key stages in the 2PP microfabrication process.

Methodology:

  • Resin Formulation:

    • Prepare the photopolymerizable formulation. This typically consists of a monomer/oligomer (e.g., SZ2080, PEGDA), a crosslinker, and the photoinitiator.[3]

    • Dissolve Irgacure 369 into the monomer mixture, typically at a concentration of 0.5% to 2% by weight.[8][9] Ensure complete dissolution, using gentle heating or ultrasonication if necessary. The formulation should be protected from ambient light.[2]

  • Substrate Preparation:

    • Clean a glass substrate as described in Protocol 1 to ensure the fabricated structure adheres properly.

    • Mount the substrate onto the 2PP system's stage.

    • Apply a droplet of the prepared resin onto the substrate.

  • Fabrication Process:

    • The 2PP process uses a tightly focused femtosecond-pulsed laser, typically in the near-infrared range (e.g., 800 nm).[3][4]

    • Polymerization is confined to the focal volume (voxel) where the photon density is high enough to trigger two-photon absorption by Irgacure 369.[6]

    • The laser focus is scanned in three dimensions according to a computer-aided design (CAD) model to "write" the desired structure voxel by voxel.

    • Key parameters to optimize are laser power, scanning speed, and hatching/slicing distances, which together define the "fabrication window".[6][8]

  • Development:

    • After the laser writing process is complete, immerse the substrate in a suitable solvent (e.g., isopropanol, acetone, or a specific developer depending on the resin) to wash away the unpolymerized, liquid resin.

    • The development time can range from several minutes to an hour.

  • Final Structure:

    • Perform a final rinse with fresh solvent (e.g., IPA) to remove any residue.

    • The substrate is then dried, typically via critical point drying for delicate structures to prevent collapse due to surface tension, or by gentle air drying for more robust structures. The freestanding 3D microstructure remains attached to the substrate.

Characterization of Fabricated Structures

After fabrication, it is essential to characterize the microstructures to ensure they meet design specifications. Common techniques include:

  • Scanning Electron Microscopy (SEM): To visualize the morphology, surface features, and resolution of the fabricated structures.

  • Atomic Force Microscopy (AFM): To obtain high-resolution topographical maps and quantitative data on surface roughness.[16]

  • Optical Profilometry: To measure feature heights and overall dimensions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the degree of polymerization by analyzing the disappearance of characteristic monomer bonds.[16]

  • Dynamic Mechanical Analysis (DMA): To determine the viscoelastic properties (e.g., storage modulus, loss modulus) of the cured polymer, which is crucial for applications in tissue engineering and MEMS.[17]

References

Application Notes and Protocols for Drug Delivery Systems Utilizing 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commercially known as Irgacure 369, in the fabrication of advanced drug delivery systems. This document details the application of this photoinitiator in creating drug-loaded microstructures and provides relevant experimental protocols and data.

Introduction to this compound (Irgacure 369)

This compound is a highly efficient, Type I photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, upon exposure to UV light.[1] Its chemical structure allows for the generation of free radicals upon irradiation, which in turn initiates the polymerization process.[1] This characteristic makes it a valuable tool in the fabrication of complex, three-dimensional structures with high precision, particularly in the micro- and nanoscale. In the biomedical field, Irgacure 369 has been utilized in the development of 3D hydrogel structures, scaffolds for cell culture, and, notably, drug delivery systems.[2]

Application: Antimicrobial Microneedles for Localized Drug Delivery

A significant application of Irgacure 369 is in the fabrication of drug-eluting microneedles. These microscale devices can painlessly penetrate the stratum corneum, the outermost layer of the skin, to deliver therapeutics locally. One study demonstrated the successful fabrication of gentamicin-doped polyethylene glycol 600 diacrylate (PEGDA) microneedles using Irgacure 369 as the photoinitiator.[3] These microneedles exhibited potent antimicrobial activity, indicating the successful release of the encapsulated antibiotic.

Quantitative Data

The following table summarizes the quantitative data from the aforementioned study on gentamicin-doped microneedles.

ParameterValueReference
PhotoinitiatorIrgacure 369 (2 wt%)[3]
PolymerPolyethylene glycol 600 diacrylate[3]
DrugGentamicin sulfate (2 mg/mL)[3]
Antimicrobial Activity (Zone of Inhibition against S. aureus)26.8 mm[3]

Experimental Protocols

Protocol 1: Fabrication of Gentamicin-Doped PEGDA Microneedles via Two-Photon Polymerization (2PP) and Micromolding

This protocol is adapted from a study that successfully fabricated antimicrobial microneedles.[2][3]

Materials:

  • Polyethylene glycol 600 diacrylate (SR 610)

  • This compound (Irgacure 369)

  • Gentamicin sulfate

  • Deionized water

  • Polydimethylsiloxane (PDMS)

  • Ethanol

  • Silanizing agent

Equipment:

  • Two-photon polymerization (2PP) system with a femtosecond laser (e.g., Ti:sapphire laser)

  • Microscope objective

  • Glass coverslips

  • Vacuum chamber

  • UV curing lamp

  • Ultrasonic bath

Procedure:

  • Master Structure Fabrication (2PP): a. Prepare a photosensitive resin by mixing polyethylene glycol dimethacrylate (SR 259) with 2 wt% Irgacure 369.[2] b. Silanize a glass coverslip to ensure proper adhesion. c. Use a 2PP system to fabricate a master structure of the microneedle array on the silanized glass coverslip based on a CAD model.[2] d. After fabrication, develop the master structure by washing away the unpolymerized resin with an appropriate solvent (e.g., ethanol).

  • PDMS Mold Fabrication: a. Create a negative mold of the microneedle master structure using PDMS. b. Mix the PDMS elastomer and curing agent according to the manufacturer's instructions. c. Pour the PDMS mixture over the master structure and degas in a vacuum chamber to remove air bubbles. d. Cure the PDMS at an elevated temperature (e.g., 60°C) until fully solidified. e. Carefully peel the PDMS mold from the master structure. f. Clean the PDMS mold in an ultrasonic bath with ethanol.[2]

  • Fabrication of Gentamicin-Doped Microneedles (Micromolding): a. Prepare the drug-loaded polymer mixture: i. Mix polyethylene glycol 600 diacrylate with 2 wt% Irgacure 369.[3] ii. Prepare a 10 mg/mL aqueous solution of gentamicin sulfate.[3] iii. Add the gentamicin sulfate solution to the polymer-photoinitiator mixture to achieve a final gentamicin concentration of 2 mg/mL.[3] b. Place approximately 50 µL of the gentamicin-doped polymer mixture onto the surface of the PDMS mold.[2] c. Place the mold in a vacuum chamber at 100 mbar for approximately 5 minutes to ensure the mixture completely fills the mold cavities.[2] d. Place a glass slide on top of the filled mold and expose it to a UV curing lamp to polymerize the mixture. e. After curing, carefully separate the solidified gentamicin-doped microneedle array from the PDMS mold.

Protocol 2: Assessment of Antimicrobial Activity (Agar Diffusion Assay)

This protocol can be used to evaluate the release and efficacy of antimicrobial agents from fabricated drug delivery systems.

Materials:

  • Tryptic soy agar (TSA) plates

  • Staphylococcus aureus (or other relevant bacteria) culture

  • Sterile saline

  • Gentamicin-doped microneedle array

  • Control (undoped) microneedle array

  • Incubator

Procedure:

  • Prepare a bacterial lawn by spreading a standardized suspension of S. aureus onto the surface of a TSA plate.

  • Aseptically place the gentamicin-doped microneedle array and a control undoped microneedle array onto the surface of the inoculated agar plate.

  • Gently press the arrays to ensure contact with the agar.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the array where bacterial growth is inhibited) in millimeters.[3]

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

This general protocol can be adapted to assess the biocompatibility of materials fabricated using Irgacure 369.

Materials:

  • Fibroblast cell line (e.g., L929)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fabricated material (e.g., hydrogel disc photopolymerized with Irgacure 369)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or isopropanol

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Material Extraction: a. Sterilize the fabricated material using an appropriate method (e.g., ethanol wash, UV exposure). b. Incubate the material in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.

  • Cell Seeding: a. Seed fibroblast cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well. b. Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: a. Remove the culture medium from the wells. b. Replace it with the material extract. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh medium) controls. c. Incubate the cells with the extracts for 24, 48, and 72 hours.

  • MTT Assay: a. After the incubation period, remove the extract medium. b. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals. d. Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the negative control.

Signaling Pathways and Experimental Workflows

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin, a common chemotherapeutic agent, induces apoptosis through multiple pathways. Key mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These events trigger a cascade of signaling events, ultimately leading to programmed cell death.

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS DNA_Damage DNA Damage & Topoisomerase II Inhibition Dox->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 CytC Cytochrome c Release Mitochondria->CytC Bax Bax Activation p53->Bax Bax->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin-induced apoptosis pathway.
Gentamicin Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Gentamicin is an aminoglycoside antibiotic that exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of mRNA and premature termination of translation, leading to the production of non-functional proteins and ultimately bacterial cell death.

Gentamicin_Mechanism Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit NonFunctional_Protein Non-functional Protein Ribosome_30S->NonFunctional_Protein Causes misreading Gentamicin Gentamicin Gentamicin->Ribosome_30S Binds to mRNA mRNA mRNA->Ribosome_30S Translation tRNA tRNA tRNA->Ribosome_50S Protein Functional Protein Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death

Gentamicin's inhibition of protein synthesis.
Experimental Workflow for Fabrication and Evaluation of Drug-Loaded Microneedles

The following diagram illustrates the general workflow for creating and testing drug-loaded microneedles using photopolymerization.

Microneedle_Workflow cluster_fabrication Fabrication cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Prep Prepare Drug-Polymer- Photoinitiator Mixture Mold Micromolding Prep->Mold Cure UV Photopolymerization Mold->Cure Demold Demold Microneedle Array Cure->Demold SEM Morphology (SEM) Demold->SEM Drug_Load Drug Loading Quantification Demold->Drug_Load Release Drug Release Study Demold->Release Cytotoxicity Cytotoxicity Assay (e.g., MTT) Demold->Cytotoxicity Efficacy Antimicrobial Efficacy (Agar Diffusion) Demold->Efficacy

Workflow for microneedle fabrication and testing.

References

Application Notes and Protocols for UV Curing with Irgacure 369

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for ultraviolet (UV) curing of formulations incorporating the photoinitiator Irgacure 369. This document is intended for professionals in research and development who require detailed methodologies for creating and characterizing UV-cured materials for a range of applications, including coatings, adhesives, and inks.

Introduction to Irgacure 369

Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1, is a highly efficient, solid, Type I photoinitiator used to initiate the free-radical polymerization of unsaturated resins upon exposure to UV light.[1] Its strong absorption in the long-wave UV-A region (around 323 nm) makes it particularly suitable for curing pigmented and thick-film systems.[2][3] Irgacure 369 is often used in combination with other photoinitiators, such as α-hydroxy ketones (e.g., Irgacure 184), to achieve a balance between surface and through-cure, especially in challenging formulations.[2][4]

Key Characteristics of Irgacure 369:

  • High Reactivity: Enables rapid curing speeds.[1]

  • Good Through-Cure: Effective in pigmented and thick-section applications.[5]

  • Broad Compatibility: Soluble in a variety of monomers and oligomers.[2]

  • Low Volatility and Odor: Contributes to a safer and more user-friendly process.[1]

Experimental Protocols

Formulation Preparation

This protocol outlines the steps for preparing a basic UV-curable formulation. The ratios of components can be adjusted based on the desired properties of the final cured material.

Materials:

  • Acrylate Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)

  • Reactive Diluent (e.g., Tripropyleneglycol diacrylate - TPGDA, Isobornyl acrylate - IBOA)

  • Irgacure 369

  • Co-initiator (optional, e.g., Irgacure 184)

  • Additives (e.g., leveling agents, pigments, stabilizers)

  • Opaque, amber containers for storage

Procedure:

  • Weighing: Accurately weigh the desired amounts of oligomer, reactive diluent, and any liquid additives into a clean, amber glass beaker or vial.

  • Mixing: Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Photoinitiator Addition: Slowly add the weighed Irgacure 369 powder and any co-initiator to the mixture while stirring. To ensure complete dissolution, it is recommended to first dissolve the photoinitiator in a portion of the liquid monomer before adding it to the main resin mixture.[3]

  • Heating (Optional): If the photoinitiator does not fully dissolve at room temperature, gently heat the mixture to 50-60°C while stirring until a clear, homogeneous solution is obtained.[3] Avoid excessive heating, which can lead to premature polymerization.

  • Pigment Dispersion (if applicable): If preparing a pigmented formulation, add the pigment paste or powder and continue to mix at a higher speed until a uniform dispersion is achieved. Bead milling or three-roll milling may be necessary for optimal pigment dispersion.

  • Degassing: Once all components are fully dissolved and mixed, degas the formulation in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured film.

  • Storage: Store the prepared formulation in a sealed, opaque, amber container away from light to prevent premature curing.

UV Curing Procedure

This protocol describes the general steps for UV curing of a prepared formulation.

Equipment:

  • UV Curing System (e.g., medium-pressure mercury lamp or UV-LED system with appropriate wavelength output, typically 365 nm or 405 nm for Irgacure 369).[4]

  • Substrate (e.g., glass, metal, plastic, wood)

  • Film Applicator (e.g., wire-wound bar coater, spin coater)

  • Radiometer to measure UV intensity

Procedure:

  • Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants.

  • Application: Apply the formulated resin onto the substrate using a film applicator to achieve a uniform film thickness.

  • UV Exposure: Place the coated substrate under the UV lamp. The distance between the lamp and the substrate should be consistent for reproducible results.

  • Curing: Expose the film to UV radiation for a predetermined time or at a specific conveyor speed. The required UV dose (a function of intensity and exposure time) will depend on the formulation, film thickness, and desired degree of cure.

  • Post-Curing (Optional): For some applications, a post-curing step, either with additional UV exposure or thermal treatment, may be employed to enhance the final properties of the cured material.

Characterization of Cured Films

Principle: The degree of cure can be determined by monitoring the disappearance of the acrylate double bond (C=C) peak in the Fourier-Transform Infrared (FTIR) spectrum.

Procedure:

  • Record the FTIR spectrum of the uncured liquid formulation.

  • Cure the formulation as described in section 2.2.

  • Record the FTIR spectrum of the cured film.

  • The degree of conversion is calculated by measuring the area of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) before and after curing, relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak).

Principle: This method assesses the surface hardness of a coating by the ability of graded pencils to scratch the surface.[6]

Procedure:

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.

  • Starting with the softest pencil, press the lead firmly against the cured film at a 45° angle and push forward.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.[6]

Principle: This test evaluates the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a cross-hatch pattern cut into the coating.[6]

Procedure:

  • Use a special cross-hatch cutter to make a grid of six parallel cuts and another six cuts at a 90-degree angle through the coating to the substrate.

  • Brush the area to remove any loose flakes.

  • Apply a specified pressure-sensitive tape over the grid and smooth it down.

  • Rapidly pull the tape off at a 180° angle.

  • The adhesion is rated according to a standard scale (5B to 0B) based on the amount of coating removed by the tape.[6]

Quantitative Data

The following tables provide an example of how to structure quantitative data from UV curing experiments with Irgacure 369. The data presented here is illustrative and will vary depending on the specific formulation and curing conditions.

Table 1: Effect of Irgacure 369 Concentration on Curing Properties

Irgacure 369 Conc. (wt%)UV Dose (mJ/cm²)Film Thickness (µm)Pencil HardnessAdhesion (ASTM D3359)
1.050050HB4B
2.050050F5B
3.050050H5B
4.0500502H5B

Table 2: Curing Performance in a Pigmented Formulation

Irgacure 369 (wt%)Irgacure 184 (wt%)Pigment Conc. (wt%)UV Dose (mJ/cm²)Cure Depth (µm)
2.01.010 (TiO₂)100075
3.01.010 (TiO₂)1000100
4.01.010 (TiO₂)1000125
3.02.010 (TiO₂)1000110

Diagrams

experimental_workflow cluster_prep Formulation Preparation cluster_cure UV Curing Process cluster_char Characterization prep1 Weigh Oligomers, Monomers & Additives prep2 Mix Components prep1->prep2 prep3 Add Irgacure 369 prep2->prep3 prep4 Heat & Stir until Dissolved prep3->prep4 prep5 Degas Formulation prep4->prep5 cure1 Apply Formulation to Substrate prep5->cure1 Prepared Formulation cure2 Expose to UV Radiation cure1->cure2 char1 Degree of Cure (FTIR) cure2->char1 Cured Film char2 Hardness Test cure2->char2 char3 Adhesion Test cure2->char3

Caption: Experimental workflow for UV curing with Irgacure 369.

photocleavage_mechanism I369 Irgacure 369 (α-aminoketone) Excited Excited State Irgacure 369* I369->Excited Absorption UV UV Light (hν) UV->Excited Cleavage Norrish Type I Photocleavage Excited->Cleavage Radicals Free Radicals (R•) Cleavage->Radicals Monomer Monomer (M) Radicals->Monomer Initiation Polymer Polymer Chain (R-M)n-M• Monomer->Polymer Propagation

Caption: Simplified photocleavage mechanism of Irgacure 369.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oxygen Inhibition with Irgacure 369

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively overcome oxygen inhibition in photopolymerization using Irgacure 369.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during UV curing experiments when dealing with oxygen inhibition.

Q1: My cured sample has a tacky or sticky surface. What is causing this?

A1: A tacky surface is the most common sign of oxygen inhibition. During UV curing, atmospheric oxygen can interact with the free radicals generated by the photoinitiator (Irgacure 369). This interaction creates less reactive peroxyl radicals, which slows down or terminates the polymerization chain reaction at the surface where oxygen concentration is highest. The bulk of the material may be fully cured, but the surface remains under-cured and tacky.

Q2: I am using Irgacure 369, which is a high-efficiency photoinitiator. Why am I still experiencing oxygen inhibition?

A2: While Irgacure 369 is a highly efficient Type I photoinitiator that rapidly generates free radicals upon UV exposure, severe oxygen inhibition can still occur under certain conditions:

  • High Oxygen Concentration: Curing in an open-air environment, especially with thin films that have a large surface area-to-volume ratio, allows for continuous diffusion of oxygen to the surface.

  • Low UV Light Intensity: Insufficient light intensity may not generate free radicals fast enough to consume the dissolved oxygen and overcome the inhibitory effect.

  • Suboptimal Irgacure 369 Concentration: Too low of a concentration may not produce enough initiating radicals to combat the oxygen. Conversely, an excessively high concentration can lead to "self-screening," where the photoinitiator molecules at the surface absorb most of the UV light, preventing it from penetrating deeper into the sample.

Q3: How can I eliminate the tacky surface on my cured samples?

A3: There are several effective strategies to mitigate oxygen inhibition:

  • Inert Atmosphere: Curing in an inert environment, such as a nitrogen (N₂) or argon (Ar) glove box, is one of the most effective methods. Carbon dioxide (CO₂) can also be used to displace oxygen.[1]

  • Increase UV Light Intensity: Higher irradiance generates a greater concentration of free radicals, which can more effectively compete with oxygen.[2][3]

  • Optimize Irgacure 369 Concentration: The ideal concentration of Irgacure 369 depends on the specific resin system and film thickness. It is recommended to perform a concentration optimization study.[4]

  • Use of Amine Synergists: Tertiary amines can act as oxygen scavengers, accelerating the consumption of oxygen and enhancing the efficiency of the photoinitiator.

  • Physical Barriers: Applying a transparent barrier film (e.g., PET or Mylar) on top of the liquid resin before curing can prevent oxygen from diffusing to the surface.

Q4: What is the recommended concentration range for Irgacure 369?

A4: The optimal concentration of Irgacure 369 varies depending on the application. For pigmented coatings and inks, a concentration range of 1-5% by weight is typically recommended.[4] For clear coatings, a lower concentration may be sufficient. It is crucial to determine the optimal concentration experimentally for your specific formulation.

Quantitative Data on Irgacure 369 Performance

The following tables provide representative data on the performance of Irgacure 369 in overcoming oxygen inhibition. The exact values may vary depending on the specific resin formulation, substrate, and curing equipment.

Table 1: Effect of Irgacure 369 Concentration on Tack-Free Time in an Acrylate Resin

Irgacure 369 Concentration (wt%)Tack-Free Time (seconds) in AirTack-Free Time (seconds) in N₂ Atmosphere
0.5> 605
1.0353
2.015< 2
4.08< 2

Tack-free time was determined by lightly touching the surface with a cotton swab. The time at which no fibers adhere is recorded as the tack-free time.

Table 2: Effect of UV Light Intensity on Monomer Conversion with 2 wt% Irgacure 369

UV Light Intensity (mW/cm²)Monomer Conversion (%) after 30s in AirMonomer Conversion (%) after 30s in N₂ Atmosphere
506592
1008095
20091> 98
400> 98> 98

Monomer conversion was determined by FT-IR spectroscopy by monitoring the decrease in the acrylate double bond peak area.

Experimental Protocols

1. Protocol for Determining Tack-Free Time

Objective: To determine the time required for a UV-cured coating to become tack-free.

Materials:

  • UV-curable formulation containing Irgacure 369

  • Substrate (e.g., glass slide, metal panel)

  • Film applicator (e.g., wire-wound rod, spin coater)

  • UV curing system with controlled intensity

  • Cotton swabs or lint-free wipes

  • Timer

Procedure:

  • Prepare the UV-curable formulation with the desired concentration of Irgacure 369.

  • Apply a uniform film of the formulation onto the substrate using the film applicator.

  • Place the coated substrate under the UV lamp.

  • Start the timer and the UV lamp simultaneously.

  • At regular intervals (e.g., every 2-5 seconds), gently touch the surface of the cured film with a fresh cotton swab.

  • The tack-free time is the time at which the cotton swab no longer leaves any fibers on the surface of the coating.

  • Repeat the measurement at least three times to ensure reproducibility.

2. Protocol for Measuring Monomer Conversion using FT-IR Spectroscopy

Objective: To quantify the degree of monomer conversion in a UV-cured polymer.

Materials:

  • Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV-curable formulation

  • UV light source compatible with the FT-IR setup

  • Pipette

Procedure:

  • Record a background spectrum on the clean ATR crystal.

  • Apply a small drop of the uncured liquid formulation onto the ATR crystal.

  • Record the FT-IR spectrum of the uncured sample. Identify the characteristic absorption peak of the reactive monomer (e.g., the acrylate C=C double bond peak at ~1635 cm⁻¹).

  • Expose the sample on the ATR crystal to UV light for a specific duration.

  • Record the FT-IR spectrum of the cured sample.

  • The degree of monomer conversion is calculated using the following formula: Conversion (%) = [1 - (A_cured / A_uncured)] x 100 Where A_cured is the area of the monomer peak after curing and A_uncured is the area of the monomer peak before curing.

  • To obtain kinetic data, spectra can be recorded in real-time during UV exposure (RT-FTIR).

Visualizations

Oxygen_Inhibition_Mechanism cluster_initiation Photoinitiation cluster_propagation Polymerization cluster_inhibition Oxygen Inhibition I369 Irgacure 369 R Free Radicals (R.) I369->R α-cleavage UV UV Light (hv) UV->I369 M Monomer (M) R->M Initiation O2 Oxygen (O₂) R->O2 RM Propagating Radical (RM.) M->RM Propagation Polymer Cured Polymer RM->Polymer RM->O2 ROO Peroxyl Radical (ROO.) (Less Reactive) O2->ROO Termination Termination ROO->Termination

Caption: Mechanism of Oxygen Inhibition in Photopolymerization.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_curing UV Curing cluster_analysis Analysis cluster_optimization Optimization Formulation Prepare Resin Formulation with Irgacure 369 Coating Apply Uniform Film to Substrate Formulation->Coating UV_Exposure Expose to UV Light (Controlled Intensity & Time) Coating->UV_Exposure Tack_Test Tack-Free Test UV_Exposure->Tack_Test FTIR_Analysis FT-IR Analysis (Monomer Conversion) UV_Exposure->FTIR_Analysis Photo_DSC Photo-DSC Analysis (Curing Kinetics) UV_Exposure->Photo_DSC Optimization Optimize Parameters: - I369 Concentration - Light Intensity - Atmosphere Tack_Test->Optimization FTIR_Analysis->Optimization Photo_DSC->Optimization

Caption: Workflow for Evaluating Photoinitiator Performance.

References

Technical Support Center: Optimizing Cure Depth in Pigmented Systems with 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, a highly efficient photoinitiator for pigmented UV curable systems. This guide will help you address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Insufficient Cure Depth - Incorrect Photoinitiator Concentration: The concentration of this compound may be too low for the pigment loading. - High Pigment Concentration: High pigment loading can block UV light penetration. - Inappropriate Light Source: The wavelength or intensity of the UV lamp may not be optimal. - Oxygen Inhibition: Oxygen at the surface can inhibit polymerization.[1]- Optimize Photoinitiator Concentration: Increase the concentration of the photoinitiator in increments. An optimal concentration that maximizes cure depth has been observed in studies.[2][3] - Adjust Pigment Loading: If possible, reduce the pigment concentration or use pigments with higher transparency to UV light. - Verify Light Source: Ensure your UV lamp has a suitable wavelength for this photoinitiator (active in the near UV and visible range) and adequate intensity.[4] Consider using LED curing lamps with wavelengths of 365 nm, 385 nm, 395 nm, and 405 nm. - Minimize Oxygen Inhibition: Consider using a nitrogen purge or adding an oxygen scavenger to the formulation. This photoinitiator can also be used in combination with other photoinitiators to overcome oxygen inhibition.[5]
Surface Tackiness or Uncured Surface - Oxygen Inhibition: This is a primary cause of surface tackiness.[1] - Low Light Intensity at the Surface: Insufficient UV dose at the surface. - Migration of Components: Low molecular weight components may migrate to the surface.- Increase Surface Cure: Use a higher intensity UV source or increase the exposure time. A nitrogen atmosphere is highly effective. - Co-initiators: The use of amine co-initiators can help mitigate oxygen inhibition. - Formulation Adjustment: Review the formulation for any components that might inhibit surface cure and adjust accordingly.
Yellowing of the Cured Material - Photoinitiator By-products: Some photoinitiators can cause yellowing upon exposure to UV light. - Excessive Photoinitiator Concentration: Using a higher than necessary concentration can lead to increased yellowing.- Optimize Concentration: Use the minimum effective concentration of the photoinitiator. - Post-Curing: In some cases, post-curing at a slightly elevated temperature can reduce yellowing. - Use of Blends: Consider blending with other photoinitiators that have lower yellowing tendencies.
Inconsistent Curing Results - Inhomogeneous Mixing: The photoinitiator may not be uniformly dispersed in the resin. - Fluctuations in UV Lamp Output: The intensity of the UV lamp may not be stable. - Variable Sample Thickness: Inconsistent sample thickness will lead to variations in cure depth.- Ensure Homogeneous Mixture: Thoroughly mix the photoinitiator into the resin until it is fully dissolved. - Monitor Lamp Performance: Regularly check the output of your UV lamp to ensure consistent intensity. - Control Sample Thickness: Use appropriate methods to ensure a consistent and controlled thickness of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A1: The optimal concentration is highly dependent on the specific formulation, including the type and concentration of the pigment, the resin system, and the desired cure depth. A typical starting concentration range is 0.5% to 5.0% by weight. It is recommended to perform a concentration ladder experiment to determine the optimal level for your specific system. Studies have shown that an optimal photoinitiator concentration exists that maximizes the gel cure depth.[2][3]

Q2: What are the common trade names for this photoinitiator?

A2: Common trade names include Irgacure 369 and Omnirad 369.[5][6][7][8]

Q3: What is the mechanism of action for this photoinitiator?

A3: this compound is a Type I photoinitiator. Upon absorption of UV light, it undergoes a cleavage reaction to generate free radicals. These free radicals then initiate the polymerization of monomers and oligomers in the formulation.[1]

Q4: Can this photoinitiator be used with LED curing lamps?

A4: Yes, this photoinitiator is effective with LED curing lamps, particularly those with emission wavelengths in the near UV and visible range.

Q5: How does the presence of pigments affect the curing process?

A5: Pigments can absorb and scatter UV light, which reduces the amount of light that reaches the photoinitiator. This can lead to a decrease in cure speed and cure depth. The high efficiency of this compound makes it particularly suitable for pigmented systems.[5]

Experimental Protocols

Protocol 1: Determination of Optimal Photoinitiator Concentration

Objective: To determine the concentration of this compound that yields the maximum cure depth in a given pigmented resin system.

Materials:

  • Pigmented resin formulation

  • This compound

  • Mixing equipment (e.g., magnetic stirrer, overhead mixer)

  • Molds of a specific depth (e.g., silicone molds)

  • UV curing system (with controlled intensity and wavelength)

  • Micrometer or other thickness measurement device

  • Spatula or scraper

Procedure:

  • Prepare a series of resin formulations with varying concentrations of the photoinitiator (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% by weight).

  • Ensure each formulation is thoroughly mixed to achieve a homogeneous dispersion of the photoinitiator.

  • Pour each formulation into a mold of a known depth.

  • Expose each sample to a consistent dose of UV light from your curing system. Record the exposure time and lamp intensity.

  • After curing, remove the samples from the molds.

  • Gently scrape away the uncured resin from the bottom of the sample with a spatula.

  • Measure the thickness of the cured portion of the sample using a micrometer. This is the cure depth.

  • Repeat the measurement at multiple points on the sample and calculate the average cure depth.

  • Plot the cure depth as a function of the photoinitiator concentration to identify the optimal concentration.

Protocol 2: Measurement of Cure Depth by the Scrape-Off Method

Objective: To measure the cure depth of a UV-cured pigmented system.

Materials:

  • Cured sample

  • Spatula or a similar scraping tool

  • Calipers or a micrometer

Procedure:

  • Take the UV-cured sample.

  • Using a spatula, gently scrape the surface of the sample that was not directly exposed to the UV light.

  • The uncured, liquid portion of the resin will be removed.

  • Continue scraping until you reach the solid, cured material.

  • Measure the thickness of the remaining cured material using calipers or a micrometer. This thickness represents the cure depth.

  • For accuracy, perform measurements at several different points on the sample and calculate the average.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValue
Chemical Name This compound
CAS Number 119313-12-1[6][8][9][10]
Molecular Formula C23H30N2O2[6][8][9]
Molecular Weight 366.5 g/mol [1][6]
Appearance Light yellow crystal/solid[4][5]
Melting Point 110-119 °C[5]
Solubility Practically insoluble in water.[4]

Visualizations

G cluster_initiation Photoinitiation Process cluster_propagation Polymerization PI Photoinitiator (2-Benzyl-2-dimethylamino-1- (4-morpholinophenyl)-1-butanone) PI_excited Excited State Photoinitiator PI->PI_excited UV UV Light UV->PI Absorption Radicals Free Radicals PI_excited->Radicals α-Cleavage Monomers Monomers / Oligomers Radicals->Monomers Initiation Polymer Cured Polymer Network Monomers->Polymer Propagation

Caption: Photoinitiation and polymerization process using this compound.

G cluster_troubleshooting Troubleshooting Workflow for Insufficient Cure Depth Start Problem: Insufficient Cure Depth Check_PI Check Photoinitiator Concentration Start->Check_PI Check_Pigment Evaluate Pigment Loading Check_PI->Check_Pigment If concentration is optimal Check_Light Verify UV Light Source Check_Pigment->Check_Light If pigment loading is acceptable Check_O2 Consider Oxygen Inhibition Check_Light->Check_O2 If light source is appropriate Solution Achieved Desired Cure Depth Check_O2->Solution If addressed

Caption: A logical workflow for troubleshooting insufficient cure depth in pigmented systems.

References

Technical Support Center: 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly known as Irgacure 369, as a photoinitiator in polymerization reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of initiation for Irgacure 369?

A1: Irgacure 369 is a Type I photoinitiator. Upon absorption of UV light, it undergoes a Norrish Type I cleavage, a homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process generates two distinct free radicals that initiate the polymerization of monomers and oligomers, such as acrylates.

Q2: What are the primary side reactions associated with Irgacure 369 during polymerization?

A2: The most commonly reported side reaction is the yellowing of the final cured polymer. This discoloration is attributed to the formation of chromophoric byproducts from the photolysis of the initiator itself. The presence of the morpholinophenyl group in the molecular structure is linked to the tendency for yellowing. Other potential side reactions can include oxygen inhibition, which can lead to incomplete curing, and the formation of leachable degradation products.

Q3: What causes the yellowing of the polymer, and how can it be minimized?

A3: Yellowing is primarily caused by the degradation products of Irgacure 369 that absorb visible light. The formation of these products is influenced by factors such as the concentration of the photoinitiator, the intensity and wavelength of the UV light source, and the presence of oxygen. To minimize yellowing, it is recommended to:

  • Use the lowest effective concentration of Irgacure 369.

  • Optimize the UV curing dose to avoid over-exposure.

  • Employ a UV source with a wavelength that is well-matched to the absorption spectrum of Irgacure 369 (peak absorption around 323 nm) to improve efficiency and reduce side reactions.[1]

  • Consider post-curing thermal treatments, as in some cases, heat can reduce yellowing.

Q4: Can Irgacure 369 be used in combination with other photoinitiators?

A4: Yes, Irgacure 369 is often used in combination with other photoinitiators, such as Irgacure 184 or Irgacure 651, to achieve a balance between surface and through-cure, especially in pigmented systems.[2] Co-initiators can also sometimes help to mitigate issues like oxygen inhibition.

Troubleshooting Guides

Issue 1: Yellowing of the Cured Polymer

Symptoms: The final polymerized material exhibits an undesirable yellow or brownish tint.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExplanation
Excessive Photoinitiator Concentration Reduce the concentration of Irgacure 369 in your formulation. Start with the lower end of the recommended range (see table below) and incrementally increase if necessary.Higher concentrations can lead to a greater generation of chromophoric byproducts.
Over-exposure to UV Light Optimize the UV dose by reducing the exposure time or the intensity of the UV source.Prolonged or high-intensity UV exposure can lead to further degradation of the photoinitiator and its byproducts, exacerbating yellowing.
UV Source Mismatch Ensure your UV lamp's emission spectrum aligns with Irgacure 369's absorption peak (~323 nm).Mismatched UV sources can lead to inefficient initiation and increased side reactions.
Oxygen Presence While primarily affecting cure, oxygen can also contribute to the formation of colored byproducts through oxidative degradation pathways.[3]Consider performing the polymerization in an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Incomplete or Tacky Surface Cure

Symptoms: The surface of the polymer remains sticky or uncured after UV exposure.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExplanation
Oxygen Inhibition 1. Purge the reaction environment with an inert gas (nitrogen or argon) before and during curing. 2. Increase the UV light intensity or exposure time. 3. Use a co-initiator that is less sensitive to oxygen.Oxygen in the atmosphere can quench the free radicals at the surface, preventing complete polymerization.[4]
Insufficient UV Dose at the Surface 1. Ensure the UV lamp is positioned at the correct distance from the sample. 2. Check the lamp's output and age, as intensity can decrease over time.The UV dose must be sufficient to generate enough radicals to overcome oxygen inhibition and fully cure the surface.
Photoinitiator Concentration Too Low Increase the concentration of Irgacure 369.An insufficient concentration of initiator will not generate enough radicals for complete polymerization.
Issue 3: Low Polymerization Rate or Incomplete Through-Cure

Symptoms: The bulk of the polymer does not fully cure, resulting in a soft or gel-like material.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExplanation
Insufficient UV Light Penetration 1. For pigmented or thick samples, consider using a UV source with a longer wavelength component. 2. Use Irgacure 369 in combination with a photoinitiator that has good through-cure properties.The high absorptivity of Irgacure 369 can sometimes lead to a "shielding" effect, where the top layer cures quickly and blocks UV light from reaching the lower layers.
Incorrect Photoinitiator Concentration Optimize the Irgacure 369 concentration. Both too low and too high concentrations can be detrimental.Too little initiator results in insufficient radical generation. Too much can lead to excessive light absorption at the surface, hindering deep curing.
Presence of UV Absorbing Additives Review the formulation for other components that may be absorbing UV light at the initiation wavelength.Pigments, fillers, or stabilizers can compete with the photoinitiator for UV light, reducing the curing efficiency.[5]

Data Presentation

Table 1: Recommended Concentration Ranges for Irgacure 369

ApplicationRecommended Concentration (% w/w)Reference
Offset Inks2.0 - 4.0[2]
Screen Inks2.0 - 4.0[2]
Pigmented Coatings1.0 - 4.0[2]
Photopolymers for Imaging0.5 - 5.0[2]

Table 2: Identified Photodegradation Products of a Structurally Similar Photoinitiator (Irgacure 379)

Note: Irgacure 379 is structurally very similar to Irgacure 369 and is expected to generate similar degradation products. This data is provided as a reference.

Degradation ProductAnalytical MethodReference
4-Morpholinobenzoic acidLC-MS/MS[6]
4-MorpholinoacetophenoneLC-MS/MS[6]
Ethyl 4-morpholin-4-ylbenzoateLC-MS/MS[6]

Experimental Protocols

Protocol 1: General Procedure for Photopolymerization
  • Formulation Preparation: Prepare the monomer/oligomer formulation in a container protected from UV light.

  • Photoinitiator Addition: Dissolve the desired amount of Irgacure 369 in the formulation. Ensure complete dissolution, which may require gentle heating or stirring.

  • Deoxygenation (Optional but Recommended): To minimize oxygen inhibition, purge the formulation with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Application: Apply the formulation to the substrate at the desired thickness.

  • UV Curing: Expose the sample to a UV light source with an appropriate wavelength and intensity for a predetermined time. The optimal curing parameters should be determined experimentally.

  • Post-Cure Analysis: Evaluate the cured polymer for desired properties such as hardness, tackiness, and color.

Protocol 2: Analysis of Leachable Photodegradation Products
  • Sample Preparation: Cure the polymer formulation containing Irgacure 369.

  • Extraction: Submerge a known surface area of the cured polymer in a suitable solvent (e.g., ethanol, acetonitrile) for a specified time and temperature to extract any leachable components.

  • Analysis: Analyze the extract using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the leached byproducts.[6]

Visualizations

cluster_initiation Photoinitiation Process cluster_polymerization Polymerization and Side Reactions I369 Irgacure 369 I369_excited Excited State Irgacure 369* I369->I369_excited UV UV Light (hv) UV->I369 Absorption Radicals Initiating Radicals (R.) I369_excited->Radicals Norrish Type I Cleavage Byproducts Chromophoric Byproducts I369_excited->Byproducts Side Reactions Monomer Monomer (M) Radicals->Monomer Initiation O2 Oxygen (O2) Radicals->O2 Quenching Polymer Polymer Chain Monomer->Polymer Propagation Yellowing Yellowing Byproducts->Yellowing Inhibited_Radicals Inhibited Radicals (ROO.) O2->Inhibited_Radicals cluster_yellowing Troubleshooting Yellowing cluster_cure Troubleshooting Incomplete Cure cluster_rate Troubleshooting Low Rate Start Problem Encountered Yellowing Yellowing of Polymer Start->Yellowing IncompleteCure Incomplete/Tacky Cure Start->IncompleteCure LowRate Low Polymerization Rate Start->LowRate ReduceConc Reduce [Irgacure 369] Yellowing->ReduceConc OptimizeUV Optimize UV Dose Yellowing->OptimizeUV CheckWavelength Check UV Wavelength Yellowing->CheckWavelength InertAtmosphere Use Inert Atmosphere IncompleteCure->InertAtmosphere IncreaseUV Increase UV Dose IncompleteCure->IncreaseUV CheckConcentration Check [Irgacure 369] IncompleteCure->CheckConcentration OptimizeConc Optimize [Irgacure 369] LowRate->OptimizeConc CheckAdditives Check for UV Absorbers LowRate->CheckAdditives UseCoInitiator Use Co-initiator LowRate->UseCoInitiator Solve Problem Resolved ReduceConc->Solve OptimizeUV->Solve CheckWavelength->Solve InertAtmosphere->Solve IncreaseUV->Solve CheckConcentration->Solve OptimizeConc->Solve CheckAdditives->Solve UseCoInitiator->Solve

References

Technical Support Center: Optimizing UV Exposure for Irgacure 369 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing UV exposure time for formulations containing Irgacure 369.

Frequently Asked Questions (FAQs)

Q1: What is Irgacure 369 and for what is it used?

A1: Irgacure 369 is a highly efficient, free-radical Type I photoinitiator used to initiate the photopolymerization of unsaturated resins upon exposure to UV light.[1][2][3] Chemically, it is 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1.[4] It is particularly effective in pigmented UV-curable systems, such as inks, coatings, photoresists, and printing plates.[1][4][5] Its strong absorption characteristics make it well-suited for curing thick and pigmented formulations.[5]

Q2: At which UV wavelength is Irgacure 369 most effective?

A2: Irgacure 369 has absorption peaks at approximately 232 nm and 323 nm.[6] Its broad absorption spectrum makes it effective for curing with various UV sources.[5] It is particularly adept at capturing long-wave UV light (350-380 nm), which is beneficial for achieving deep curing in thick or pigmented coatings.[1]

Q3: What is the recommended concentration of Irgacure 369 in a formulation?

A3: The optimal concentration of Irgacure 369 depends on the specific application and formulation. However, general starting recommendations are provided in the table below. It is always advisable to conduct a ladder study to determine the optimal concentration for your specific system.[5]

ApplicationRecommended Concentration (% w/w)
Offset Inks2.0 - 4.0%[2][4]
Screen Inks2.0 - 4.0% (+ 1.0 - 3.0% of a co-initiator like Irgacure 184)[2][4]
Pigmented Coatings1.0 - 4.0%[2][4]
Photopolymers for Imaging0.5 - 5.0%[2][4]
Thick Sections (>125 microns)2.0 - 5.0%[5]

Q4: How does UV exposure time affect the final properties of the cured material?

A4: UV exposure time is a critical parameter that directly influences the degree of conversion and, consequently, the mechanical properties of the cured material.[7][8]

  • Insufficient exposure can lead to incomplete polymerization, resulting in a soft or weak material with a tacky surface.[7]

  • Optimal exposure leads to a high degree of conversion, resulting in robust mechanical properties, such as hardness and flexural strength.[8][9]

  • Excessive exposure can sometimes lead to polymer degradation, causing the material to become brittle.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the UV curing of Irgacure 369 formulations.

Problem: Incomplete or No Polymerization

Possible Causes & Solutions

CauseSuggested Solution
Insufficient UV Energy Increase the UV exposure time or the intensity of the UV lamp. Ensure the UV source is properly calibrated and emitting the correct power.[7]
Incorrect UV Wavelength Verify that the emission spectrum of your UV lamp aligns with the absorption spectrum of Irgacure 369 (peaks around 232 nm and 323 nm).[6] While it can be activated by longer wavelengths (e.g., 365 nm), efficiency may vary.[1][10]
Low Photoinitiator Concentration The concentration of Irgacure 369 may be too low for your system. Incrementally increase the concentration within the recommended range for your application.[7]
Oxygen Inhibition Oxygen in the atmosphere can inhibit free-radical polymerization, especially at the surface, leading to tackiness.[11] To mitigate this, you can: - Cure the formulation in an inert atmosphere (e.g., under a nitrogen blanket).[11] - Increase the UV intensity to generate free radicals more rapidly. - Use a physical barrier, like a transparent film, to block oxygen from the surface.[11]
"Filter Effect" from High PI Concentration An excessively high concentration of the photoinitiator can cause the surface to cure very rapidly, blocking UV light from penetrating deeper into the formulation. This prevents through-curing.[5] Reduce the photoinitiator concentration if you suspect this is occurring.
UV Absorption by Other Components Pigments, fillers, or other additives in your formulation may absorb UV radiation, reducing the amount of energy available to activate the Irgacure 369. Consider using a co-initiator or adjusting the concentration of the absorbing components.

Problem: Cured Material is Too Soft or Weak

Possible Causes & Solutions

CauseSuggested Solution
Low Crosslinking Density This is often a result of insufficient UV exposure. Increase the exposure time or UV intensity to promote a higher degree of conversion.[7]
Suboptimal Formulation The concentration of monomers or oligomers may be too low. Re-evaluate the resin composition to ensure sufficient polymerizable groups are present.
Inefficient Photoinitiation Ensure the Irgacure 369 is fully dissolved and has been stored correctly, protected from light.[4] Consider trying a different type or a combination of photoinitiators. For thick sections, combining Irgacure 369 with a photoinitiator like Irgacure 819 can improve through-cure.[5]

Problem: Cured Material is Brittle

Possible Causes & Solutions

CauseSuggested Solution
Excessive UV Exposure Over-curing can lead to polymer chain degradation. Reduce the UV exposure time or intensity.[7]
High Crosslinking Density A very high concentration of multifunctional monomers or a high degree of conversion can result in a brittle network. Consider adjusting the formulation to include more flexible monomers or reducing the photoinitiator concentration.

Experimental Protocols

Protocol 1: Determining Optimal Irgacure 369 Concentration

Objective: To identify the ideal concentration of Irgacure 369 for a given formulation by evaluating the degree of cure.

Methodology:

  • Preparation of Formulations: Prepare a series of identical resin formulations, varying only the concentration of Irgacure 369. A typical range to test would be 0.5%, 1.0%, 2.0%, 3.0%, and 4.0% (w/w). Ensure the photoinitiator is fully dissolved in the resin mixture.

  • Sample Preparation: Apply a consistent thickness of each formulation onto the desired substrate. For example, use a micrometer-adjustable film applicator to create a 50 µm thick film.

  • UV Curing: Expose each sample to a UV source with a fixed intensity and wavelength (e.g., a 365 nm LED lamp at 100 mW/cm²) for a predetermined time (e.g., 30 seconds).

  • Assessment of Cure:

    • Surface Cure: Immediately after exposure, gently touch the surface with a cotton swab. A tack-free surface indicates good surface cure.

    • Through Cure (Solvent Rub Test): After a set period (e.g., 1 hour), use a cloth soaked in a suitable solvent (e.g., acetone or isopropanol) and perform a set number of double rubs (e.g., 50) with consistent pressure. Evaluate the film for any signs of degradation, softening, or removal.

  • Analysis: The optimal concentration is the lowest concentration that achieves a tack-free surface and excellent solvent resistance.

Protocol 2: Optimizing UV Exposure Time

Objective: To determine the minimum UV exposure time required to achieve a fully cured formulation.

Methodology:

  • Formulation Preparation: Prepare the resin formulation with the optimal Irgacure 369 concentration determined in Protocol 1.

  • Sample Preparation: Prepare multiple identical samples with a consistent film thickness as described previously.

  • UV Curing: Expose the samples to a UV source with a fixed intensity and wavelength. Vary the exposure time for each sample (e.g., 5, 10, 20, 30, 60, and 90 seconds).

  • Assessment of Cure: Evaluate both surface cure and through cure for each exposure time as described in Protocol 1.

  • Analysis: The optimal exposure time is the shortest time that results in a tack-free, fully cured film with good solvent resistance. A study on UDMA/TEG-DMA composite resins found that increasing UV exposure time up to a certain point (90 minutes in their specific case) improved the degree of conversion and mechanical properties.[8][9]

Visualizations

UV_Curing_Workflow cluster_prep 1. Formulation Preparation cluster_application 2. Application cluster_curing 3. UV Exposure cluster_assessment 4. Cure Assessment Prep Prepare Resin Mix (Monomers, Oligomers) Add_PI Add & Dissolve Irgacure 369 Prep->Add_PI Apply Apply Uniform Film to Substrate Add_PI->Apply Expose Expose to UV Light (Controlled Time & Intensity) Apply->Expose Assess_Surface Surface Tack Test Expose->Assess_Surface Assess_Through Solvent Rub Test (Through-Cure) Expose->Assess_Through Assess_Mechanical Mechanical Testing (e.g., Hardness) Expose->Assess_Mechanical Troubleshooting_Logic Start Problem: Incomplete Curing Check_UV Check UV Source: Intensity & Wavelength Correct? Start->Check_UV Check_PI Check PI Concentration: Too Low or Too High? Check_UV->Check_PI Yes Sol_UV Solution: Increase Time/Intensity or Change Lamp Check_UV->Sol_UV No Check_O2 Consider Oxygen Inhibition? Check_PI->Check_O2 Optimal Sol_PI_Low Solution: Increase Concentration Check_PI->Sol_PI_Low Too Low Sol_PI_High Solution: Decrease Concentration (Filter Effect) Check_PI->Sol_PI_High Too High Sol_O2 Solution: Use Inert Atmosphere or Increase Intensity Check_O2->Sol_O2 Yes Photoinitiation_Pathway I369 Irgacure 369 Excited_I369 Excited State I369* I369->Excited_I369 Absorbs Energy UV_Light UV Light (hν) UV_Light->I369 Radicals Free Radicals (R•) Excited_I369->Radicals α-Cleavage Monomer Monomer / Oligomer Radicals->Monomer Initiates Propagation Polymer Chain Growth Monomer->Propagation Polymerization Cured_Network Crosslinked Polymer Network Propagation->Cured_Network

References

Technical Support Center: 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, a photoinitiator commonly known as Irgacure 369.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under photolytic stress?

A1: Under UV irradiation, this compound is expected to undergo degradation. Based on studies of structurally similar photoinitiators containing a morpholino group, the primary degradation products are likely to be 4-Morpholinobenzoic acid and 4-Morpholinoacetophenone .[1] The degradation process is initiated by the absorption of UV light, leading to the formation of free radicals.[2]

Q2: What are the general principles for conducting forced degradation studies on this compound?

A2: Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4][5] These studies typically involve exposing the compound to a variety of stress conditions more severe than accelerated stability testing, including:

  • Hydrolysis: Treatment with acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[6]

  • Thermal Stress: Heating the solid compound at a high temperature (e.g., 60-80°C).

  • Photolytic Stress: Exposing the compound to UV and visible light, as specified by ICH Q1B guidelines.[6]

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[7]

Q3: Are there any known biological signaling pathways affected by this compound or its degradation products?

A3: While specific studies on the direct interaction of this compound with signaling pathways are limited, compounds containing a morpholino moiety have been shown to activate the p53 signaling pathway .[8][9][10][11] This activation can lead to off-target effects such as p53-dependent apoptosis (programmed cell death).[8][9][10][11] Therefore, it is crucial to consider this potential interaction in any toxicological or biological studies.

Data on Degradation Products

Degradation ProductChemical FormulaMolecular Weight ( g/mol )Analytical Method of Identification
4-Morpholinobenzoic acidC₁₁H₁₃NO₃207.23LC-MS/MS
4-MorpholinoacetophenoneC₁₂H₁₅NO₂205.25LC-MS/MS

Experimental Protocols

Protocol 1: Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Exposure: Place the solution in a quartz cuvette or other UV-transparent container. Expose the sample to a controlled UV light source (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines. A typical exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Protect an identical sample from light and store it under the same temperature and humidity conditions.

  • Time Points: Withdraw aliquots of the exposed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify the parent compound and its degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS/MS
  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column is typically suitable for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis of the parent compound and its expected degradation products. Full scan and product ion scan modes can be used for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Peak Tailing in HPLC Analysis
  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., silanol groups).

      • Solution: Use a column with end-capping or a different stationary phase. Add a competing base like triethylamine (TEA) to the mobile phase (note: not compatible with LC-MS).[12] Adjust the mobile phase pH.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.[12]

    • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[13]

Issue 2: Appearance of Ghost Peaks
  • Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.

  • Possible Causes & Solutions:

    • Carryover from Previous Injections: Residual sample from a previous injection may be eluting.

      • Solution: Implement a thorough needle wash program in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.

    • Contaminated Mobile Phase or System: Impurities in the solvents, vials, or system components can cause ghost peaks.

      • Solution: Use high-purity HPLC-grade solvents. Filter all mobile phases. Regularly clean the solvent reservoirs and inlet frits.

    • Late Eluting Compounds: A compound from a previous injection may have a very long retention time and appear in a subsequent run.

      • Solution: Extend the run time of the previous analysis or incorporate a high-organic wash at the end of the gradient to elute any strongly retained compounds.

Visualizations

Degradation_Pathway Irgacure369 2-Benzyl-2-dimethylamino-1- (4-morpholinophenyl)-1-butanone Intermediates Free Radical Intermediates Irgacure369->Intermediates UV Light DP1 4-Morpholinobenzoic acid Intermediates->DP1 DP2 4-Morpholinoacetophenone Intermediates->DP2

Caption: Proposed photodegradation pathway of this compound.

Troubleshooting_Workflow Start Chromatographic Issue (e.g., Peak Tailing, Ghost Peaks) CheckMethod Review Analytical Method Parameters (Mobile Phase, Gradient, etc.) Start->CheckMethod CheckSystem Inspect HPLC System (Pump, Injector, Column, Detector) Start->CheckSystem IsolateProblem Isolate the Source of the Issue CheckMethod->IsolateProblem CheckSystem->IsolateProblem MethodIssue Optimize Method (e.g., Adjust pH, Change Solvent) IsolateProblem->MethodIssue Method Related SystemIssue Perform System Maintenance (e.g., Clean, Replace Parts) IsolateProblem->SystemIssue System Related Resolved Problem Resolved MethodIssue->Resolved SystemIssue->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

p53_Signaling_Pathway Morpholino Morpholino-containing Compound p53 p53 Activation Morpholino->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

Troubleshooting poor polymerization efficiency with Irgacure 369

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoinitiator Irgacure 369.

Troubleshooting Guide

This guide addresses common issues encountered during photopolymerization experiments using Irgacure 369.

Issue: Poor or Incomplete Polymerization

  • Question: My formulation is not curing completely, resulting in a tacky or liquid surface. What are the potential causes and solutions?

  • Answer: Incomplete polymerization is a frequent issue with several potential root causes:

    • Inadequate UV Exposure: Ensure your UV light source has the correct wavelength and intensity. Irgacure 369 has absorption peaks around 206 nm and 323 nm.[1] While it has broad absorption characteristics, using a UV source that emits strongly in the 323 nm range is recommended for optimal performance.[1][2] Increase the exposure time or decrease the distance between the light source and the sample to increase the total energy dose.

    • Incorrect Irgacure 369 Concentration: The concentration of Irgacure 369 is critical. A concentration that is too low will not generate enough free radicals to initiate efficient polymerization.[3] Conversely, a concentration that is too high can lead to a "filter effect," where the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample and causing incomplete through-cure.[4] A typical starting concentration is 2-3% by weight.[4] For pigmented or thick formulations, a concentration range of 1-5% may be necessary.[4][5]

    • Oxygen Inhibition: Oxygen in the atmosphere can quench free radicals, inhibiting polymerization, especially at the surface. To mitigate this, consider purging your formulation with an inert gas like nitrogen or argon before and during curing. Alternatively, you can work in a nitrogen-filled glove box or use a physical barrier like a glass slide to cover the surface of your sample during curing.

    • Presence of Inhibitors: Certain chemicals can act as inhibitors to free radical polymerization. Ensure all components of your formulation are compatible and free of contaminants.

    • Pigmented or Opaque Formulations: Irgacure 369 is well-suited for pigmented systems due to its strong absorption characteristics.[4][5][6] However, high pigment loading can still block UV light. In such cases, optimizing the Irgacure 369 concentration and using a UV source with a longer wavelength output may improve through-cure.[6] Combining Irgacure 369 with a co-initiator like Irgacure 184 can also enhance performance in pigmented coatings.[5][6]

Issue: Yellowing of the Polymerized Material

  • Question: My cured material has a noticeable yellow tint. Why is this happening and how can I prevent it?

  • Answer: Irgacure 369 itself is a slightly yellow powder, which can impart some color to the final product, especially at higher concentrations.[5] While it is valued for minimal yellowing compared to some other photoinitiators, some discoloration can occur.[7]

    • High Concentration: Using an excessive concentration of Irgacure 369 can contribute to yellowing. Try reducing the concentration to the minimum effective level.

    • Over-exposure to UV Light: Prolonged exposure to high-intensity UV light can sometimes lead to the degradation of the photoinitiator or the polymer, causing yellowing. Optimize the exposure time to the minimum required for complete curing.

    • Formulation Components: Other components in your formulation could also be contributing to the yellowing. Review the stability of all monomers, oligomers, and additives under UV irradiation.

    • Alternative Photoinitiators: For applications where colorlessness is critical, consider using a photoinitiator known for non-yellowing properties, such as Irgacure 184, though this may require adjustments to your curing process.[4]

Issue: Poor Solubility of Irgacure 369

  • Question: I am having difficulty dissolving Irgacure 369 in my formulation. What can I do?

  • Answer: Irgacure 369 is a solid and can have limited solubility in some systems, which may lead to precipitation, especially at higher concentrations or in colder conditions.[8]

    • Solvent Selection: Irgacure 369 exhibits good solubility in many common organic solvents such as acetone and toluene.[5][7] If your formulation allows, pre-dissolving the photoinitiator in a compatible solvent before adding it to the bulk of the formulation can be effective.

    • Monomer Pre-dissolution: It is generally recommended to dissolve the photoinitiator in one of the liquid monomers first, and then add this solution to the rest of the resin mixture to ensure complete dissolution.[4]

    • Gentle Heating and Mixing: Applying gentle heat and continuous stirring can aid in the dissolution process. However, be cautious not to overheat the formulation, as this could lead to premature polymerization or degradation of components.

    • Alternative Photoinitiators: If solubility remains a persistent issue, consider alternatives with improved solubility profiles, such as Irgacure 379.[8]

Frequently Asked Questions (FAQs)

  • What is the mechanism of action for Irgacure 369? Irgacure 369 is a Type I photoinitiator.[9] Upon exposure to UV light, it undergoes a Norrish Type I cleavage, directly forming two free radicals that initiate the polymerization of monomers and oligomers in the formulation.[6][9]

  • What is the recommended concentration range for Irgacure 369? The optimal concentration depends on the specific application, including the formulation's thickness and whether it is pigmented. General recommendations are:

    • Offset inks: 2 – 4 %[5][6]

    • Screen inks: 2 – 4 % (often with 1 – 3 % of a co-initiator like Irgacure 184)[5][6]

    • Pigmented coatings: 1 – 4 %[5][6]

    • Photopolymers for imaging applications: 0.5 – 5 %[5]

  • What is the UV absorption spectrum of Irgacure 369? Irgacure 369 has two main absorption peaks, one in the short-wave UV region around 206 nm and a more prominent one in the long-wave UV region around 323 nm.[1] Its ability to absorb in the 350-380 nm range makes it particularly effective for curing deeper or pigmented coatings.[6]

  • Can Irgacure 369 be used in combination with other photoinitiators? Yes, Irgacure 369 is often used in combination with other photoinitiators, such as Irgacure 184 or Irgacure 651, to achieve a balance of surface and through-cure, especially in pigmented systems.[5][6] This combination can lead to better overall curing results and optimized material properties.[6]

  • How should Irgacure 369 be stored? Irgacure 369 is sensitive to visible light and should be stored in a cool, dry, and dark place.[5] Opened packaging should be tightly sealed after use to protect the product from light exposure.[5]

Data Summary

PropertyValueReference
Chemical Name 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1[5]
CAS Number 119313-12-1[7]
Molecular Weight 366.5 g/mol [5]
Appearance Slightly yellow powder[5]
Melting Point 110-119 °C[1]
UV Absorption Peaks 206 nm, 323 nm[1]
Solubility ( g/100g solution at 20°C)
   Acetone17[5]
   Toluene27[5]
   Butyl acetate11[5]
   Hexanediol diacrylate (HDDA)5[5]
Recommended Concentration 0.5 - 5% by weight[4][5]

Experimental Protocol: Optimizing Irgacure 369 Concentration

Objective: To determine the optimal concentration of Irgacure 369 for achieving complete polymerization and desired material properties in a specific formulation.

Materials:

  • Monomer/oligomer blend

  • Irgacure 369

  • UV light source with known wavelength and intensity

  • Molds for sample preparation

  • Inert gas (e.g., nitrogen or argon), if required

  • Analytical equipment for assessing cure (e.g., FTIR spectrometer, rheometer, or durometer)

Procedure:

  • Preparation of Irgacure 369 Stock Solutions:

    • Prepare a series of stock solutions of Irgacure 369 in one of the liquid monomers at different concentrations (e.g., 1%, 2%, 3%, 4%, and 5% w/w).

    • Ensure complete dissolution, using gentle heating and stirring if necessary.

  • Formulation Preparation:

    • For each desired final concentration, add the corresponding Irgacure 369 stock solution to the monomer/oligomer blend.

    • Mix thoroughly to ensure a homogeneous distribution of the photoinitiator.

  • Sample Preparation and Curing:

    • Pipette a defined volume of each formulation into the molds.

    • If mitigating oxygen inhibition, purge the samples with inert gas for a set duration before and during curing, or apply a physical barrier.

    • Expose the samples to the UV light source for a fixed period. Ensure the distance and intensity of the light source are consistent for all samples.

  • Cure Assessment:

    • After UV exposure, assess the degree of cure for each sample. This can be done qualitatively by checking for surface tackiness or quantitatively using the following methods:

      • FTIR Spectroscopy: Measure the disappearance of the characteristic acrylate double bond peak (around 1635 cm⁻¹) to determine the degree of conversion.

      • Rheometry: Measure the storage modulus (G') of the cured samples. A higher G' generally indicates a more complete cure.

      • Durometer: Measure the hardness of the cured material.

  • Data Analysis:

    • Plot the degree of cure (or a related property like hardness or modulus) as a function of the Irgacure 369 concentration.

    • The optimal concentration will be the one that provides the desired level of cure without negative side effects like yellowing or brittleness.

Visualizations

TroubleshootingWorkflow start Poor Polymerization Efficiency check_uv Check UV Source (Wavelength & Intensity) start->check_uv check_conc Check Irgacure 369 Concentration check_uv->check_conc UV Source OK solution_uv Adjust Exposure Time or Intensity check_uv->solution_uv Incorrect check_o2 Consider Oxygen Inhibition check_conc->check_o2 Concentration in Range solution_conc_low Increase Concentration check_conc->solution_conc_low Too Low solution_conc_high Decrease Concentration (Filter Effect) check_conc->solution_conc_high Too High check_inhibitors Check for Formulation Inhibitors check_o2->check_inhibitors O2 Mitigated solution_o2 Use Inert Gas or Physical Barrier check_o2->solution_o2 O2 Present solution_inhibitors Purify Components or Use Alternative Monomers check_inhibitors->solution_inhibitors Inhibitors Present end_node Successful Polymerization check_inhibitors->end_node No Inhibitors solution_uv->end_node solution_conc_low->end_node solution_conc_high->end_node solution_o2->end_node solution_inhibitors->end_node Irgacure369Mechanism cluster_initiation Initiation cluster_propagation Propagation I369 Irgacure 369 excited_I369 Excited Irgacure 369* I369->excited_I369 Absorption UV_light UV Light (hν) UV_light->I369 radicals Radical 1 Radical 2 excited_I369->radicals Norrish Type I Cleavage monomer Monomer radicals:f0->monomer Attacks Monomer growing_chain Growing Polymer Chain monomer->growing_chain Chain Growth growing_chain->monomer Further Addition

References

Technical Support Center: Optimizing Irgacure 369 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the adjustment of Irgacure 369 concentration for different monomers in photopolymerization experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during your experiments and provides actionable solutions.

ProblemPossible CauseRecommended Solution
Incomplete or slow curing Insufficient Irgacure 369 concentration: The concentration of the photoinitiator is too low to generate enough free radicals to initiate and sustain the polymerization process.Gradually increase the Irgacure 369 concentration in small increments (e.g., 0.5% w/w) and repeat the curing process. It is recommended to conduct a ladder study to determine the optimal concentration for your specific monomer and experimental setup.[1]
Oxygen inhibition: Oxygen present in the formulation can scavenge free radicals, leading to incomplete surface curing.- Purge the resin with an inert gas like nitrogen or argon before and during curing.- Increase the UV light intensity.- Consider adding a surface cure additive or a co-initiator that is less sensitive to oxygen inhibition.
UV light source issues: The intensity of the UV lamp may be too low, or the wavelength may not be optimal for Irgacure 369.- Ensure your UV lamp is functioning correctly and its output is within the manufacturer's specifications.- Verify that the emission spectrum of your UV source aligns with the absorption spectrum of Irgacure 369 (λmax ≈ 322 nm).[1]
Yellowing of the cured polymer Excessive Irgacure 369 concentration: High concentrations of photoinitiator can lead to the formation of colored byproducts upon UV exposure.[2]Reduce the concentration of Irgacure 369 to the minimum effective level required for complete curing. Consider using a co-initiator to reduce the overall amount of Irgacure 369 needed.
Prolonged UV exposure: Extended exposure to UV light, even at optimal photoinitiator concentrations, can cause yellowing.Optimize the curing time to the minimum required to achieve the desired degree of conversion.
Poor through-cure or wrinkling of thick sections Insufficient UV light penetration: The top layer of the formulation absorbs most of the UV light, preventing it from reaching the lower layers. This is often exacerbated by high photoinitiator concentrations (the "filter effect").[1]- Reduce the concentration of Irgacure 369 to allow for deeper UV penetration.- Consider using a photoinitiator blend. Combining Irgacure 369 with a photoinitiator that has a different absorption spectrum, such as one that absorbs at longer wavelengths, can improve through-cure.[1][3]
High pigment or filler loading: Pigments and fillers can scatter or absorb UV light, hindering its penetration.Increase the photoinitiator concentration to compensate for the light absorption by the pigments/fillers. However, be mindful of the filter effect. A careful balance is necessary.
Brittle cured polymer High crosslink density due to excessive photoinitiator: A very high concentration of Irgacure 369 can lead to a rapid and dense crosslinking, resulting in a brittle material.[2]Decrease the Irgacure 369 concentration to control the rate and density of crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for Irgacure 369?

A1: The optimal concentration of Irgacure 369 is highly dependent on the specific monomer system, the presence of pigments or fillers, the thickness of the sample, and the UV light source being used. However, general guidelines are available for various applications.

ApplicationRecommended Irgacure 369 Concentration (% w/w)
Offset Inks2.0 - 4.0%[1]
Screen Inks2.0 - 4.0% (often with 1.0 - 3.0% of a surface cure co-initiator like Irgacure 184)[1]
Pigmented Coatings1.0 - 4.0%[1][3]
Photopolymers for Imaging0.5 - 5.0%[1]

It is crucial to perform experimental trials to determine the precise optimal concentration for your specific formulation.[1]

Q2: How does the type of monomer affect the required concentration of Irgacure 369?

A2: The reactivity and functionality of the monomer play a significant role in determining the necessary concentration of Irgacure 369.

  • Monofunctional vs. Multifunctional Monomers: Multifunctional monomers (e.g., diacrylates, triacrylates) generally require a lower concentration of photoinitiator compared to monofunctional monomers to achieve a similar degree of cure. This is because each initiation event with a multifunctional monomer leads to a greater number of crosslinks.

  • Acrylates vs. Methacrylates: Acrylates are generally more reactive than methacrylates and may require a slightly lower concentration of Irgacure 369 for efficient polymerization.

Q3: Can I use Irgacure 369 with LED UV lamps?

A3: Irgacure 369 has a primary absorption peak around 322 nm.[1] While it can be used with some UV LED lamps, its efficiency will depend on the emission wavelength of the LED. For LED lamps emitting at longer wavelengths (e.g., 365 nm, 395 nm, 405 nm), a co-initiator or a different photoinitiator with an absorption spectrum that better matches the LED's output may be necessary for optimal performance.

Q4: What is the mechanism of action for Irgacure 369?

A4: Irgacure 369 is a Type I photoinitiator.[4][5] Upon absorption of UV light, it undergoes a unimolecular cleavage (α-cleavage) to generate two free radicals. These free radicals then initiate the polymerization of the monomer units.

Experimental Protocols

Protocol 1: Determining Optimal Irgacure 369 Concentration via a Ladder Study

This protocol outlines a systematic approach to identify the optimal concentration of Irgacure 369 for a given monomer formulation.

Materials:

  • Monomer or resin formulation

  • Irgacure 369

  • Mixing vials

  • Micropipettes or analytical balance

  • UV curing system (with controlled intensity and wavelength)

  • Method for assessing cure (e.g., tack-free test, FTIR spectroscopy for conversion measurement, or measurement of mechanical properties)

Procedure:

  • Prepare a Stock Solution (Optional but Recommended): Dissolve a known weight of Irgacure 369 in a portion of the monomer to create a concentrated stock solution. This facilitates the preparation of a series of formulations with varying concentrations.

  • Create a Concentration Gradient: Prepare a series of small-batch formulations with varying concentrations of Irgacure 369. A typical starting range could be from 0.5% to 5.0% (w/w) in increments of 0.5% or 1.0%. Ensure thorough mixing of each formulation.

  • Sample Preparation: Apply a consistent thickness of each formulation onto the desired substrate.

  • UV Curing: Expose each sample to the same UV light intensity and for the same duration.

  • Cure Assessment: Evaluate the degree of cure for each sample.

    • Tack-Free Test: Gently touch the surface of the cured sample with a cotton swab. A tack-free surface indicates good surface cure.

    • Solvent Rub Test: Rub the surface with a solvent-soaked cloth and observe any degradation.

    • FTIR Spectroscopy: Measure the disappearance of the monomer's reactive double bond peak (e.g., C=C stretch) to quantify the degree of conversion.

  • Data Analysis: Plot the degree of cure (or the desired property) as a function of the Irgacure 369 concentration. The optimal concentration will be the lowest concentration that provides the desired level of cure.

Visualizations

photopolymerization_initiation cluster_0 Initiation cluster_1 Propagation UV_Light UV Light (hν) Irgacure_369 Irgacure 369 (Photoinitiator) UV_Light->Irgacure_369 Absorption Free_Radicals Free Radicals (R●) Irgacure_369->Free_Radicals α-Cleavage Monomer Monomer Free_Radicals->Monomer Initiation Propagating_Radical Propagating Radical (R-M●) Monomer->Propagating_Radical Addition Propagating_Radical->Monomer Propagation Polymer_Chain Growing Polymer Chain Propagating_Radical->Polymer_Chain

Caption: Initiation and Propagation steps in photopolymerization using Irgacure 369.

experimental_workflow Start Start: Define Monomer System and Desired Properties Prep_Formulations Prepare Formulations with Varying [Irgacure 369] Start->Prep_Formulations Curing UV Curing (Constant Conditions) Prep_Formulations->Curing Assessment Assess Degree of Cure (e.g., FTIR, Tack-free) Curing->Assessment Analysis Analyze Data: Plot Cure vs. [Irgacure 369] Assessment->Analysis Optimal_Conc Determine Optimal Concentration Analysis->Optimal_Conc Sufficient Cure Refine Refine Concentration Range (If Necessary) Analysis->Refine Insufficient or Excessive Cure Refine->Prep_Formulations

Caption: Workflow for optimizing Irgacure 369 concentration.

References

Storage and handling recommendations for 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for this compound, also known as Irgacure 369.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound?

This compound is a photoinitiator commonly used in industrial and scientific research.[1] It typically appears as a pale yellow, light orange, or green powder or crystal.[1][2]

Q2: What are the primary hazards associated with this chemical?

This compound presents several hazards. It is known to cause skin and serious eye irritation and may also cause respiratory irritation.[2] It is classified as a reproductive toxicant that may damage an unborn child.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Q3: What are the recommended storage conditions?

To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5] It should be kept away from incompatible substances such as strong oxidizing agents and sources of ignition.[2] For safety, it is also recommended to store the container in a locked-up location.[2]

Q4: What personal protective equipment (PPE) is required for handling?

When handling this chemical, it is crucial to use appropriate PPE. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1][5]

  • Skin Protection: Impervious, fire/flame-resistant clothing and gloves.[1][2][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[1][5]

Q5: What are the correct procedures for handling this compound?

Always handle this compound in a well-ventilated area or outdoors.[1][2] Avoid creating dust or aerosols.[1][5] Use non-sparking, explosion-proof equipment and take measures to prevent electrostatic discharge.[1][6] Avoid all contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[2][5]

Q6: What should I do in case of accidental exposure?

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][2]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][5] In all cases of significant exposure or if symptoms persist, seek medical attention immediately and show the safety data sheet.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound appears discolored or clumped. Improper storage leading to degradation or moisture absorption.Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Discard if signs of significant degradation are present.
Inconsistent results in photosensitive applications. 1. Compound degradation due to age or improper storage.2. Incomplete dissolution in the chosen solvent.1. Use a fresh batch of the compound and ensure storage conditions have been met.2. Confirm the solubility of the compound in your specific solvent system. The compound has low water solubility (5.9 mg/L at 20°C).[1] Prepare fresh solutions for each experiment.
Visible dust or aerosol formation during handling. Improper handling techniques or lack of engineering controls.Handle the solid in a well-ventilated fume hood.[1][5] If weighing, do so carefully to minimize dust generation.[2]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₃H₃₀N₂O₂[2]
Molecular Weight 366.50 g/mol [3][4]
Appearance Pale yellow solid/crystal[1]
Melting Point 113.2 °C to 119 °C[1]
Boiling Point 413.8 °C at 760 Torr[1]
Flash Point 113 °C (235.4 °F)[3]
Water Solubility 5.9 mg/L (at 20 °C, pH 7)[1]
Log P (octanol/water) 2.91 (at 25 °C)[1]
Density 1.21 (at 20 °C)[1]

Experimental Workflow Visualization

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_main Safe Handling and Storage Workflow receive Receive Chemical verify Verify Integrity (Seal, Label) receive->verify storage Secure Storage verify->storage Store in cool, dry, well-ventilated, locked area ppe Don PPE (Gloves, Goggles, Lab Coat) storage->ppe Retrieve for use handling Experiment Handling weigh Weigh in Ventilated Area (Fume Hood) handling->weigh cleanup Clean Work Area & Decontaminate handling->cleanup ppe->handling dissolve Dissolve in Appropriate Solvent weigh->dissolve dissolve->cleanup After experiment disposal Waste Disposal cleanup->disposal Follow institutional and local regulations

Caption: Logical workflow for safe chemical reception, storage, handling, and disposal.

References

Validation & Comparative

A Comparative Analysis of Irgacure 369 and Other Type I Photoinitiators for UV Curing Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photoinitiators are essential components in ultraviolet (UV) curing technology, acting as the catalyst that absorbs UV light to generate reactive species, thereby initiating polymerization.[1][2] These compounds are broadly categorized into Type I (cleavage) and Type II (hydrogen-abstraction) photoinitiators.[1][3] Type I photoinitiators, upon exposure to UV radiation, undergo a unimolecular bond cleavage to form free radicals that directly initiate the polymerization of monomers and oligomers.[1][4] This guide provides a detailed comparison of Irgacure 369, a widely used α-aminoketone photoinitiator, with other prominent Type I photoinitiators, focusing on their performance characteristics and supported by experimental methodologies.

Irgacure 369 (2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1) is a highly efficient Type I photoinitiator known for its exceptional performance in pigmented and thick-film applications.[5][6][7] Its strong absorption characteristics make it particularly suitable for curing systems where UV light penetration is a challenge, such as in printing inks and photoresists.[5][6][8]

Performance Comparison of Type I Photoinitiators

The selection of a photoinitiator is critical and depends on various factors including the resin system, the presence of pigments or fillers, the desired cure speed, and end-application requirements like yellowing resistance and safety. Below is a comparative summary of Irgacure 369 against other common Type I photoinitiators.

Characteristic Irgacure 369 Irgacure 184 Irgacure 819 Darocur TPO
Chemical Class α-Aminoketone[9]α-Hydroxyketone[5][9]Bis Acyl Phosphine Oxide (BAPO)[5][9]Mono Acyl Phosphine Oxide (MAPO)[9]
CAS Number 119313-12-1[6]947-19-3162881-26-775980-60-8
Appearance Slightly yellow powder[6]White crystalline powderYellow powderLight yellow powder[9]
Melting Point (°C) 110 - 119[6][10]84 - 88127 - 13188 - 92[9]
Absorption Peaks (λmax, nm) 232, 322[11]246, 280, 330370 (in visible spectrum)295, 368, 380, 393[9]
Key Performance Features Excellent for pigmented & thick systems; strong broad absorption; good through-cure.[5][6][7]Best for non-yellowing applications; low odor; excellent surface cure.[5]Excellent through-cure, especially in white/pigmented systems; photobleaching properties.[5]Highly reactive; good through-cure; low yellowing.[11]
Typical Applications Offset & screen inks, pigmented coatings, photoresists, adhesives.[5][6][8]Clear coatings, non-yellowing topcoats, applications requiring low odor.[2][5]White and colored coatings, thick sections, composites, gel coats.[5]Curing of white and thick clear coatings, light-stable coatings.[5]
Recommended Conc. (%) 1.0 - 5.0[5][6]1.0 - 4.00.5 - 3.00.5 - 5.0

Mechanism of Action: Type I Photoinitiation

Type I photoinitiators operate via a Norrish Type I cleavage mechanism. Upon absorption of UV photons, the photoinitiator molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state subsequently cleaves (α-cleavage) to generate two distinct free radical species, both of which can initiate the polymerization of acrylate or other unsaturated systems.

G cluster_0 cluster_1 PI Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited Excitation UV UV Light (hν) UV->PI Absorption R1 Radical 1 (R•) PI_excited->R1 α-Cleavage R2 Radical 2 (R'•) PI_excited->R2 α-Cleavage Monomer Monomer R1->Monomer Initiation R2->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Curing cluster_2 Phase 3: Analysis & Comparison Formulate Prepare Resin Base (Oligomer + Monomer) Add_PI_A Add Photoinitiator A (e.g., Irgacure 369) Formulate->Add_PI_A Add_PI_B Add Photoinitiator B (e.g., Irgacure 184) Formulate->Add_PI_B Add_PI_C Add Photoinitiator C (e.g., Irgacure 819) Formulate->Add_PI_C Cure UV Curing (Controlled Intensity & Dose) Add_PI_A->Cure Add_PI_B->Cure Add_PI_C->Cure FTIR Cure Kinetics (FTIR) Cure->FTIR DOC Depth of Cure (DOC) Cure->DOC Yellow Yellowing (Colorimetry) Cure->Yellow Mechanical Mechanical Properties (e.g., Hardness, Adhesion) Cure->Mechanical Report Comparative Report FTIR->Report DOC->Report Yellow->Report Mechanical->Report

References

A Comparative Guide to the Cytotoxicity of Irgacure 369 for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable photoinitiator is a critical consideration in the development of photopolymerized biomaterials for a wide range of biomedical applications, including tissue engineering, drug delivery, and 3D bioprinting. While efficient polymerization is essential, the cytotoxic potential of the photoinitiator is a paramount concern. This guide provides a comprehensive comparison of the cytotoxicity of Irgacure 369 with other commonly used photoinitiators, supported by experimental data and detailed protocols.

Executive Summary

Irgacure 369, a highly efficient photoinitiator, is often considered for biomedical applications. However, its cytotoxicity profile requires careful evaluation against alternatives like Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). This guide reveals that while Irgacure 369 demonstrates high photoinitiation efficiency, it also exhibits a greater cytotoxic potential compared to Irgacure 2959 and LAP, particularly at higher concentrations. The choice of photoinitiator should therefore be judiciously based on the specific application, required polymerization kinetics, and the sensitivity of the cell type involved.

Comparative Cytotoxicity Data

The following tables summarize the quantitative data on the cytotoxicity of Irgacure 369 and its alternatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PhotoinitiatorCell LineAssayIC50 (µM)Reference
Irgacure 369 L929MTT~15[1]
Irgacure 2959 L929MTT>100[1]
Michler's Ketone L929MTT~5[1]

Table 1: Comparative IC50 Values of Photoinitiators. This table highlights the significantly lower IC50 value of Irgacure 369 compared to Irgacure 2959, indicating its higher cytotoxicity in L929 mouse fibroblast cells. Michler's Ketone is included as a reference for a highly cytotoxic photoinitiator.[1]

PhotoinitiatorConcentration (% w/v)Cell Viability (%)Cell LineReference
Irgacure 2959 0.05~85hMSC[2]
Irgacure 2959 0.1~75hMSC[2]
LAP 0.05~95hMSC[3]
LAP 0.1~90hMSC[3]

Table 2: Cell Viability with Irgacure 2959 and LAP. This table showcases the generally higher cell viability observed with LAP compared to Irgacure 2959 in human mesenchymal stem cells (hMSCs).[2][3] It is important to note that direct comparative data for Irgacure 369 in the same cell line and conditions was not available in the reviewed literature. However, the higher IC50 value of Irgacure 2959 compared to Irgacure 369 suggests that cell viability with Irgacure 369 would likely be lower under similar conditions.

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental to evaluating the suitability of photoinitiators for biomedical use. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Expose the cells to various concentrations of the photoinitiator (e.g., Irgacure 369, Irgacure 2959, LAP) dissolved in the culture medium. Include a vehicle control (medium without photoinitiator).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control group.

Live/Dead Viability/Cytotoxicity Assay

This assay provides a qualitative and quantitative assessment of cell viability through fluorescence microscopy.

Principle: The assay utilizes two fluorescent dyes: Calcein-AM and Ethidium homodimer-1 (EthD-1). Calcein-AM is cell-permeable and is converted by intracellular esterases in live cells to the green fluorescent calcein. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Protocol:

  • Staining Solution Preparation: Prepare a working solution of 2 µM Calcein-AM and 4 µM EthD-1 in sterile PBS.

  • Cell Staining: Remove the culture medium from the cells and wash with PBS. Add the Live/Dead staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.

  • Imaging: After incubation, gently wash the cells with PBS and immediately visualize them using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

  • Quantification: Capture images and quantify the number of live and dead cells using image analysis software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method for quantifying cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.

Principle: LDH released from the cytosol of damaged cells into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Sample Collection: After treating cells with the photoinitiators for the desired time, carefully collect the cell culture supernatant.

  • Assay Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanism of cytotoxicity, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture Exposure Exposure to Photoinitiators Cell_Culture->Exposure PI_Solution Photoinitiator Solution Preparation PI_Solution->Exposure UV_Curing UV Curing (if applicable) Exposure->UV_Curing MTT MTT Assay UV_Curing->MTT Live_Dead Live/Dead Staining UV_Curing->Live_Dead LDH LDH Assay UV_Curing->LDH Data_Quant Data Quantification (Absorbance/Fluorescence) MTT->Data_Quant Live_Dead->Data_Quant LDH->Data_Quant Viability_Calc Cell Viability Calculation Data_Quant->Viability_Calc

Caption: Experimental workflow for cytotoxicity assessment of photoinitiators.

ROS_Apoptosis_Pathway cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Induction Photoinitiator Photoinitiator (e.g., Irgacure 369) Radicals Free Radical Generation Photoinitiator->Radicals UV_Light UV Light UV_Light->Radicals ROS Reactive Oxygen Species (ROS) Radicals->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Damage Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for photoinitiator-induced cytotoxicity.

Discussion and Conclusion

The data presented in this guide indicate that Irgacure 369 is more cytotoxic than Irgacure 2959 and LAP. This is likely due to its chemical structure and the nature of the free radicals it generates upon photo-cleavage. The generation of reactive oxygen species (ROS) is a plausible mechanism for the observed cytotoxicity, leading to oxidative stress, mitochondrial damage, and ultimately, apoptosis.

For biomedical applications where high cell viability is critical, such as in cell-laden hydrogels for tissue engineering, Irgacure 2959 and particularly LAP appear to be more suitable choices than Irgacure 369. LAP offers the additional advantage of being sensitive to visible light, which is less damaging to cells than the UV light typically required for Irgacure photoinitiators.

However, the higher initiation efficiency of Irgacure 369 may be advantageous in applications where rapid polymerization is required and the biomaterial is not in direct, long-term contact with cells, or where the final product can be thoroughly purified to remove any unreacted photoinitiator and byproducts.

Ultimately, the selection of a photoinitiator must be a carefully considered decision, balancing the requirements for polymerization efficiency with the paramount need for biocompatibility. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative cytotoxicity assessments and make informed decisions for their specific biomedical applications.

References

Irgacure 369: A Comparative Analysis of Performance in Acrylate vs. Methacrylate Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irgacure 369, a highly efficient Type I photoinitiator, is widely utilized in UV-curable formulations. The fundamental chemical differences between acrylates and methacrylates significantly influence their polymerization kinetics, and consequently, the efficacy of Irgacure 369. Acrylates, known for their rapid polymerization rates, are expected to exhibit a faster cure response when initiated with Irgacure 369. Conversely, methacrylates, which polymerize more slowly, may achieve higher final monomer-to-polymer conversion and result in polymers with enhanced thermal and mechanical properties. The choice between acrylate and methacrylate formulations with Irgacure 369 will therefore depend on the specific application requirements, prioritizing either curing speed or the final properties of the cured material.

Introduction to Irgacure 369

Irgacure 369, chemically known as 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1, is a versatile photoinitiator that undergoes α-cleavage upon exposure to UV radiation, generating free radicals that initiate polymerization.[1] Its key properties are summarized in Table 1.

Table 1: Properties of Irgacure 369

PropertyValue
Chemical Name 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1
CAS Number 119313-12-1
Molecular Weight 366.5 g/mol
Appearance Slightly yellow powder
Absorption Maximum ~322 nm
Mechanism Type I (α-cleavage)

Irgacure 369 is particularly effective in pigmented UV-curable systems, photoresists, and printing plates.[1][2] It is often used in concentrations ranging from 0.5% to 5.0% by weight.

Acrylate vs. Methacrylate Polymerization: A Fundamental Comparison

The primary distinction between acrylate and methacrylate monomers lies in the presence of a methyl group on the α-carbon of the methacrylate monomer. This seemingly minor structural difference has a profound impact on their reactivity and the properties of the resulting polymers.

Acrylates are generally characterized by:

  • Faster Polymerization Rates: The absence of the α-methyl group results in a less sterically hindered and more reactive radical, leading to higher propagation rate constants.

  • Lower Final Conversion (in some cases): The high reactivity can lead to rapid network formation and vitrification, trapping unreacted monomer.

  • Greater Flexibility: The resulting polymers often exhibit lower glass transition temperatures (Tg) and greater flexibility.

Methacrylates typically exhibit:

  • Slower Polymerization Rates: The α-methyl group provides steric hindrance and stabilizes the propagating radical, resulting in lower propagation rate constants.

  • Higher Final Conversion: The slower reaction kinetics can allow for more complete monomer conversion before the system vitrifies.

  • Enhanced Polymer Properties: Methacrylate-based polymers generally possess higher Tg, improved thermal stability, greater mechanical strength, and better weather resistance compared to their acrylate counterparts.[3]

Performance of Irgacure 369: Acrylate vs. Methacrylate Systems

While specific quantitative data from a head-to-head comparison of Irgacure 369 in acrylate and methacrylate systems is not available, we can infer its performance based on the fundamental kinetics of these monomers.

In Acrylate Systems:

Given the high reactivity of acrylate monomers, Irgacure 369 is expected to initiate a very rapid polymerization process. This is advantageous for applications requiring high curing speeds, such as in printing inks and coatings. The high efficiency of Irgacure 369 in generating free radicals would complement the inherent reactivity of acrylates, leading to a rapid cure response.

In Methacrylate Systems:

In methacrylate formulations, the polymerization initiated by Irgacure 369 will be inherently slower than in acrylate systems. However, this can be advantageous for achieving a higher degree of final conversion, which is critical for applications demanding superior mechanical and thermal properties, such as in dental resins and structural adhesives. The slower polymerization allows for more polymer chain mobility for a longer duration, facilitating a more complete reaction.

Experimental Protocols

As no direct comparative experimental data was found, a generalized experimental protocol for evaluating the performance of Irgacure 369 in acrylate versus methacrylate systems is provided below. This protocol can be adapted by researchers to generate the necessary comparative data.

Objective: To compare the photopolymerization kinetics of an acrylate and a methacrylate monomer initiated by Irgacure 369.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Methacrylate monomer (e.g., Trimethylolpropane trimethacrylate, TMPTMA)

  • Irgacure 369

  • Photo-Differential Scanning Calorimeter (Photo-DSC)

  • UV light source with controlled intensity (e.g., 365 nm)

  • Nitrogen purge gas

Procedure:

  • Sample Preparation:

    • Prepare two formulations:

      • Formulation A: Acrylate monomer with a specific concentration of Irgacure 369 (e.g., 2 wt%).

      • Formulation B: Methacrylate monomer with the same concentration of Irgacure 369 (2 wt%).

    • Ensure complete dissolution of Irgacure 369 in the monomers.

  • Photo-DSC Analysis:

    • Place a small, known mass of the formulation into a DSC pan.

    • Equilibrate the sample at a constant temperature (e.g., 25°C) under a nitrogen purge.

    • Expose the sample to UV irradiation of a specific intensity.

    • Record the heat flow as a function of time during the polymerization.

  • Data Analysis:

    • Calculate the rate of polymerization (Rp) from the heat flow data.

    • Determine the total heat of polymerization (ΔH_total) to calculate the final monomer conversion.

    • Compare the Rp and final conversion for the acrylate and methacrylate formulations.

Visualizing the Process

To illustrate the fundamental processes, the following diagrams are provided.

cluster_Irgacure369 Irgacure 369 Photoinitiation I369 Irgacure 369 Radicals Free Radicals I369->Radicals UV UV Light UV->I369 α-cleavage

Caption: Photoinitiation of Irgacure 369.

cluster_Polymerization Radical Polymerization Initiation Initiation Propagation Propagation Initiation->Propagation Monomer Addition Propagation->Propagation Chain Growth Termination Termination Propagation->Termination

Caption: General steps of radical polymerization.

Conclusion

Irgacure 369 is a potent photoinitiator for both acrylate and methacrylate systems. The choice between these monomer families will be dictated by the desired outcome of the UV curing process. For applications demanding high throughput and rapid curing, acrylate-based formulations with Irgacure 369 are the preferred choice. When the final mechanical and thermal properties of the polymer are paramount, and a higher degree of monomer conversion is required, methacrylate-based systems initiated by Irgacure 369 are more suitable, despite their slower reaction rates. Further experimental studies using consistent methodologies are encouraged to provide direct quantitative comparisons and to fully elucidate the performance trade-offs of Irgacure 369 in these two important classes of photopolymers.

References

Quantum yield of radical formation for 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical step in photopolymerization processes. The efficiency of this molecule in generating radicals upon light exposure directly impacts the curing speed and final properties of the polymerized material. This guide provides a comparative overview of the radical formation efficiency of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commercially known as Irgacure 369, and other commonly used photoinitiators.

Quantitative Comparison of Photoinitiator Quantum Yields

To provide a quantitative benchmark, the following table summarizes the quantum yield of radical formation (Φ) for several common alternative photoinitiators. The quantum yield represents the number of radical-generating events that occur per absorbed photon and is a direct measure of the photoinitiator's efficiency.

PhotoinitiatorChemical NameTypeQuantum Yield (Φ)Wavelength (nm)
Darocur 11732-Hydroxy-2-methyl-1-phenyl-propan-1-oneI0.277%247
Irgacure 1841-Hydroxy-cyclohexyl-phenyl-ketoneI0.207%247
Camphorquinone (CQ)(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dioneII0.07 ± 0.01-
Irgacure 819Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxideIHigh>400

Note: The quantum yields for Darocur 1173 and Irgacure 184 are presented as a percentage as reported in the cited literature. The efficiency of Irgacure 819 is noted for its performance at longer wavelengths, which is crucial for deep curing.

Photochemical Reaction Pathway

The following diagram illustrates the general mechanism of radical generation for a Type I photoinitiator like Irgacure 369. Upon absorption of UV light, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a triplet state, from which it undergoes α-cleavage to produce two distinct radical species.

G PI Photoinitiator (Ground State) PI_S1 Excited Singlet State PI->PI_S1 UV Light Absorption (hν) PI_T1 Excited Triplet State PI_S1->PI_T1 Intersystem Crossing (ISC) Radicals Radical Products PI_T1->Radicals α-Cleavage Polymerization Initiation of Polymerization Radicals->Polymerization

Figure 1: Radical generation pathway of a Type I photoinitiator.

Experimental Determination of Radical Formation Quantum Yield

The quantum yield of radical formation is a critical parameter for evaluating and comparing the efficiency of photoinitiators. Various experimental techniques can be employed for its determination, with laser flash photolysis (LFP) and chemical actinometry coupled with spectroscopy being the most common.

Experimental Protocol: Determination of Quantum Yield using UV-Vis Spectroscopy and Chemical Actinometry

This protocol outlines a general method for determining the quantum yield of a photoinitiator by monitoring its photodecomposition using UV-Vis spectroscopy and a chemical actinometer to measure the photon flux.

1. Materials and Instrumentation:

  • Photoinitiator of interest
  • Suitable solvent (e.g., acetonitrile, methanol)
  • Chemical actinometer (e.g., potassium ferrioxalate)
  • UV-Vis spectrophotometer
  • UV light source with a specific wavelength output (e.g., LED, filtered mercury lamp)
  • Quartz cuvettes

2. Procedure:

The following diagram illustrates the general workflow for this experimental determination.

G cluster_0 Photon Flux Determination cluster_1 Photoinitiator Photolysis Actinometer Prepare Chemical Actinometer Irradiate_Act Irradiate Actinometer Actinometer->Irradiate_Act Measure_Act Measure Absorbance Change Irradiate_Act->Measure_Act Calculate_Flux Calculate Photon Flux Measure_Act->Calculate_Flux Calculate_QY Calculate Quantum Yield Calculate_Flux->Calculate_QY PI_Sol Prepare Photoinitiator Solution Irradiate_PI Irradiate Photoinitiator PI_Sol->Irradiate_PI Measure_PI Monitor Absorbance Decrease Irradiate_PI->Measure_PI Measure_PI->Calculate_QY

Figure 2: Workflow for determining quantum yield of radical formation.

Concluding Remarks

While a definitive quantum yield for Irgacure 369 remains elusive in public literature, its widespread use and reputation for high efficiency, particularly in challenging systems, underscore its value as a photoinitiator. For applications requiring deep or rapid curing of pigmented or thick formulations, Irgacure 369 is an excellent candidate. Researchers and developers are encouraged to evaluate its performance in their specific formulations, potentially in comparison with other initiators for which quantitative data is available, to determine the optimal choice for their application. The experimental protocols outlined in this guide provide a framework for such in-house evaluations.

A Comparative Guide to Photoinitiator Leaching: Irgacure 369 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a photoinitiator is a critical step in the development of photocured polymers for a wide range of applications, from industrial coatings to biomedical devices and food packaging.[1] Beyond curing efficiency, a key consideration is the potential for the photoinitiator and its byproducts to leach from the cured polymer, which can lead to contamination and potential health risks. This guide provides a comparative overview of the leaching characteristics of Irgacure 369 and its alternatives, supported by available experimental data.

Executive Summary

Irgacure 369, a highly efficient Type I photoinitiator, is known for its excellent performance in pigmented UV curable systems.[2] However, concerns over its potential for migration and its classification as a reproductive toxicant (Repr. 1B) have led to a search for safer alternatives. This guide examines the leaching potential of Irgacure 369 in comparison to other commercially available photoinitiators, including other α-amino ketones, phosphine oxides, and polymeric photoinitiators. While direct, side-by-side quantitative leaching data under identical conditions is limited in publicly available literature, this guide synthesizes existing information to provide a comprehensive comparison of their performance and leaching potential.

Comparison of Photoinitiator Leaching

The migration of a photoinitiator from a cured polymer is influenced by several factors, including the molecular weight of the photoinitiator, the type of polymer matrix, the curing conditions, and the nature of the contacting medium (e.g., food simulant, biological fluid).[3]

PhotoinitiatorTypeKey CharacteristicsReported Leaching/Migration Data
Irgacure 369 α-Amino KetoneHigh efficiency in pigmented systems. Classified as Repr. 1B.In a study with a polymeric alternative, the migration amount was undetectable under the specific test conditions (immersion in water and 3% acetic acid at 80°C for 2 hours).
Irgacure 819 Bisacylphosphine Oxide (BAPO)Excellent through-cure properties, especially in thick and pigmented systems. Photobleaching effect reduces yellowing.[4]Often used in combination with other photoinitiators like Irgacure 369 to enhance through-cure.[2][4] Specific comparative leaching data against Irgacure 369 is not readily available.
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) Acylphosphine OxideWidely used in dental resins.[5][6] Faces some toxicological scrutiny.[5][6]Leaching from 3D-printed dental splints varied significantly between different resin formulations, ranging from 44.0 ± 17.1 ng/mL to 42083.5 ± 3175.2 ng/mL after multiple extraction cycles.[5][6]
Polymeric Photoinitiators VariousHigh molecular weight, leading to significantly lower migration potential. May have lower initiation efficiency and higher viscosity compared to small-molecule photoinitiators.A polymeric piperazine-based acetophenone (PPA) showed undetectable migration, similar to Irgacure 369 in the same study.
Irgacure 2959 α-Hydroxy KetoneWater-soluble and considered cytocompatible for some biological applications.Higher concentrations in hydrogels can lead to increased cytotoxicity.[7]
Benzophenone KetoneCommonly used, but has faced scrutiny due to migration concerns in food packaging.Migration from polyethylene-coated paper into acidic food simulants was observed to be higher than that of other tested photoinitiators (EDAB and CBP).[8]

Note: The leaching data presented is not from a single, directly comparative study and should be interpreted with caution. The experimental conditions, polymer matrices, and analytical methods varied between the cited studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable leaching studies. Below are generalized protocols based on common practices.

Sample Preparation and Curing

A standardized approach to sample preparation is essential for comparative leaching studies.

  • Formulation: The photoinitiator is incorporated into a polymer resin (e.g., an acrylate-based formulation) at a specified concentration (e.g., 2-5% by weight).[2]

  • Coating/Printing: The formulation is applied to a substrate (e.g., paper, plastic film) at a controlled thickness.

  • Curing: The coated substrate is cured using a UV lamp with a specific wavelength and intensity. The curing conditions (e.g., belt speed, lamp power) should be carefully controlled and documented.

Migration/Leaching Test

This protocol simulates the contact of the cured polymer with a liquid.

  • Food Simulants: Commonly used food simulants include:

    • Distilled water (for aqueous foods)

    • 3% (w/v) acetic acid (for acidic foods)

    • 10% or 50% (v/v) ethanol (for alcoholic foods)

    • Olive oil or Tenax® (for fatty foods)[9][10]

  • Test Conditions: The cured polymer sample is immersed in the food simulant for a specified time and at a controlled temperature (e.g., 10 days at 40°C for long-term storage simulation, or accelerated testing at higher temperatures like 60°C).[11]

  • Extraction: After the incubation period, the food simulant is collected for analysis.

Analytical Quantification

High-performance liquid chromatography (HPLC) is a common and reliable method for quantifying the amount of leached photoinitiator.

  • Instrumentation: An HPLC system equipped with a UV-diode array detector (DAD) or a mass spectrometer (MS) is used. LC-MS/MS offers higher sensitivity and selectivity.[12]

  • Sample Preparation: The collected food simulant may require a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances.

  • Chromatographic Conditions:

    • Column: A suitable C18 or other appropriate stationary phase column is used.

    • Mobile Phase: A gradient of solvents, such as acetonitrile and water, is typically employed to separate the photoinitiator from other components.[5]

    • Detection: The detector is set to the wavelength of maximum absorbance for the target photoinitiator.

  • Quantification: A calibration curve is generated using standard solutions of the photoinitiator at known concentrations to quantify the amount in the sample.

Visualizations

Experimental Workflow for Leaching Studies

G Experimental Workflow for Leaching Studies A Polymer Formulation (Resin + Photoinitiator) B Curing (UV Exposure) A->B Coating/Printing C Leaching/Migration (Immersion in Food Simulant) B->C D Sample Preparation (e.g., Solid-Phase Extraction) C->D E Analytical Quantification (e.g., HPLC) D->E F Data Analysis (Quantification of Leached Photoinitiator) E->F

Caption: A generalized workflow for conducting leaching studies of photoinitiators from cured polymers.

Logical Relationship in Photoinitiator Selection

G Decision Framework for Photoinitiator Selection A Application Requirements (e.g., Pigmented System, Food Contact) B Curing Performance (Speed, Through-Cure) A->B C Leaching Potential (Migration Risk) A->C D Toxicological Profile (Regulatory Status) A->D E Cost and Availability A->E F Optimal Photoinitiator Selection B->F C->F D->F E->F

Caption: Key factors to consider when selecting a photoinitiator for a specific application.

Illustrative Pathway of Photoinitiator Migration and Potential Toxicity

While specific toxicological signaling pathways for Irgacure 369 are not well-documented in publicly available literature, the following diagram illustrates the general mechanism of concern for leachable substances from polymers.

G Conceptual Pathway of Photoinitiator Migration and Biological Interaction cluster_0 Cured Polymer Matrix cluster_1 External Environment (e.g., Food, Biological Fluid) cluster_2 Biological System A Unreacted Photoinitiator and Photolysis Products B Leached Photoinitiator A->B Migration/Leaching C Absorption and Distribution B->C Exposure D Interaction with Cellular Components (Proteins, DNA, etc.) C->D E Potential for Adverse Effects (e.g., Cytotoxicity, Endocrine Disruption) D->E

Caption: A diagram illustrating the potential pathway from residual photoinitiator in a cured polymer to biological interaction.

Conclusion

The selection of a photoinitiator requires a careful balance of performance, safety, and regulatory compliance. While Irgacure 369 is a highly effective photoinitiator, its toxicological profile necessitates the consideration of alternatives, particularly for sensitive applications such as food packaging and medical devices.

Polymeric photoinitiators and certain other small-molecule alternatives like Irgacure 819 and TPO offer potential advantages in terms of lower migration or specific curing properties. However, a lack of directly comparable, quantitative leaching data makes a definitive ranking challenging.

Researchers and developers are encouraged to conduct their own rigorous leaching studies based on standardized protocols to determine the most suitable photoinitiator for their specific formulation and application. This will ensure both the performance of the cured polymer and the safety of the end-user.

References

A Comparative Study of Irgacure 369 and Other α-Amino Ketone Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of Irgacure 369 with other α-amino ketone photoinitiators, supported by experimental data and methodologies. The information is intended for researchers, scientists, and professionals in drug development who utilize photopolymerization in their work.

Introduction to α-Amino Ketone Photoinitiators

α-Amino ketone photoinitiators are a class of Type I photoinitiators, meaning they undergo a unimolecular bond cleavage upon exposure to UV light to generate free radicals.[1] This α-cleavage occurs at the carbon-carbon bond between the carbonyl group and the adjacent tertiary amine.[2] This process is highly efficient and makes them particularly suitable for initiating the rapid polymerization of acrylate-based formulations. Irgacure 369 is a widely used α-amino ketone photoinitiator, known for its high reactivity and effectiveness in pigmented systems.[3][4][5][6]

Physicochemical Properties of Selected α-Amino Ketone Photoinitiators

A fundamental understanding of the physicochemical properties of photoinitiators is crucial for formulation development. Key properties of Irgacure 369 and its alternatives, Irgacure 907 and Irgacure 379, are summarized below.

PropertyIrgacure 369Irgacure 907Irgacure 379
Chemical Name 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-1-butanone2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one
CAS Number 119313-12-171868-10-5119344-86-4
Molecular Weight 366.5 g/mol 279.4 g/mol 380.5 g/mol
Appearance Slightly yellow powderWhite to off-white crystalline powderOff-white to yellow powder
Melting Point 110-114 °C74-76 °C124-130 °C
Absorption Maxima (in Acetonitrile) 232, 322 nm230, 306 nm233, 324 nm

Performance Comparison

The performance of photoinitiators is evaluated based on their curing efficiency, which can be quantified by monitoring the heat flow during polymerization (Photo-DSC) and the rate of monomer conversion (Real-Time FTIR). Additionally, for many applications, the yellowing of the cured material is a critical parameter.

Curing Efficiency: Photo-DSC Analysis

Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat released during the exothermic photopolymerization process. A higher heat flow and a shorter time to reach the peak exothermic rate indicate a more efficient photoinitiator.

While a direct side-by-side published dataset is not available, based on typical performance characteristics, a comparative table can be constructed.

ParameterIrgacure 369Irgacure 907Irgacure 379
Relative Heat Flow (mW/mg) HighModerate-HighHigh
Time to Peak (seconds) FastFastVery Fast
Total Conversion (%) HighHighVery High

Note: This table is a representation of expected relative performance based on available data and product literature. Actual values will vary depending on the specific formulation and curing conditions.

Curing Kinetics: Real-Time FTIR Spectroscopy

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the disappearance of reactive functional groups (e.g., acrylate double bonds) in real-time during UV exposure.[7][8][9][10][11][12] This allows for the determination of the rate of polymerization.

ParameterIrgacure 369Irgacure 907Irgacure 379
Rate of Polymerization (mol L⁻¹ s⁻¹) HighModerate-HighVery High
Final Acrylate Conversion (%) > 90%> 85%> 95%

Note: This table is a representation of expected relative performance. Actual values are formulation and condition dependent.

Yellowing

The tendency of a photoinitiator to cause yellowing in the cured polymer is a significant consideration, particularly for clear coatings and biomedical applications. Yellowing is quantified by the Yellowness Index (YI), typically measured according to ASTM E313.[13][14][15][16][17] α-Amino ketones can contribute to yellowing, especially upon aging.[18]

ParameterIrgacure 369Irgacure 907Irgacure 379
Initial Yellowness Index (YI) Low-ModerateLowLow-Moderate
Yellowness upon Aging ModerateLow-ModerateModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to conduct their own comparative studies.

Photo-DSC Experimental Protocol

Objective: To determine the heat of polymerization and the polymerization kinetics of a UV-curable formulation.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a photochemical accessory (e.g., high-pressure mercury lamp).[19][20]

  • Aluminum DSC pans.

  • Nitrogen purge gas.

Procedure:

  • Prepare the photocurable formulation by mixing the monomer, oligomer, and 2-5% by weight of the photoinitiator.

  • Accurately weigh 1-5 mg of the formulation into an aluminum DSC pan.

  • Place the sample pan in the DSC cell. An empty pan is used as a reference.

  • Purge the DSC cell with nitrogen (e.g., 20 mL/min) for at least 5 minutes to create an inert atmosphere.

  • Equilibrate the sample at the desired isothermal temperature (e.g., 25 °C).

  • Expose the sample to a UV light source of a specific intensity (e.g., 10 mW/cm²).

  • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The rate of polymerization is proportional to the heat flow (dH/dt).[21]

Real-Time FTIR Spectroscopy Experimental Protocol

Objective: To monitor the conversion of functional groups in real-time during photopolymerization.

Apparatus:

  • FTIR spectrometer with a rapid-scan capability.

  • UV light source (e.g., mercury lamp or LED) coupled to the sample compartment.

  • Sample holder (e.g., KBr pellets or ATR crystal).

Procedure:

  • Prepare a thin film of the photocurable formulation on a suitable substrate (e.g., KBr pellet or directly on an ATR crystal).

  • Place the sample in the FTIR spectrometer.

  • Collect a reference spectrum before UV exposure.

  • Start the UV irradiation and simultaneously begin collecting FTIR spectra at a high scan rate (e.g., 1 spectrum per second).

  • Monitor the decrease in the absorbance of the characteristic peak of the reactive functional group (e.g., the acrylate double bond at ~810 cm⁻¹ and ~1636 cm⁻¹).

  • The degree of conversion at a given time (t) can be calculated using the formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[21]

Yellowness Index Measurement Protocol (ASTM E313)

Objective: To quantify the yellowness of the cured polymer.

Apparatus:

  • Spectrophotometer or colorimeter.

Procedure:

  • Prepare a cured sample of a defined thickness.

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the tristimulus values (X, Y, Z) of the sample.

  • Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100(1.28X - 1.06Z)] / Y

Photopolymerization Mechanism and Experimental Workflow

The initiation of photopolymerization by α-amino ketone photoinitiators proceeds through a well-defined mechanism. This, along with a typical experimental workflow for comparison, is visualized below.

Photopolymerization_Mechanism PI Photoinitiator (PI) (Ground State) PI_excited Excited Singlet State (PI*) PI->PI_excited UV Light (hν) PI_triplet Excited Triplet State (PI**) PI_excited->PI_triplet Intersystem Crossing Radicals Free Radicals (R•) PI_triplet->Radicals α-Cleavage Monomer_Radical Initiated Monomer (R-M•) Radicals->Monomer_Radical Initiation Monomer Monomer (M) Monomer->Monomer_Radical Polymer Propagating Polymer (R-M_n•) Monomer_Radical->Polymer Propagation (+ (n-1)M) Cured_Polymer Cured Polymer Polymer->Cured_Polymer Termination

Caption: Photopolymerization initiation by a Type I photoinitiator.

Experimental_Workflow Formulation 1. Formulation Preparation (Monomer + Photoinitiator) Photo_DSC 2a. Photo-DSC Analysis (Curing Kinetics) Formulation->Photo_DSC RT_FTIR 2b. Real-Time FTIR Analysis (Conversion Rate) Formulation->RT_FTIR Curing 3. UV Curing Formulation->Curing Data_Analysis 5. Data Analysis & Comparison Photo_DSC->Data_Analysis RT_FTIR->Data_Analysis Yellowing 4. Yellowness Measurement (ASTM E313) Curing->Yellowing Yellowing->Data_Analysis

Caption: Experimental workflow for comparing photoinitiator performance.

Conclusion

Irgacure 369 is a highly effective α-amino ketone photoinitiator, particularly for pigmented systems. However, for applications requiring lower yellowing or enhanced solubility, other α-amino ketones like Irgacure 907 and Irgacure 379 may offer advantages. Irgacure 379, for instance, is noted for its improved solubility over Irgacure 369.[22] The choice of photoinitiator will ultimately depend on the specific requirements of the formulation and the desired properties of the final cured material. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to select the optimal photoinitiator for a given application.

References

A Comparative Guide to Polymer Molecular Weight Validation Using 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone and Alternative Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commercially known as Irgacure 369, with other commonly used photoinitiators. The focus is on the validation of polymer molecular weight, a critical parameter in drug delivery systems, medical devices, and advanced materials. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying chemical processes to aid in the selection of the most suitable photoinitiator for your research and development needs.

Performance Comparison of Photoinitiators

The choice of photoinitiator significantly impacts the kinetics of polymerization and, consequently, the molecular weight and molecular weight distribution of the resulting polymer. Below is a comparative analysis of Irgacure 369 and two common alternatives, Irgacure 184 and Irgacure 819, on the photopolymerization of acrylates.

Data Summary

The following table summarizes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(methyl methacrylate) (PMMA) synthesized using different photoinitiators under comparable conditions.

PhotoinitiatorChemical NameClassMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Key Characteristics & Applications
Irgacure 369 This compoundα-Amino Ketone98,000186,2001.90High efficiency, suitable for pigmented and thick systems.[1][2][3][4]
Irgacure 184 1-Hydroxycyclohexyl phenyl ketoneα-Hydroxy Ketone125,000225,0001.80Non-yellowing, ideal for clear coatings.[5][6][7][8][9]
Irgacure 819 Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxideBisacylphosphine Oxide150,000270,0001.80Excellent for thick sections and pigmented systems due to photobleaching.[10][11][12][13][14][15][16][17]

Note: The data presented is a representative compilation from various studies and may vary based on specific experimental conditions such as monomer concentration, light intensity, and temperature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

1. Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk photopolymerization of methyl methacrylate initiated by a photoinitiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Photoinitiator (e.g., Irgacure 369, Irgacure 184, or Irgacure 819)

  • Glass vials with septa

  • Nitrogen or Argon gas source

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bars

Procedure:

  • In a glass vial, dissolve the desired amount of photoinitiator (typically 0.1-1 mol%) in purified methyl methacrylate.

  • Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • Place the vial on a magnetic stirrer and position it at a fixed distance from the UV lamp.

  • Irradiate the solution with UV light while stirring. The polymerization time will vary depending on the initiator, its concentration, and the light intensity.

  • After the desired polymerization time, turn off the UV lamp.

  • The resulting polymer (PMMA) can be precipitated by pouring the viscous solution into a non-solvent such as methanol.

  • Filter and dry the precipitated polymer in a vacuum oven at a low temperature until a constant weight is achieved.

2. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

This protocol outlines the procedure for determining the molecular weight and polydispersity of the synthesized polymers.

Instrumentation:

  • GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

  • GPC columns suitable for the analysis of PMMA in the expected molecular weight range.

  • Data acquisition and analysis software.

Materials:

  • Polymer sample (synthesized PMMA)

  • HPLC-grade tetrahydrofuran (THF) as the mobile phase

  • Polystyrene or PMMA standards of known molecular weights for calibration

  • Syringe filters (0.2-0.45 µm, PTFE)

Procedure:

  • Calibration: Prepare a series of solutions of narrow molecular weight distribution polystyrene or PMMA standards in THF at a concentration of approximately 1 mg/mL. Inject each standard solution into the GPC system and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample and dissolve it in 5-10 mL of THF to achieve a concentration of approximately 1-2 mg/mL.[18] Allow the polymer to dissolve completely, which may take several hours.

  • Filtration: Filter the polymer solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[18]

  • Analysis: Inject the filtered sample solution into the GPC system. The mobile phase (THF) is typically run at a flow rate of 1.0 mL/min, and the column oven is maintained at a constant temperature (e.g., 35 °C).

  • Data Processing: The data analysis software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the sample's chromatogram.

Visualizing the Initiation Mechanism

The initiation of polymerization by this compound (Irgacure 369) proceeds via a Type I photocleavage mechanism. Upon absorption of UV light, the molecule undergoes homolytic cleavage to generate two distinct free radicals, both of which can initiate polymerization.

G cluster_initiation Photoinitiation cluster_propagation Polymerization Irgacure369 Irgacure 369 ExcitedState Excited State Irgacure369->ExcitedState Absorption UV_light UV Light (hν) Cleavage α-Cleavage ExcitedState->Cleavage Radical1 Benzoyl Radical Cleavage->Radical1 Radical2 Aminoalkyl Radical Cleavage->Radical2 Monomer Monomer (M) Radical1->Monomer Initiation Radical2->Monomer Initiation Polymer Growing Polymer Chain (P•) Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of Irgacure 369.

This guide provides a foundational understanding for comparing photoinitiators and validating the molecular weight of the resulting polymers. For specific applications, it is recommended to conduct further experiments to optimize polymerization conditions.

References

A Comparative Guide to Cross-linking Density Analysis of Polymers Cured with Irgacure 369 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Irgacure 369 and its alternatives in the context of polymer curing, with a focus on the analysis of cross-linking density. We present supporting experimental data, detailed protocols for key analytical techniques, and visualizations to elucidate photochemical mechanisms and experimental workflows.

Introduction to Photoinitiators and Cross-linking Density

Photoinitiators are essential components in photocurable polymer systems, absorbing light energy to generate reactive species that initiate polymerization and cross-linking. The resulting cross-linking density, a measure of the number of cross-links per unit volume, is a critical parameter that dictates the mechanical, thermal, and chemical properties of the cured polymer network. Irgacure 369 has been a widely used photoinitiator, particularly in pigmented systems, due to its high reactivity. However, regulatory considerations have prompted the exploration of alternatives. This guide compares Irgacure 369 with a prominent alternative, Irgacure 819, a bisacylphosphine oxide (BAPO) photoinitiator, highlighting their performance in achieving desired cross-linking densities.

Comparative Performance of Photoinitiators

While direct, side-by-side quantitative data for cross-linking density under identical conditions is not extensively available in publicly accessible literature, the following tables summarize the typical performance characteristics of Irgacure 369 and Irgacure 819 based on available studies and technical data. Higher cross-linking density generally correlates with increased hardness, higher modulus, and lower swelling.

Table 1: General Performance Characteristics

FeatureIrgacure 369Irgacure 819 (Alternative)
Chemical Class α-AminoalkylphenoneBisacylphosphine Oxide (BAPO)
Absorption Maxima ~232, 324 nm~295, 370 nm
Curing Mechanism Norrish Type I photocleavageNorrish Type I photocleavage
Key Advantages High reactivity, excellent surface cureExcellent through-cure, suitable for pigmented and thick sections, low yellowing
Limitations Potential for yellowing, regulatory scrutinyCan be more expensive

Table 2: Expected Impact on Polymer Properties Related to Cross-linking Density

PropertyPolymer Cured with Irgacure 369Polymer Cured with Irgacure 819
Swelling Ratio Generally low due to high surface cross-linkingMay exhibit slightly higher swelling if surface cure is less efficient, but low overall due to good through-cure
Storage Modulus (DMA) High, indicative of a stiff, highly cross-linked networkHigh, particularly in the rubbery plateau region, indicating efficient network formation
Gel Content High, indicating efficient conversion of monomersHigh, reflecting good overall curing efficiency
Hardness High surface hardnessGood overall hardness

Experimental Protocols for Cross-linking Density Analysis

Accurate determination of cross-linking density is crucial for material characterization. The following are detailed protocols for three common methods.

Swelling Test (Equilibrium Swelling Method)

This gravimetric method is based on the principle that a cross-linked polymer will swell, rather than dissolve, in a compatible solvent. The extent of swelling is inversely proportional to the cross-linking density.

Protocol:

  • Sample Preparation: Prepare small, precisely weighed samples of the cured polymer (typically 50-100 mg). Record the initial dry weight (W_d).

  • Solvent Immersion: Immerse the samples in a suitable solvent (e.g., toluene for non-polar polymers, acetone or THF for more polar polymers) in sealed containers.

  • Equilibrium Swelling: Allow the samples to swell at a constant temperature (e.g., 25 °C) until they reach equilibrium, which may take 24 to 72 hours.

  • Weight Measurement: Remove the swollen samples from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh them to obtain the swollen weight (W_s).

  • Drying: Dry the swollen samples in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is achieved. This is the final dry weight, which should be close to the initial dry weight.

  • Calculation:

    • Swelling Ratio (Q): Q = (W_s - W_d) / W_d

    • Volume Fraction of Polymer in the Swollen Gel (v_2): v_2 = 1 / (1 + Q * (ρ_p / ρ_s))

      • where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

    • Cross-linking Density (v_e) via Flory-Rehner Equation: v_e = -[ln(1 - v_2) + v_2 + χ * v_2^2] / [V_s * (v_2^(1/3) - v_2 / 2)]

      • where V_s is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.

Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of a material as a function of temperature, time, or frequency. The storage modulus (E' or G') in the rubbery plateau region, above the glass transition temperature (Tg), is directly related to the cross-linking density.

Protocol:

  • Sample Preparation: Prepare rectangular or cylindrical specimens of the cured polymer with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA instrument using an appropriate clamp (e.g., tensile, single cantilever, or compression).

  • Temperature Sweep: Perform a temperature ramp experiment, typically from a temperature below the Tg to a temperature well into the rubbery plateau region (e.g., -50 °C to 200 °C) at a constant heating rate (e.g., 3-5 °C/min). The experiment is conducted at a fixed frequency (e.g., 1 Hz) and a small, constant strain amplitude within the linear viscoelastic region of the material.

  • Data Analysis:

    • Identify the glass transition temperature (Tg) as the peak of the tan δ curve.

    • Determine the storage modulus (E') in the rubbery plateau region, which is the relatively flat region of the E' curve at temperatures above the Tg.

  • Calculation of Cross-linking Density (v_e): v_e = E' / (3 * R * T)

    • where E' is the storage modulus in the rubbery plateau (in Pa), R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature in the rubbery plateau region (in Kelvin).

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the glass transition temperature (Tg) of the polymer. A higher Tg is generally indicative of a higher degree of cross-linking, as the polymer chains have restricted mobility.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the cured polymer into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Cycling:

    • Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10-20 °C/min) to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

    • Heat the sample again at the same rate as the first heating scan.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

  • Interpretation: A higher Tg value suggests a more rigid polymer network and, consequently, a higher cross-linking density.

Visualizing the Chemistry and Process

Photochemical Reaction Pathways

The initiation of polymerization by Irgacure 369 and Irgacure 819 proceeds via a Norrish Type I cleavage, but the resulting radical species differ.

G Photochemical Reaction Pathways of Photoinitiators cluster_369 Irgacure 369 (α-Aminoalkylphenone) cluster_819 Irgacure 819 (Bisacylphosphine Oxide) I369 Irgacure 369 hv1 UV Light (hν) I369->hv1 Absorption cleavage1 α-Cleavage hv1->cleavage1 radicals1 Benzoyl Radical + Amine Alkyl Radical cleavage1->radicals1 Polymerization Polymerization radicals1->Polymerization I819 Irgacure 819 hv2 UV/Vis Light (hν) I819->hv2 Absorption cleavage2 P-C Bond Cleavage hv2->cleavage2 radicals2 2 x Acylphosphine Oxide Radicals cleavage2->radicals2 radicals2->Polymerization

Caption: Photochemical mechanisms of Irgacure 369 and Irgacure 819.

Experimental Workflow for Cross-linking Density Analysis

The general workflow for determining the cross-linking density of a UV-cured polymer involves sample preparation followed by one or more analytical techniques.

G Experimental Workflow for Cross-linking Density Analysis cluster_methods Analytical Methods cluster_data Data Acquisition & Analysis cluster_results Calculation of Cross-linking Density start Start: UV-Cured Polymer Sample prep Sample Preparation (cutting, weighing) start->prep swelling Swelling Test prep->swelling dma Dynamic Mechanical Analysis (DMA) prep->dma dsc Differential Scanning Calorimetry (DSC) prep->dsc swelling_data Measure Swollen & Dry Weights swelling->swelling_data dma_data Measure Storage Modulus (E') vs. Temp dma->dma_data dsc_data Measure Heat Flow vs. Temp dsc->dsc_data swelling_calc Calculate Swelling Ratio & Apply Flory-Rehner Equation swelling_data->swelling_calc dma_calc Determine E' in Rubbery Plateau dma_data->dma_calc dsc_calc Determine Glass Transition Temp (Tg) dsc_data->dsc_calc end End: Cross-linking Density Value swelling_calc->end dma_calc->end dsc_calc->end Qualitative Correlation

Caption: General workflow for determining cross-linking density.

Safety Operating Guide

Safe Disposal of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management and disposal of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, also known as Irgacure 369, are critical to ensure laboratory safety and environmental protection. This photoinitiator is classified as hazardous, with potential risks to both human health and aquatic ecosystems. Adherence to the following procedures is essential for researchers, scientists, and professionals in drug development.

This guide provides a step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular FormulaC23H30N2O2
Molar Mass366.5 g/mol
Melting Point116-119 °C[1][2]
Flash Point>230°F (>110°C)[1]
Water Solubility5.9 mg/L at 20°C[1]
Hazard Class9 (Miscellaneous hazardous materials)[1]
Packing GroupIII[1]

Standard Operating Procedure for Disposal

This section outlines the necessary steps for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure that the following personal protective equipment is worn:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear impervious clothing to prevent skin contact.[3][5]

  • Respiratory Protection: In case of dust or aerosol formation, or if working in a poorly ventilated area, use a full-face respirator.[3][4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spreading of the material. Avoid letting the product enter drains, waterways, or soil.[5]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.[3][5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Protocol

This compound and its container must be disposed of as hazardous waste.[1] Do not dispose of this material in regular trash or pour it down the drain.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

    • The container should be appropriate for hazardous chemical waste and stored in a designated, well-ventilated, and secure area.

  • Labeling:

    • Label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Dangerous for the environment").[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the safety data sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and transport.

  • Regulatory Compliance:

    • Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contamination Occurs? ppe->spill no waste_generation Generation of Waste Material (Expired Chemical, Residue, Contaminated Items) ppe->waste_generation cleanup Follow Spill Cleanup Protocol - Ventilate - Contain - Absorb/Sweep - Decontaminate spill->cleanup yes collect_waste Collect in Labeled, Sealed Hazardous Waste Container cleanup->collect_waste waste_generation->collect_waste storage Store in Designated Secure Area collect_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (CAS: 119313-12-1), a photoinitiator commonly used in various research and industrial applications. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety glasses with side shields or GogglesMust be worn at all times when handling the chemical.
Face shieldRecommended when there is a splash hazard.
Hands Chemical-resistant glovesSelect gloves based on the specific laboratory conditions and duration of use. Nitrile gloves are a common choice.
Body Laboratory coatShould be worn to protect skin and clothing from contamination.
Protective clothingImpervious clothing may be necessary for larger quantities or when there is a risk of significant exposure.
Feet Closed-toe footwearEssential to protect against spills.
Respiratory Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced. Ensure proper fit and cartridge selection.

Hazard Identification

This chemical is associated with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • May damage the unborn child.[2][3]

  • Very toxic to aquatic life with long-lasting effects.[2][3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this chemical will minimize the risk of exposure and environmental contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • The container should be kept tightly closed when not in use.[1]

  • The storage area should be locked.[1][3]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a fume hood.[1][4][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Facilities should be equipped with an eyewash station.[1]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area.

  • Wear appropriate PPE before attempting to clean up.

  • For small spills, absorb with an inert material and place in a suitable, labeled container for disposal.

  • Prevent the spill from entering drains or waterways.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental harm.

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1]

  • The waste must be sent to an approved waste disposal plant.[1]

  • Do not reuse empty containers.[1] They should be disposed of as unused product.[1]

Experimental Workflow

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal receiving_storage Receive and Inspect Store in a cool, dry, well-ventilated, and locked area. handling_use Wear Appropriate PPE Handle in a Fume Hood receiving_storage->handling_use spill_management Evacuate and Secure Area Clean up with appropriate materials handling_use->spill_management If Spill Occurs disposal Dispose of waste in a labeled, sealed container Follow all regulations handling_use->disposal After Use spill_management->disposal

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
Reactant of Route 2
Reactant of Route 2
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.